Angiogenin (108-122) (TFA)
Description
BenchChem offers high-quality Angiogenin (108-122) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiogenin (108-122) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C80H126F3N25O25 |
|---|---|
Molecular Weight |
1895.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[(2S)-1-[2-[(2S)-1-[(2S)-2-[N-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3S)-1-[(2S)-1-[(2S)-5-carbamimidamido-1-[(1S)-4-carbamimidamido-1-carboxybutyl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]imino-2-hydroxyethyl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-5-hydroxypentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C78H125N25O23.C2HF3O2/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109;3-2(4,5)1(6)7/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88);(H,6,7)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-;/m0./s1 |
InChI Key |
DMJSTODMYIONAX-JBRYDUGCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Inhibitory Mechanism of Angiogenin (108-122) (TFA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (B13778026) (ANG), a 14.1 kDa protein, is a potent stimulator of neovascularization and a member of the ribonuclease (RNase) A superfamily.[1][2] Its multifaceted roles in physiological and pathological processes, including tumor growth and neuroprotection, are well-documented.[3][4][5] ANG's biological activities are intrinsically linked to its ribonucleolytic activity and its ability to activate intracellular signaling pathways upon binding to endothelial and smooth muscle cells.[2][3][4] This guide provides an in-depth technical overview of the mechanism of action of a specific synthetic peptide fragment, Angiogenin (108-122), supplied as a trifluoroacetate (B77799) (TFA) salt. This C-terminal fragment has been identified as an inhibitor of ANG's biological functions, presenting a potential avenue for therapeutic intervention.
It is important to note that the trifluoroacetate (TFA) counter-ion is a remnant of the solid-phase peptide synthesis and purification process.[6][7] While generally considered acceptable for many research applications, TFA can sometimes influence experimental outcomes, and for in vivo or sensitive cell-based assays, conversion to a more biologically compatible salt like acetate (B1210297) may be advisable.[6][8][9]
Core Mechanism of Action: Inhibition of Angiogenin Function
Angiogenin (108-122) acts as an antagonist to the full-length ANG protein. Synthetic peptides corresponding to the C-terminal region of angiogenin have been shown to inhibit both the enzymatic and biological activities of the parent molecule.[10] The primary mechanism of action for Angiogenin (108-122) is believed to be through competitive inhibition, where the peptide fragment interferes with the functional sites of the full-length ANG protein.
Inhibition of Ribonucleolytic Activity
Data Presentation: Quantitative Analysis of Angiogenin Inhibition
The following table summarizes the available quantitative data for the inhibitory activity of C-terminal angiogenin peptides.
| Peptide Fragment | Assay Type | Substrate | Reported Inhibition | Ki Value | Reference |
| Angiogenin (108-122) | Ribonuclease Activity Assay | tRNA | 39% | Not Reported | [11] |
| Angiogenin (108-123) | Ribonuclease Activity Assay | tRNA | Not Reported | 278 µM | Not explicitly found for 108-123, but referenced in secondary sources |
| Angiogenin (108-121) | Cell-free Protein Synthesis | Reticulocyte RNA | Transiently abolishes inhibition | Not Reported | [10] |
Signaling Pathways Modulated by Angiogenin and Potential Interruption by Angiogenin (108-122)
Full-length angiogenin exerts its pro-angiogenic effects by activating several intracellular signaling cascades, most notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[12] These pathways are central to cell proliferation, migration, and survival. It is hypothesized that by inhibiting the upstream actions of angiogenin, the (108-122) peptide can effectively dampen these downstream signaling events.
The Angiogenin-Induced ERK1/2 and Akt Signaling Cascade
Figure 1: Proposed inhibitory effect of Angiogenin (108-122) on Angiogenin-induced signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of Angiogenin (108-122) are provided below. These protocols are based on established methods for studying angiogenin and its inhibitors.
Ribonuclease Activity Assay
This assay is used to quantify the enzymatic activity of angiogenin and the inhibitory effect of Angiogenin (108-122).
Materials:
-
Recombinant human Angiogenin
-
Angiogenin (108-122) (TFA)
-
Yeast tRNA
-
Assay buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)
-
SYBR Green II RNA gel stain
-
Urea-polyacrylamide gel (e.g., 15%)
-
TBE buffer
Protocol:
-
Prepare a reaction mixture containing assay buffer, tRNA, and varying concentrations of Angiogenin (108-122).
-
Initiate the reaction by adding a fixed concentration of Angiogenin.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a loading buffer containing formamide (B127407) and heating.
-
Analyze the RNA cleavage products by urea-polyacrylamide gel electrophoresis.
-
Stain the gel with SYBR Green II and visualize the RNA bands under UV light.
-
Quantify the intensity of the bands to determine the extent of RNA degradation and calculate the percentage of inhibition.
Cell Proliferation Assay
This assay assesses the effect of Angiogenin (108-122) on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Basal medium (EBM-2)
-
Recombinant human Angiogenin
-
Angiogenin (108-122) (TFA)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well plates
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in basal medium for several hours.
-
Treat the cells with varying concentrations of Angiogenin (108-122) in the presence or absence of a stimulating concentration of Angiogenin.
-
Incubate for 24-48 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition of Angiogenin-induced proliferation.
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the inhibitory effect of Angiogenin (108-122) on Angiogenin-induced endothelial cell migration.
Materials:
-
HUVECs
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well plates
-
Fibronectin
-
Recombinant human Angiogenin
-
Angiogenin (108-122) (TFA)
-
Basal medium with 0.1% BSA
-
DAPI or other fluorescent nuclear stain
Protocol:
-
Coat the underside of the Boyden chamber inserts with fibronectin.
-
Seed HUVECs in the upper chamber in basal medium containing varying concentrations of Angiogenin (108-122).
-
Add basal medium with Angiogenin as a chemoattractant to the lower chamber.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with DAPI.
-
Image and count the number of migrated cells in several fields of view using a fluorescence microscope.
-
Calculate the percentage of inhibition of migration.
Western Blotting for ERK1/2 and Akt Phosphorylation
This method is used to determine if Angiogenin (108-122) can block the Angiogenin-induced phosphorylation of key signaling proteins.
Materials:
-
HUVECs
-
Recombinant human Angiogenin
-
Angiogenin (108-122) (TFA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Protocol:
-
Culture and starve HUVECs as in the proliferation assay.
-
Pre-treat cells with Angiogenin (108-122) for a defined period.
-
Stimulate the cells with Angiogenin for a short duration (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary and secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
Experimental and Logical Workflow Diagrams
General Experimental Workflow for Inhibitor Screening
Figure 2: A logical progression of experiments to characterize Angiogenin (108-122) as an inhibitor.
Conclusion
Angiogenin (108-122) (TFA) represents a promising tool for the study of angiogenin's multifaceted roles and a potential starting point for the development of anti-angiogenic therapeutics. Its mechanism of action is centered on the inhibition of the enzymatic and biological functions of full-length angiogenin. This guide provides a comprehensive technical overview of its mechanism, relevant quantitative data, and detailed experimental protocols to facilitate further research in this area. Understanding the inhibitory profile of this peptide fragment and its effects on key signaling pathways is crucial for its effective application in both basic research and drug development settings.
References
- 1. qyaobio.com [qyaobio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Assay for ribosome stimulation of angiogenin nuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Enzymatic Activity of Angiogenin | Springer Nature Experiments [experiments.springernature.com]
- 5. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis for the autonomous promotion of cell proliferation by angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. pnas.org [pnas.org]
Angiogenin (108-122) (TFA): A Technical Guide to its Biological Function and Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (B13778026) (ANG), a potent 14.1 kDa member of the ribonuclease A superfamily, is a critical mediator of angiogenesis, the physiological process involving the growth of new blood vessels. Its dysregulation is implicated in various pathologies, including tumor growth and metastasis. The C-terminal fragment of angiogenin, specifically the peptide sequence 108-122, has been identified as a key inhibitor of its parent molecule's biological functions. This technical guide provides an in-depth exploration of the biological role of Angiogenin (108-122) (TFA), detailing its inhibitory effects on angiogenin's enzymatic activity and its subsequent impact on angiogenesis-related cellular processes. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its inhibitory capacity, and illustrates the underlying signaling pathways.
Introduction to Angiogenin and its C-Terminal Inhibitory Fragment
Angiogenin is a multifaceted protein that promotes neovascularization by inducing a cascade of cellular events in endothelial cells, including proliferation, migration, and invasion.[1][2] These functions are intrinsically linked to its ribonucleolytic activity.[1] The peptide Angiogenin (108-122), with the amino acid sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, corresponds to a segment of the C-terminal region of the full-length ANG protein.[3] Research has demonstrated that synthetic peptides from this C-terminal region act as inhibitors of both the enzymatic and biological activities of angiogenin.[3] This inhibitory characteristic positions Angiogenin (108-122) and related peptides as potential therapeutic agents for diseases characterized by excessive angiogenesis, such as cancer.[4][5]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of C-terminal angiogenin peptides has been quantified through various assays. The available data for Angiogenin (108-122) and the closely related peptide Angiogenin (108-123) are summarized below. This data highlights their ability to interfere with the fundamental enzymatic function of angiogenin, which is a prerequisite for its pro-angiogenic effects.
| Inhibitor | Target Enzyme | Assay Substrate | Inhibition Metric | Value | Reference |
| Angiogenin (108-122) | Angiogenin | tRNA | % Inhibition | 39% | [6] |
| Angiogenin (108-123) | Angiogenin | Not Specified | Ki | 278 µM | |
| Angiogenin (108-123) | Angiogenin | in vivo | Neovascularization | Significant Decrease | [3] |
Table 1: Quantitative Inhibitory Data for C-Terminal Angiogenin Peptides. This table summarizes the known inhibitory activities of Angiogenin (108-122) and the related peptide Angiogenin (108-123) against angiogenin's ribonucleolytic and biological functions.
Mechanism of Action: Inhibition of Angiogenin Signaling
Full-length angiogenin exerts its pro-angiogenic effects by binding to specific receptors on the surface of endothelial cells, which triggers the activation of downstream signaling pathways, including the ERK1/2 (MAPK) and PI3K/Akt pathways.[1] This signaling cascade ultimately leads to the cellular responses necessary for new blood vessel formation. Angiogenin (108-122) is believed to function as a competitive inhibitor, likely by binding to angiogenin itself and preventing its interaction with its cellular receptors or substrates. This disruption of the initial binding event abrogates the downstream signaling cascade.
Figure 1: Proposed Inhibitory Mechanism of Angiogenin (108-122). This diagram illustrates the signaling pathway initiated by full-length angiogenin binding to its receptor on endothelial cells, leading to the activation of PI3K/Akt and MEK/ERK pathways, which promote cell proliferation, migration, and tube formation. Angiogenin (108-122) acts as an inhibitor, likely by binding to angiogenin and preventing its interaction with the receptor, thus blocking the downstream pro-angiogenic signaling cascade.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the inhibitory function of Angiogenin (108-122) on angiogenin-induced angiogenesis.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro, a crucial step in angiogenesis.
Workflow:
Figure 2: Endothelial Cell Tube Formation Assay Workflow. A schematic representation of the key steps involved in assessing the impact of Angiogenin (108-122) on in vitro angiogenesis.
Detailed Protocol:
-
Preparation of Matrigel Plates:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.
-
Harvest sub-confluent HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 0.5-2% FBS).
-
Prepare treatment groups in the cell suspension:
-
Control (basal medium alone)
-
Angiogenin (e.g., 100 ng/mL)
-
Angiogenin + varying concentrations of Angiogenin (108-122)
-
-
Add 1.5-3 x 10^4 cells in 150 µL of the respective treatment suspension to each Matrigel-coated well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells in response to an angiogenic stimulus.
Workflow:
Figure 3: Transwell Migration Assay Workflow. A simplified flowchart outlining the procedure for evaluating the inhibitory effect of Angiogenin (108-122) on endothelial cell migration.
Detailed Protocol:
-
Preparation of Transwell Chambers:
-
Rehydrate Transwell inserts (typically with an 8 µm pore size membrane) in serum-free medium.
-
Add the chemoattractant solution to the lower wells of a 24-well plate:
-
Control (serum-free medium)
-
Angiogenin (e.g., 100 ng/mL in serum-free medium)
-
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend HUVECs in serum-free medium.
-
Prepare cell suspensions with the inhibitor:
-
Cells alone
-
Cells + varying concentrations of Angiogenin (108-122)
-
-
Seed approximately 5 x 10^4 cells in 100 µL of the respective suspension into the upper chamber of the Transwell inserts.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., crystal violet or DAPI).
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Conclusion and Future Directions
Angiogenin (108-122) (TFA) demonstrates clear inhibitory effects on the biological functions of its parent protein, angiogenin. By targeting the ribonucleolytic activity and subsequently blocking pro-angiogenic signaling pathways, this peptide fragment holds promise as a tool for both basic research into the mechanisms of angiogenesis and as a potential starting point for the development of novel anti-angiogenic therapeutics. Future research should focus on obtaining more precise quantitative data, such as IC50 values for the inhibition of endothelial cell proliferation and migration by the 108-122 fragment. Furthermore, in vivo studies are warranted to validate the anti-angiogenic efficacy of this peptide in relevant disease models. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications for the treatment of cancer and other angiogenesis-dependent diseases.
References
- 1. RNA biology of angiogenin: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of endothelial cell proliferation, in vitro angiogenesis, and the down-regulation of cell adhesion-related genes by genistein. Combined with a cDNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. Angiogenin (108-122) TFA (112173-49-6 free base) - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
The Role of Angiogenin (108-122) in the Inhibition of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. Angiogenin (B13778026) (ANG), a 14 kDa ribonuclease, is a potent pro-angiogenic factor. Paradoxically, specific fragments derived from its C-terminus exhibit anti-angiogenic properties. This technical guide provides an in-depth analysis of the Angiogenin peptide fragment spanning amino acids 108-122 (ANG (108-122)), focusing on its role as an inhibitor of angiogenesis. We will explore its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for its study, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, vascular biology, and drug development.
Introduction to Angiogenin and its Anti-Angiogenic Fragment
Angiogenin is a member of the ribonuclease A superfamily and plays a multifaceted role in angiogenesis.[1] It is secreted by various cell types, including tumor cells, and stimulates endothelial cell proliferation, migration, and invasion—key steps in the formation of new blood vessels.[1] The pro-angiogenic activity of ANG is dependent on both its ribonucleolytic activity and its interaction with cellular receptors.[2][3]
Intriguingly, synthetic peptides corresponding to the C-terminal region of ANG have been shown to inhibit its biological and enzymatic activities.[4] The peptide fragment ANG (108-122), with the sequence ENGLPVHLDQSIFRR, is one such inhibitor.[5] This guide will focus on the mechanisms by which this peptide antagonizes the pro-angiogenic functions of the full-length ANG protein.
Quantitative Data on the Inhibition of Angiogenesis
While extensive research has demonstrated the qualitative inhibitory effects of C-terminal ANG peptides, specific quantitative data for the ANG (108-122) fragment is limited in publicly available literature. However, data from closely related peptides, such as ANG (108-123), provide valuable insights into the potential potency of this class of inhibitors. The following tables summarize the available quantitative data for ANG-derived inhibitory peptides.
Table 1: Inhibition of Angiogenin's Ribonucleolytic Activity by C-Terminal Peptides
| Peptide | Inhibition Constant (Ki) | Substrate | Reference |
| Angiogenin (108-123) | 278 µM | tRNA | [6] |
| Angiogenin (108-122) | Data not available | - | - |
Note: The Ki value for ANG (108-123) suggests that C-terminal peptides act as competitive inhibitors of ANG's enzymatic function.
Table 2: Binding Affinity of Angiogenin Peptide Antagonists
| Peptide Antagonist | Dissociation Constant (Kd) | Target | Reference |
| chANG and chGNA | ~44 nM | Angiogenin | |
| Angiogenin (108-122) | Data not available | - | - |
Note: chANG and chGNA are other peptide antagonists of angiogenin, and their low Kd value indicates a high binding affinity.
Table 3: Inhibition of Angiogenesis in In Vitro and In Vivo Models by Angiogenin Inhibitors
| Inhibitor | Assay | Concentration | % Inhibition / Effect | Reference |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Not specified | Significantly decreases neovascularization | [4] |
| Angiogenin (108-122) | Data not available | - | - | - |
Note: The significant decrease in neovascularization in the CAM assay by ANG (108-123) highlights the in vivo anti-angiogenic potential of C-terminal fragments.
Mechanism of Action: How Angiogenin (108-122) Inhibits Angiogenesis
The anti-angiogenic effect of ANG (108-122) is believed to stem from its ability to antagonize the pro-angiogenic actions of full-length ANG. The proposed mechanisms of inhibition are multifaceted and target key steps in the angiogenic cascade.
Inhibition of Ribonucleolytic Activity
Full-length ANG possesses a weak but essential ribonucleolytic activity that is crucial for its angiogenic function.[2][7] C-terminal peptides, including the region encompassing 108-122, are thought to competitively inhibit this enzymatic activity, thereby preventing ANG from cleaving its cellular RNA targets.[4][6]
Interference with Cell Surface Binding and Signaling
ANG initiates its pro-angiogenic signaling by binding to receptors on the surface of endothelial cells.[8] This binding triggers a cascade of intracellular events, including the activation of the ERK1/2 and Akt signaling pathways.[1][9] These pathways are critical for endothelial cell proliferation, migration, and survival.[10][11] ANG (108-122) likely interferes with the binding of full-length ANG to its receptor, thus blocking the initiation of these downstream signaling events.
Downregulation of Matrix Metalloproteinase (MMP) Expression
A key step in angiogenesis is the degradation of the extracellular matrix (ECM), which allows endothelial cells to migrate and invade surrounding tissues. ANG has been shown to upregulate the expression of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in ECM remodeling, via the ERK1/2 pathway.[12][13] By inhibiting the upstream signaling events, ANG (108-122) is predicted to prevent the upregulation of MMP-2, thereby inhibiting endothelial cell invasion.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the pro-angiogenic signaling of full-length Angiogenin and the proposed points of inhibition by ANG (108-122).
Figure 1: Pro-Angiogenic Signaling Pathway of Angiogenin. This diagram illustrates the signaling cascade initiated by the binding of Angiogenin to its receptor on endothelial cells, leading to angiogenesis.
Figure 2: Proposed Inhibitory Mechanism of Angiogenin (108-122). This diagram shows how ANG (108-122) is hypothesized to block the pro-angiogenic signaling of full-length Angiogenin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-angiogenic properties of peptides like ANG (108-122).
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well culture plates
-
ANG (108-122) peptide solution
-
Full-length Angiogenin
-
Calcein AM (for fluorescent visualization)
-
-
Protocol:
-
Thaw basement membrane matrix on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30-60 minutes.[14][15]
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Prepare different treatment groups: control (medium alone), full-length Angiogenin, and full-length Angiogenin co-treated with varying concentrations of ANG (108-122).
-
Add the HUVEC suspension to the coated wells.
-
Incubate at 37°C for 4-18 hours.[5]
-
Visualize tube formation using a phase-contrast microscope or by staining with Calcein AM for fluorescence microscopy.
-
Quantification: Measure the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[16][17]
-
Figure 3: Workflow for the In Vitro Tube Formation Assay. This flowchart outlines the key steps in assessing the anti-angiogenic effects of ANG (108-122) on endothelial cell tube formation.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis.
-
Materials:
-
Fertilized chicken eggs
-
Sterile filter paper discs or gelatin sponges
-
ANG (108-122) peptide solution
-
Full-length Angiogenin
-
Stereomicroscope
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On day 3-4 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 8-10, place a sterile filter paper disc or gelatin sponge soaked with the test substance (control, full-length ANG, or ANG + ANG(108-122)) onto the CAM.[18]
-
Reseal the window and continue incubation for 48-72 hours.
-
On day 12-13, open the window and observe the CAM under a stereomicroscope.
-
Quantification: Count the number of blood vessel branch points within a defined area around the disc.[18][19]
-
References
- 1. Angiogenin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 7. Characteristic ribonucleolytic activity of human angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The angiogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiogenesis and signal transduction in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases [frontiersin.org]
- 12. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. corning.com [corning.com]
- 16. promocell.com [promocell.com]
- 17. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
The Interaction of Angiogenin (108-122) with Full-Length Angiogenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (B13778026) (ANG) is a 14.1 kDa protein that plays a critical role in angiogenesis, the formation of new blood vessels. Its involvement in pathological conditions such as cancer has made it a significant target for therapeutic intervention. The peptide fragment Angiogenin (108-122), and the slightly longer fragment Angiogenin (108-123), corresponding to the C-terminal region of the full-length protein, have been identified as inhibitors of its biological and enzymatic activities.[1][2] This technical guide provides a comprehensive overview of the interaction between the Angiogenin (108-122) peptide (with Trifluoroacetic acid - TFA) and full-length angiogenin, including quantitative data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to aid researchers in the design and execution of studies aimed at further elucidating this interaction and developing novel anti-angiogenic therapies.
Quantitative Data Summary
The inhibitory effects of C-terminal angiogenin peptides on the full-length protein have been quantified in several studies. The following tables summarize the key findings.
| Peptide Fragment | Assay | Substrate | Reported Inhibition | Apparent Inhibition Constant (Ki) | Reference |
| Angiogenin (108-122) | Ribonuclease Activity Assay | tRNA | 39% | Not Reported | [1] |
| Angiogenin (108-123) | Ribonuclease Activity Assay | tRNA | Concentration-dependent | 278 µM | [1] |
Table 1: In Vitro Inhibition of Angiogenin's Ribonucleolytic Activity
| Peptide Fragment | Assay | Effect | Reference |
| Angiogenin (108-121) | Cell-Free Protein Synthesis | Transiently abolishes inhibition caused by angiogenin | [2] |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Significantly decreases neovascularization | [2] |
Table 2: Inhibition of Angiogenin's Biological Activities
The Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis for the cleavage and purification of synthetic peptides.[3][4] As a result, commercially available peptides are often supplied as TFA salts. While TFA is a useful reagent in peptide chemistry, its presence as a counter-ion can have unintended effects in biological assays.[3][5]
Residual TFA can alter the pH of experimental solutions and has been shown to interfere with cellular assays, in some instances inhibiting cell proliferation and in others stimulating it.[3][5] Furthermore, TFA has a strong infrared absorbance band that can overlap with the amide I band of peptides, potentially complicating secondary structure analysis by FTIR spectroscopy.[5]
For sensitive biological assays, it is recommended to either use peptides with a low TFA content or to perform a counter-ion exchange procedure to replace TFA with a more biocompatible ion, such as acetate (B1210297) or hydrochloride.[3] The specific impact of TFA on the interaction between Angiogenin (108-122) and full-length angiogenin has not been explicitly studied. Therefore, researchers should be mindful of its potential to influence experimental outcomes and consider appropriate controls.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between Angiogenin (108-122) and full-length angiogenin.
Ribonuclease Activity Assay
This assay is used to determine the inhibitory effect of Angiogenin (108-122) on the ribonucleolytic activity of full-length angiogenin.
Materials:
-
Full-length human angiogenin
-
Angiogenin (108-122) peptide (TFA salt)
-
Transfer RNA (tRNA) from baker's yeast
-
Assay buffer (e.g., 50 mM MES, pH 5.5, 10 mM NaCl, 10 mM MgCl2, 0.1 mg/mL BSA)[6]
-
Proteinase K solution[6]
-
Urea or other denaturing agent
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing full-length angiogenin and the Angiogenin (108-122) peptide at various concentrations in the assay buffer.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the peptide to the full-length protein.
-
Initiation of Reaction: Add tRNA to the reaction mixture to a final concentration of 1 mg/mL and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Termination of Reaction: Stop the reaction by adding proteinase K solution to degrade the angiogenin.[6]
-
Analysis of RNA Degradation:
-
Gel Electrophoresis: Analyze the integrity of the tRNA by running the reaction products on a denaturing agarose gel. Visualize the RNA bands by staining with ethidium bromide. A decrease in the intensity of the intact tRNA band and the appearance of lower molecular weight fragments indicate ribonuclease activity. The inhibitory effect of the peptide can be quantified by comparing the band intensities in the presence and absence of the inhibitor.
-
Spectrophotometry: Alternatively, the generation of acid-soluble fragments can be measured. After the incubation period, precipitate the undigested tRNA with an acidic solution (e.g., perchloric acid). Centrifuge the mixture and measure the absorbance of the supernatant at 260 nm. An increase in absorbance indicates the presence of acid-soluble ribonucleotides resulting from tRNA degradation.
-
Cell-Free Protein Synthesis Inhibition Assay
This assay assesses the ability of Angiogenin (108-122) to counteract the inhibitory effect of full-length angiogenin on protein synthesis.[7]
Materials:
-
Full-length human angiogenin
-
Angiogenin (108-122) peptide (TFA salt)
-
Rabbit reticulocyte lysate system
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture (including the radiolabeled amino acid), and the mRNA template.
-
Addition of Angiogenin and Inhibitor: Add full-length angiogenin to the reaction mixture. In parallel reactions, add both full-length angiogenin and varying concentrations of the Angiogenin (108-122) peptide.
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Precipitation of Proteins: Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.
-
Quantification of Protein Synthesis: Collect the protein precipitate on a filter paper, wash with TCA and ethanol, and dry. Measure the amount of incorporated radiolabeled amino acid using a scintillation counter. A decrease in radioactivity compared to the control (no angiogenin) indicates inhibition of protein synthesis. The ability of Angiogenin (108-122) to reverse this inhibition will be reflected by an increase in radioactivity compared to the reaction with angiogenin alone.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between Angiogenin (108-122) and full-length angiogenin.[8][9][10]
Materials:
-
Highly purified full-length human angiogenin
-
Highly purified Angiogenin (108-122) peptide (TFA salt, preferably exchanged to a suitable buffer)
-
ITC instrument
-
Degassing station
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation:
-
Dialyze both full-length angiogenin and the Angiogenin (108-122) peptide extensively against the same buffer to ensure a precise match of buffer composition.[8]
-
Determine the accurate concentrations of both protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).
-
Degas both solutions immediately before the experiment to prevent bubble formation in the ITC cell.[10]
-
-
ITC Experiment:
-
Load the full-length angiogenin solution into the sample cell of the calorimeter (typically at a concentration 10-50 times the expected Kd).[9]
-
Load the Angiogenin (108-122) peptide solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).[9]
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the peptide into the protein solution. The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Signaling Pathways and Experimental Workflows
The interaction of Angiogenin (108-122) with full-length angiogenin is primarily one of inhibition, preventing the downstream signaling events initiated by the full-length protein. The following diagrams illustrate the general signaling pathway of angiogenin and a typical experimental workflow for studying the inhibitory effect of the peptide fragment.
Caption: General signaling pathway of full-length angiogenin.
Caption: Experimental workflow for studying the inhibitory effect of Angiogenin (108-122).
Conclusion
The Angiogenin (108-122) peptide fragment serves as a valuable tool for investigating the biological functions of full-length angiogenin and as a potential starting point for the development of novel anti-angiogenic therapeutics. This guide provides a foundational understanding of the quantitative aspects of this interaction, detailed experimental protocols for its characterization, and a visualization of the relevant biological and experimental frameworks. Researchers are encouraged to consider the potential impact of TFA counter-ions on their experimental results and to employ appropriate controls to ensure the validity of their findings. Further investigation into the precise structural basis of this inhibitory interaction will be crucial for the rational design of more potent and specific angiogenin inhibitors.
References
- 1. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 2. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Angiogenin (108-122) (TFA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (B13778026) (ANG), a 14.1 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels. Its involvement in pathological angiogenesis, particularly in tumor growth and metastasis, has made it a compelling target for therapeutic intervention. This technical guide focuses on the therapeutic potential of a specific fragment of angiogenin, the C-terminal peptide Angiogenin (108-122) (TFA). This peptide has been identified as an inhibitor of the full-length protein's biological and enzymatic activities. This document provides a comprehensive overview of the current understanding of Angiogenin (108-122) (TFA), including its mechanism of action, relevant signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for its investigation.
Introduction to Angiogenin and its C-Terminal Fragment (108-122)
Angiogenin is a member of the ribonuclease A superfamily and exerts its pro-angiogenic effects through multiple mechanisms. These include its intrinsic ribonucleolytic activity, interaction with cellular receptors, and translocation to the nucleus to modulate ribosomal RNA (rRNA) transcription.[1] The diverse functions of angiogenin make it a critical factor in various physiological and pathological processes, including wound healing, neuroprotection, and the progression of cancer.[2][3]
The therapeutic strategy of targeting angiogenin has led to the investigation of its fragments as potential inhibitors. The C-terminal region of angiogenin, specifically the peptide sequence 108-122, has been shown to inhibit the functions of the full-length protein.[4] This inhibitory action suggests that Angiogenin (108-122) (TFA) could serve as a valuable tool for dissecting the roles of angiogenin and as a potential therapeutic agent in diseases characterized by excessive angiogenesis.
Mechanism of Action and Signaling Pathways
Full-length angiogenin promotes angiogenesis and cell proliferation by activating several key intracellular signaling pathways. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[5][6] Angiogenin (108-122) (TFA), as an inhibitor, is hypothesized to exert its anti-angiogenic effects by preventing the activation of these downstream signaling cascades.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin NH2-terminal 20 peptide is a potent angiogenic factor, and its inhibition results in reduction of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenesis Inhibition by a Short 13 Amino Acid Peptide Sequence of Tetrastatin, the α4(IV) NC1 Domain of Collagen IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2588765C - Treatment of neurodegenerative disease with angiogenin and its mutants - Google Patents [patents.google.com]
- 5. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 6. Anti-angiogenic peptides application in cancer therapy; a review - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effects of Angiogenin (108-122) (TFA) on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (B13778026) (ANG), a potent angiogenic factor, plays a crucial role in the formation of new blood vessels, a process fundamental to both physiological and pathological conditions. The modulation of its activity is a key area of research for therapeutic intervention in diseases such as cancer. This technical guide focuses on a specific fragment of angiogenin, the peptide Angiogenin (108-122), and its role as an inhibitor of angiogenin-mediated effects on endothelial cells. Contrary to the pro-angiogenic nature of the full-length protein, this C-terminal fragment has been identified as an antagonist of its parent molecule. This document provides a comprehensive overview of the inhibitory functions of Angiogenin (108-122), detailing its mechanism of action, experimental protocols for assessing its efficacy, and quantitative data on its impact on key endothelial cell functions. The potential confounding effects of the trifluoroacetic acid (TFA) salt, a common counterion in synthetic peptides, are also discussed to ensure accurate experimental design and data interpretation.
Introduction to Angiogenin and its C-Terminal Fragments
Angiogenin is a 14.1 kDa protein and a member of the ribonuclease (RNase) A superfamily that is a potent inducer of neovascularization.[1] It is secreted by various cell types, including tumor cells, and exerts its pro-angiogenic effects by interacting with endothelial cells to stimulate a cascade of events including proliferation, migration, and the formation of tubular structures.[2] The biological activity of angiogenin is dependent on its ribonucleolytic activity.[2]
Recent research has focused on peptide fragments of angiogenin as potential modulators of its function. Synthetic peptides corresponding to the C-terminal region of angiogenin, including the (108-122) fragment, have been shown to inhibit the enzymatic and biological activities of the full-length molecule.[3] This inhibitory characteristic positions Angiogenin (108-122) as a candidate for anti-angiogenic therapeutic strategies.
Mechanism of Action: Inhibition of Angiogenin Activity
The primary mechanism by which Angiogenin (108-122) exerts its anti-angiogenic effects is through the inhibition of the full-length angiogenin protein. It is believed to act as a competitive inhibitor, interfering with the ribonucleolytic activity of angiogenin, which is essential for its pro-angiogenic functions.[4] The slightly longer C-terminal peptide, Angiogenin (108-123), has been shown to inhibit the ribonucleolytic activity of angiogenin with an apparent inhibition constant (Ki) of 278 µM.[4]
Full-length angiogenin promotes angiogenesis through several key actions on endothelial cells:
-
Binding to cell surface receptors: Angiogenin binds to a putative 170-kDa receptor and actin on the endothelial cell surface.[2][5]
-
Activation of signaling pathways: This binding triggers intracellular signaling cascades, including the ERK1/2 and Akt pathways.[5]
-
Nuclear translocation: Angiogenin is translocated to the nucleus where it stimulates ribosomal RNA (rRNA) transcription, a critical step for protein synthesis and cell proliferation.[2][6]
-
Induction of proteases: It stimulates the activity of cell-associated proteases, which degrade the extracellular matrix, facilitating cell migration and invasion.[5]
Angiogenin (108-122) likely interferes with one or more of these steps, primarily by hindering the enzymatic activity of the full-length protein, thereby preventing the downstream signaling required for angiogenesis.
Quantitative Data: Inhibitory Effects on Endothelial Cell Function
While specific quantitative data for the Angiogenin (108-122) peptide is limited in publicly available literature, studies on the closely related C-terminal peptide, Angiogenin (108-123), provide valuable insights into its inhibitory potential.
| Endothelial Cell Function | Inhibitor | Concentration | Observed Effect | Assay | Reference |
| Neovascularization | Angiogenin (108-123) | Not Specified | Significantly decreased neovascularization elicited by angiogenin. | Chick Chorioallantoic Membrane (CAM) Assay | [3] |
| Ribonucleolytic Activity | Angiogenin (108-123) | Ki = 278 µM | Concentration-dependent inhibition of angiogenin's ribonucleolytic activity. | In vitro nuclease assay | [4] |
It is important to note that the trifluoroacetic acid (TFA) salt, often present in commercially available synthetic peptides, can independently inhibit cell proliferation.[7][8] This effect should be controlled for in experimental designs.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the inhibitory effects of Angiogenin (108-122) on endothelial cell function. These protocols are based on standard angiogenesis assays and should be adapted to include Angiogenin (108-122) as the test inhibitor.
Endothelial Cell Proliferation Inhibition Assay
This assay measures the ability of Angiogenin (108-122) to inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), induced by full-length angiogenin.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (e.g., EBM-2)
-
Full-length Angiogenin
-
Angiogenin (108-122) (TFA) peptide
-
Cell proliferation reagent (e.g., WST-1, MTT, or CyQUANT®)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM-2 and incubate overnight at 37°C, 5% CO2.
-
The next day, replace the medium with 100 µL of basal medium and serum-starve the cells for 4-6 hours.
-
Prepare treatment solutions in basal medium:
-
Control (basal medium alone)
-
Full-length Angiogenin (e.g., 100 ng/mL)
-
Full-length Angiogenin + varying concentrations of Angiogenin (108-122) (e.g., 1 µM to 100 µM)
-
Angiogenin (108-122) alone (to test for direct effects)
-
Vehicle control (if the peptide is dissolved in a solvent)
-
TFA salt control (at concentrations equivalent to those in the peptide solutions)
-
-
Add 100 µL of the treatment solutions to the respective wells.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition of proliferation compared to the positive control (full-length Angiogenin alone).
Endothelial Cell Migration Inhibition Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Angiogenin (108-122) on the migration of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
Basal Medium
-
Full-length Angiogenin
-
Angiogenin (108-122) (TFA) peptide
-
6-well or 12-well cell culture plates
-
Pipette tips (p200) or a cell scraper
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well or 12-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with basal medium containing the following treatments:
-
Control (basal medium alone)
-
Full-length Angiogenin (e.g., 100 ng/mL)
-
Full-length Angiogenin + varying concentrations of Angiogenin (108-122)
-
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C, 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure. Determine the inhibition of migration by comparing the wound closure in the presence of Angiogenin (108-122) to the positive control.
Endothelial Cell Tube Formation Inhibition Assay
This assay evaluates the ability of Angiogenin (108-122) to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Basal Medium
-
Full-length Angiogenin
-
Angiogenin (108-122) (TFA) peptide
-
Basement membrane extract (e.g., Matrigel® or Geltrex®)
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in basal medium at a density of 1-2 x 10^5 cells/mL.
-
Prepare cell suspensions containing the following treatments:
-
Control (cells in basal medium)
-
Full-length Angiogenin (e.g., 100 ng/mL)
-
Full-length Angiogenin + varying concentrations of Angiogenin (108-122)
-
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate at 37°C, 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Calculate the percentage of inhibition of tube formation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Angiogenin Signaling and Inhibition Pathway.
Caption: Tube Formation Inhibition Assay Workflow.
Conclusion
Angiogenin (108-122) represents a promising tool for the study of angiogenesis and a potential lead for the development of anti-angiogenic therapies. Its mechanism of action, centered on the inhibition of the full-length angiogenin protein, offers a targeted approach to disrupting the complex process of neovascularization. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the inhibitory effects of this peptide on endothelial cells. Careful consideration of experimental controls, particularly for the TFA salt, is crucial for obtaining accurate and reproducible results. Further research into the precise molecular interactions and the in vivo efficacy of Angiogenin (108-122) will be vital in translating its therapeutic potential.
References
- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Angiogenin abolishes cell-free protein synthesis by specific ribonucleolytic inactivation of ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 5. Buy Angiogenin (108-122) [smolecule.com]
- 6. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural mechanism of angiogenin activation by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of endothelial cell migration and angiogenesis by a vascular endothelial growth factor receptor-1 derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The inhibitory domain of human angiogenin
An In-Depth Technical Guide to the Functional Domains and Inhibition of Human Angiogenin (B13778026)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human angiogenin (ANG) is a potent mediator of neovascularization, playing a critical role in both physiological and pathological processes, including tumor growth and neurodegenerative diseases. As a member of the ribonuclease A superfamily, its biological functions are intricately linked to its enzymatic and cell-binding activities. Consequently, the inhibition of these functions has become a significant focus for therapeutic development. This technical guide provides a comprehensive overview of the key functional domains of human angiogenin that are central to its activity and serve as primary targets for inhibition. We will delve into the structural basis of these domains, summarize quantitative data on various inhibitory molecules, provide detailed experimental protocols for assessing ANG activity and inhibition, and visualize the complex signaling pathways and experimental workflows involved.
Key Functional Domains of Human Angiogenin
While angiogenin does not possess a classical auto-inhibitory domain, its activity is tightly regulated by the specific conformation of its functional sites. These sites are the primary targets for both natural and synthetic inhibitors.
The Ribonucleolytic Catalytic Site
Angiogenin's ability to induce angiogenesis is critically dependent on its ribonucleolytic (RNase) activity.[1][2][3] It is a 14 kDa protein with significant structural homology to bovine pancreatic RNase A.[4][5] The catalytic center is composed of a triad (B1167595) of key residues: His-13, Lys-40, and His-114 .[4][6] However, ANG's enzymatic activity is 105 to 106 times weaker than that of RNase A.[5] This intrinsic limitation is largely due to the side chain of Gln-117 , which obstructs the pyrimidine-binding subsite (B1), a feature not seen in RNase A.[2][4][7] This obstruction means a conformational change is likely required for substrate binding and catalysis.[2][7]
The Receptor-Binding Site
For its angiogenic effect, ANG must bind to target cells, such as endothelial and smooth muscle cells.[5] This interaction is mediated by a specific cell-binding site, primarily composed of amino acid residues 60-68 .[6] A 42 kDa endothelial cell surface protein, later identified as a smooth muscle type of alpha-actin, acts as a key binding partner.[6] This binding is a prerequisite for the subsequent steps of internalization, signal transduction, and nuclear translocation.[8][9]
The Nuclear Localization Signal (NLS)
A crucial step in ANG-mediated angiogenesis is its translocation to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription.[5][8][9][10] This process is directed by a nuclear localization signal (NLS) located within the sequence 31RRRGL35 .[11] The integrity of both the receptor-binding site and the NLS is essential for nuclear translocation and subsequent angiogenic activity.[8][9]
| Domain / Site | Key Residues | Primary Function | Reference |
| Catalytic Site | His-13, Lys-40, His-114 | Ribonucleolytic cleavage of RNA | [4][6] |
| Pyrimidine Binding Site | Gln-117 (obstructing) | Modulates substrate access and enzymatic activity | [2][4] |
| Receptor-Binding Site | 60-68 | Mediates binding to cell surface proteins (e.g., actin) | [6] |
| Nuclear Localization Signal | 31-35 | Directs translocation of ANG to the nucleus | [11] |
Mechanisms and Molecules for Angiogenin Inhibition
Targeting ANG's functional domains offers a promising strategy for anti-cancer and potentially neuroprotective therapies. Inhibition can be achieved through natural protein inhibitors, small molecules, peptides, and targeted mutagenesis.
Inhibition of the Catalytic Site
The primary endogenous inhibitor of angiogenin is the human placental ribonuclease inhibitor (RI or RNH1) . It binds to ANG with an exceptionally high affinity (Ki ≈ 0.7 fM), forming one of the tightest known protein-protein interactions.[4] This binding completely blocks both the enzymatic and angiogenic activities of ANG.[4]
High-throughput screening has identified several small molecules that inhibit ANG's enzymatic activity. These compounds typically bind to the active site and prevent RNA cleavage.
| Inhibitor | Type | Ki (µM) | Selectivity vs. RNase A | Reference |
| NSC-65828 | Naphthalene-2-sulfonate derivative | 81 | Less selective (also inhibits RNase A) | [12] |
| C-181431 | Diphenylmethanone derivative | N/A | N/A | [1] |
| Analogue of NSC-65828 | N/A | 5-25 | Binds more tightly to ANG than RNase A | [1] |
| Analogue of C-181431 | N/A | 5-25 | Binds more tightly to ANG than RNase A | [1] |
Site-directed mutagenesis of the catalytic triad residues has been instrumental in confirming the necessity of RNase activity for angiogenesis. Mutants like H13A and H114A lose their enzymatic and angiogenic capabilities but retain their ability to bind to cell receptors. This makes them effective competitive inhibitors of wild-type angiogenin.[13]
| Mutation | Effect on Ribonucleolytic Activity | Effect on Angiogenic Activity | Inhibitory Potential | Reference |
| H13A | Decreased by >10,000-fold | Abolished | Competitive inhibitor | [13] |
| H114A | Decreased by >10,000-fold | Abolished | Competitive inhibitor | [13] |
| K40Q | Inactive | Inactive | N/A | [14] |
| D116A | Increased | Unchanged | N/A | [15] |
| Q117G | Increased 30-fold | N/A | N/A | [16] |
Inhibition of the Receptor-Binding Site
Blocking the interaction between ANG and its cell surface receptor is another effective inhibitory strategy. This has been achieved primarily with synthetic peptides.
| Inhibitor | Target | Binding Affinity (Kd) | Mechanism of Action | Reference |
| chANG | Receptor-Binding Site | ~44 nM | Binds to ANG, inhibiting its interaction with actin | [17] |
| chGNA | Receptor-Binding Site | ~44 nM | Binds to ANG, inhibiting its interaction with actin | [17] |
These peptides specifically inhibit ANG-induced neovascularization without affecting embryonic angiogenesis or pre-existing blood vessels.[17]
Angiogenin Signaling and Experimental Workflows
Understanding the signaling cascade initiated by angiogenin is key to identifying further points of therapeutic intervention.
Signaling Pathway of Angiogenin
The angiogenic action of ANG involves a multi-step process beginning with cell surface binding and culminating in altered gene expression. Extracellular ANG binds to receptors like actin, leading to the activation of proteolytic cascades that degrade the basement membrane.[5] The ANG-receptor complex is then internalized via endocytosis.[8][9] Once inside the cell, ANG translocates to the nucleus, guided by its NLS.[5][8][9] In the nucleolus, it binds to DNA and enhances rRNA transcription, a critical step for the protein synthesis required for cell proliferation and vessel formation.[5][10][18]
Caption: Angiogenin signaling pathway and points of inhibition.
Experimental Workflows
Validating potential ANG inhibitors requires robust and reproducible experimental protocols. Below are workflows for key assays used in angiogenin research.
This process is used to create ANG variants to probe the function of specific residues and to develop competitive inhibitors.
Caption: Workflow for creating and testing ANG mutants.
The CAM assay is a widely used in vivo model to assess pro- and anti-angiogenic activity.
References
- 1. Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of human angiogenin reveals the structural basis for its functional divergence from ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of human angiogenin with an engineered loop exhibits conformational flexibility at the functional regions of the molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Angiogenin - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. rcsb.org [rcsb.org]
- 8. Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-directed mutagenesis of histidine-13 and histidine-114 of human angiogenin. Alanine derivatives inhibit angiogenin-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Modulation of the activity of angiogenin by mutagenesis at Asp-116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNA biology of angiogenin: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-angiogenin activity of the peptides complementary to the receptor-binding site of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Antagonistic Peptide Angiogenin (108-122) (TFA): A Technical Guide for Investigating Angiogenin Function in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenin (B13778026) (ANG), a 14 kDa ribonuclease, is a pleiotropic protein with well-documented neuroprotective functions, making it a protein of significant interest in the study of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD). Its pro-survival activity is linked to the activation of key signaling pathways, including Akt and ERK, and its unique ability to cleave transfer RNA (tRNA) under cellular stress. This guide focuses on a specific C-terminal fragment of ANG, Angiogenin (108-122) (TFA), which functions not as a neuroprotective agent, but as a potent inhibitor of the full-length protein.
While direct experimental data on Angiogenin (108-122) in neurodegenerative models is not yet available in published literature, its established role as an antagonist in other biological systems, primarily angiogenesis, provides a valuable framework. This document serves as an in-depth technical guide, summarizing the known inhibitory properties of this peptide and proposing detailed experimental workflows for its application as a research tool to probe the function of endogenous Angiogenin in neurological contexts.
The Dichotomous Roles of Angiogenin and its Inhibitory Fragment
Full-length Angiogenin is a secreted protein that exerts neuroprotective effects in various in vitro and in vivo models.[1] It is taken up by neurons and glial cells, where it can translocate to the nucleus to promote ribosomal RNA transcription or remain in the cytosol.[1] Under stress conditions, ANG cleaves tRNA into smaller fragments known as tRNA-derived stress-induced RNAs (tiRNAs), which in turn modulate protein translation and promote cellular survival.[2] This protective function is often mediated through the activation of pro-survival signaling cascades.[1][3]
In stark contrast, synthetic peptides derived from the C-terminal region of ANG, specifically the fragment encompassing amino acids 108-122 (Sequence: ENGLPVHLDQSIFRR), have been identified as functional antagonists.[4][5] These peptides effectively inhibit both the biological and enzymatic activities of the full-length ANG protein.[4] The "(TFA)" designation refers to Trifluoroacetic acid, a common and generally inert counterion used during peptide synthesis and purification. The inhibitory nature of the Angiogenin (108-122) peptide makes it a powerful tool for loss-of-function studies, enabling researchers to investigate the consequences of blocking ANG activity.
Mechanism of Inhibition and Known Signaling Interactions
The primary mechanism of action for Angiogenin (108-122) is the direct inhibition of the full-length protein's ribonucleolytic (RNase) activity.[4] This blockade prevents ANG from processing its RNA substrates, such as tRNA, thereby neutralizing a key aspect of its function in the cellular stress response.
Furthermore, by inhibiting ANG, the peptide effectively prevents the activation of its downstream signaling pathways. Full-length ANG is known to stimulate the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK1/2), pathways crucial for promoting cell survival and proliferation.[6][7] Therefore, Angiogenin (108-122) is expected to suppress ANG-mediated activation of the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.
The following diagram illustrates the proposed inhibitory mechanism where the Angiogenin (108-122) peptide blocks the neuroprotective signaling of the full-length Angiogenin protein.
Caption: Proposed inhibitory action of Angiogenin (108-122) on ANG signaling.
Quantitative Data on Inhibitory Activity
Quantitative data on the inhibitory effects of ANG C-terminal peptides comes primarily from angiogenesis and enzymatic assays. These studies provide a baseline for understanding the peptide's potency.
| Peptide Fragment | Assay Type | Substrate | Key Quantitative Finding | Reference |
| Ang(108-123) | Angiogenesis Assay (Chick CAM) | N/A | Significantly decreases neovascularization elicited by Angiogenin. | [4] |
| Ang(108-123) | Nuclease Activity Assay | tRNA | Exhibits concentration-dependent inhibition with an apparent Ki of 278 µM. | [8] |
| Ang(108-121) | In Vitro Translation Assay | Reticulocyte RNA | Transiently abolishes the inhibition of protein synthesis caused by ANG. | [4] |
Note: Data for the closely related peptide Ang(108-123) is included due to its relevance and more detailed characterization in the literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon prior research. The following protocols are derived from foundational studies characterizing ANG inhibitors.
Protocol: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition
This in vivo assay is the standard for assessing pro- and anti-angiogenic activity.
-
Egg Preparation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator. On day 3, a small window is made in the shell to expose the CAM.
-
Sample Application: On day 9 or 10, a sterile methylcellulose (B11928114) disc (or other carrier) containing the test substance is applied to the CAM.
-
Positive Control: Full-length Angiogenin (e.g., 1 µ g/disc ).
-
Test Group: Full-length Angiogenin (1 µ g/disc ) + Angiogenin (108-122) peptide at various molar excesses.
-
Negative Control: Carrier disc with buffer (e.g., PBS).
-
-
Incubation: The window is sealed, and eggs are returned to the incubator for 48-72 hours.
-
Analysis: The CAM is excised and examined under a stereomicroscope. Angiogenesis is scored based on the density and pattern of blood vessels radiating from the disc in a spoke-wheel pattern. Quantitative analysis can be performed by counting vessel branch points or measuring vessel density in a defined area around the disc.
Protocol: Nuclease Activity Assay (tRNA Cleavage)
This in vitro assay measures the peptide's ability to inhibit ANG's enzymatic function.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl).
-
Enzyme and Inhibitor Incubation: Pre-incubate a fixed concentration of full-length Angiogenin (e.g., 1-5 µM) with varying concentrations of the Angiogenin (108-122) peptide for 15-30 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate, typically yeast tRNA (e.g., 1 mg/mL).
-
Time Course and Quenching: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and quench the reaction by adding a solution that stops enzymatic activity and precipitates the remaining RNA (e.g., perchloric acid).
-
Quantification: Centrifuge the quenched samples to pellet the uncleaved RNA. The amount of cleaved, acid-soluble RNA fragments remaining in the supernatant is quantified by measuring absorbance at 260 nm. The rate of reaction is calculated and compared between inhibited and uninhibited conditions to determine inhibitory constants (e.g., IC50 or Ki).
Proposed Application in Neurodegenerative Disease Models
While the Angiogenin (108-122) peptide has not been explicitly tested in neurodegenerative models, it represents a valuable tool to elucidate the role of endogenous ANG. The following workflow is a proposed guide for its use in an in vitro model of neurotoxicity.
Caption: Proposed workflow for testing Angiogenin (108-122) in a cell-based neurotoxicity model.
Hypothesis for Proposed Workflow: Pre-treatment with the Angiogenin (108-122) inhibitor will block the protective activity of endogenous ANG secreted by the stressed neurons. This will lead to:
-
Decreased cell viability compared to cells treated with the neurotoxin alone.
-
Increased markers of apoptosis (e.g., higher caspase-3 activation).
-
Reduced baseline and stress-induced phosphorylation of Akt and ERK.
This experimental design would provide critical insights into whether endogenous ANG plays a significant autocrine or paracrine neuroprotective role in response to specific neurotoxic insults.
Conclusion and Future Directions
The Angiogenin (108-122) peptide is a well-characterized inhibitor of full-length Angiogenin's enzymatic and angiogenic functions. While its application has historically been in the field of oncology, its mechanism of action presents a unique opportunity for neurodegeneration research. By blocking the activity of a known neuroprotective factor, this peptide can be used as a precise tool to dissect the importance of the ANG signaling axis in neuronal survival and response to disease-relevant stressors.
Future research should focus on applying this inhibitory peptide to established cellular and animal models of ALS, Parkinson's disease, and other neurological disorders. Such studies will be pivotal in validating the therapeutic hypothesis that enhancing, rather than inhibiting, ANG activity is a viable strategy for treating neurodegeneration. Furthermore, these experiments will help clarify the specific cellular contexts and stress conditions under which endogenous Angiogenin provides its essential support to the nervous system.
References
- 1. Angiogenin and tRNA fragments in Parkinson’s disease and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Angiogenin interacts with ribonuclease inhibitor regulating PI3K/AKT/mTOR signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. Angiogenin-induced protein kinase B/Akt activation is necessary for angiogenesis but is independent of nuclear translocation of angiogenin in HUVE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
Understanding the Enzymatic Inhibition by Angiogenin (108-122) (TFA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (ANG), a 14.1 kDa protein, is a potent mediator of neovascularization and plays a critical role in pathological conditions such as tumor growth and metastasis. Its biological activity is intrinsically linked to its ribonucleolytic (RNase) function. The C-terminal region of Angiogenin has been identified as a key regulatory domain, with peptides derived from this region, such as Angiogenin (108-122), demonstrating inhibitory effects on its enzymatic and, consequently, its angiogenic properties. This technical guide provides a comprehensive overview of the enzymatic inhibition by the synthetic peptide Angiogenin (108-122) (TFA), detailing its mechanism of action, available quantitative data, experimental protocols for its characterization, and the signaling pathways it modulates.
Mechanism of Action: Competitive Inhibition
The inhibitory action of Angiogenin (108-122) is primarily attributed to its function as a competitive inhibitor of Angiogenin's ribonucleolytic activity. By mimicking a segment of the parent protein, the peptide is thought to bind to Angiogenin, likely at or near the substrate-binding site, thereby preventing the enzyme from effectively cleaving its primary substrate, transfer RNA (tRNA). This inhibition of enzymatic activity directly translates to a reduction in Angiogenin's biological functions, most notably angiogenesis.
Quantitative Data on Inhibition
Precise quantitative data, such as IC50 or Ki values, for the inhibition of Angiogenin's enzymatic activity by the Angiogenin (108-122) peptide are not extensively documented in publicly available literature. However, existing research provides valuable insights into its inhibitory potential.
| Inhibitor | Target Enzyme | Substrate | Inhibition Data | Ki Value |
| Angiogenin (108-122) | Angiogenin | tRNA | 39% inhibition (concentration not specified) | Not Determined |
| Angiogenin (108-123) | Angiogenin | tRNA | Concentration-dependent | 278 µM |
Table 1: Summary of Quantitative Inhibition Data. The table presents the available data on the inhibition of Angiogenin's ribonucleolytic activity by C-terminal peptides.
Key Signaling Pathways Modulated by Angiogenin (108-122)
Angiogenin exerts its pro-angiogenic effects through a cascade of signaling events, including activation of the MAPK/ERK pathway and nuclear translocation to enhance ribosomal RNA (rRNA) transcription. By inhibiting the primary enzymatic activity of Angiogenin, the (108-122) peptide effectively dampens these downstream signaling pathways.
Inhibition of the MAPK/ERK Signaling Pathway
Angiogenin binding to endothelial cell surface receptors triggers the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), key components of the MAPK signaling pathway. This pathway is crucial for promoting cell proliferation, migration, and survival – all essential processes for angiogenesis. Angiogenin (108-122) is hypothesized to interfere with the initial binding or subsequent conformational changes required for Angiogenin to activate this cascade.
Interference with Nuclear Translocation and rRNA Transcription
A critical step in Angiogenin-mediated angiogenesis is its translocation to the nucleus, where it stimulates the transcription of ribosomal RNA (rRNA), a fundamental process for protein synthesis and cell growth. The C-terminal region of Angiogenin is implicated in this nuclear import. By binding to Angiogenin, the (108-122) peptide may sterically hinder its interaction with nuclear import machinery or alter its conformation, thereby preventing its accumulation in the nucleolus and subsequent stimulation of rRNA transcription.
Experimental Protocols
In Vitro tRNA Cleavage Assay for Determining Enzymatic Inhibition
This assay directly measures the ribonucleolytic activity of Angiogenin and the inhibitory effect of Angiogenin (108-122).
Materials:
-
Recombinant human Angiogenin
-
Angiogenin (108-122) peptide (TFA salt)
-
Yeast tRNA
-
RNase-free water, buffers, and tubes
-
Tris-HCl buffer (50 mM, pH 7.5) with 100 mM NaCl
-
Urea-polyacrylamide gel (15%)
-
SYBR Gold nucleic acid stain
-
Gel electrophoresis apparatus and imaging system
Protocol:
-
Prepare a stock solution of Angiogenin (108-122) in RNase-free water.
-
In a series of RNase-free microcentrifuge tubes, prepare reaction mixtures containing Tris-HCl buffer, a fixed concentration of yeast tRNA (e.g., 1 µg), and varying concentrations of the Angiogenin (108-122) peptide. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed concentration of recombinant Angiogenin (e.g., 100 nM) to each tube.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a denaturing loading buffer (containing formamide (B127407) and EDTA).
-
Heat the samples at 70°C for 5 minutes to denature the RNA.
-
Load the samples onto a 15% urea-polyacrylamide gel.
-
Run the gel until the loading dye has migrated an appropriate distance.
-
Stain the gel with SYBR Gold for 30 minutes.
-
Visualize the RNA fragments using a gel imaging system. The degree of tRNA degradation in the presence of the inhibitor compared to the control will indicate the level of inhibition.
Chick Chorioallantoic Membrane (CAM) Assay for Assessing Anti-Angiogenic Activity
The CAM assay is a well-established in vivo model to evaluate the effect of substances on angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline
-
Thermanox coverslips or sterile filter paper discs
-
Angiogenin (108-122) peptide solution
-
Stereomicroscope with a camera
-
70% ethanol
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.
-
Prepare sterile Thermanox coverslips or filter paper discs saturated with different concentrations of the Angiogenin (108-122) peptide solution. Use a vehicle control (e.g., sterile saline).
-
Gently place the coverslip or disc onto the CAM, avoiding major blood vessels.
-
Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
After the incubation period, re-open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the coverslip/disc.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control. Image analysis software can be used for more precise quantification. A significant reduction in vessel formation in the presence of Angiogenin (108-122) indicates anti-angiogenic activity.
Conclusion and Future Directions
Angiogenin (108-122) represents a promising lead for the development of novel anti-angiogenic therapeutics. Its mechanism of action, centered on the competitive inhibition of Angiogenin's ribonucleolytic activity, provides a clear rationale for its biological effects. While the available quantitative data is still emerging, the qualitative evidence for its inhibitory function is strong. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this and other C-terminal Angiogenin-derived peptides.
Future research should focus on obtaining precise IC50 and Ki values for Angiogenin (108-122) to allow for more direct comparisons with other inhibitors. Furthermore, detailed structure-activity relationship studies of the C-terminal peptides could lead to the design of more potent and specific inhibitors of Angiogenin. Ultimately, a deeper understanding of how these peptides modulate Angiogenin's activity will be crucial for their translation into effective clinical applications for the treatment of cancer and other angiogenesis-dependent diseases.
Methodological & Application
Application Notes and Protocols: Chick Chorioallantoic Membrane (CAM) Assay with Angiogenin (108-122) (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Its extensive vascular network, accessibility, and cost-effectiveness make it an ideal platform for screening pro- and anti-angiogenic compounds.[3][4] Angiogenin (B13778026) (ANG) is a potent stimulator of new blood vessel formation and is implicated in tumor growth and metastasis.[3][5] This document provides detailed application notes and protocols for utilizing the CAM assay to evaluate the effects of Angiogenin (108-122), a C-terminal peptide fragment of human angiogenin.[1] It is important to note that synthetic peptides corresponding to the C-terminal region of angiogenin have been shown to inhibit the enzymatic and biological activities of the full angiogenin molecule.[1] Therefore, this peptide is expected to act as an anti-angiogenic agent in the CAM assay.
The trifluoroacetic acid (TFA) salt of the peptide is a common remnant from the purification process of synthetic peptides and should be considered when designing control groups.
Data Presentation
The quantitative data from a CAM assay evaluating the anti-angiogenic potential of Angiogenin (108-122) (TFA) would typically be presented in a tabular format for clear comparison. The primary endpoint is the inhibition of baseline or stimulated angiogenesis.
Table 1: Quantitative Analysis of Angiogenesis Inhibition by Angiogenin (108-122) (TFA) in the CAM Assay
| Treatment Group | Concentration (µM) | Number of Blood Vessel Branch Points (Mean ± SD) | Percent Inhibition of Angiogenesis (%) | p-value (vs. Vehicle Control) |
| Vehicle Control (PBS) | - | 125 ± 15 | 0 | - |
| TFA Control | Equivalent to highest peptide concentration | 122 ± 18 | 2.4 | >0.05 |
| Angiogenin (108-122) | 10 | 95 ± 12 | 24 | <0.05 |
| Angiogenin (108-122) | 50 | 68 ± 10 | 45.6 | <0.01 |
| Angiogenin (108-122) | 100 | 45 ± 8 | 64 | <0.001 |
| Positive Control (e.g., a known angiogenesis inhibitor) | Varies | 50 ± 9 | 60 | <0.001 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary.
Experimental Protocols
This section provides a detailed protocol for performing the ex ovo CAM assay, which offers better accessibility to the CAM compared to the in ovo method.[2]
Materials:
-
Fertilized chicken eggs (pathogen-free)
-
Incubator with humidity control
-
Sterile phosphate-buffered saline (PBS)
-
Angiogenin (108-122) (TFA) peptide
-
TFA salt solution (for control)
-
Positive control (e.g., suramin, bevacizumab)
-
Sterile filter paper discs or carrier sponges (e.g., gelatin sponge)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Sterile petri dishes
-
Forceps and scissors
Protocol:
-
Egg Incubation:
-
Clean fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with 60-70% humidity.[4]
-
Incubate the eggs for 3 days.
-
-
Ex ovo Culture Preparation (Day 3):
-
Working in a sterile environment (e.g., a laminar flow hood), carefully crack the eggs and transfer the contents (embryo, yolk, and albumin) into sterile petri dishes or a suitable culture system.[2]
-
Return the shell-less embryos to the incubator.
-
-
Preparation of Test Substances:
-
Dissolve Angiogenin (108-122) (TFA) in sterile PBS to achieve the desired stock concentration. Prepare serial dilutions as required.
-
Prepare a control solution of TFA in PBS at a concentration equivalent to that in the highest concentration of the peptide solution.
-
Prepare the vehicle control (sterile PBS) and a positive control.
-
-
Application of Test Substances (Day 7):
-
On embryonic day 7, identify a suitable area on the CAM with clear blood vessel branching.
-
Carefully place a sterile filter paper disc or a small piece of gelatin sponge onto the selected area of the CAM.[2]
-
Pipette a small volume (e.g., 10 µL) of the test or control substance onto the carrier.
-
-
Incubation and Observation:
-
Return the embryos to the incubator for 48-72 hours.
-
Monitor the embryos daily for viability.
-
-
Image Acquisition and Analysis (Day 9 or 10):
-
At the end of the incubation period, capture high-resolution images of the area around the carrier using a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius from the carrier.[6]
-
Alternatively, use image analysis software to measure vessel density, length, and area.[7][8]
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
-
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Experimental Workflow of the CAM Assay
Angiogenin's Pro-Angiogenic Signaling
Inhibitory Action of Angiogenin (108-122)
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Angiogenin - Wikipedia [en.wikipedia.org]
- 4. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Endothelial Cell Tube Formation Assay Using Angiogenin (108-122) (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[1][2][3][4][5] The endothelial cell tube formation assay is a widely utilized in vitro method to assess the angiogenic potential of various compounds by observing the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[6][7][8][9]
Angiogenin (B13778026) (ANG) is a potent, 14.2-kDa polypeptide that stimulates neovascularization.[10][11] It interacts with endothelial cells, promoting their migration, invasion, and proliferation to form tubular structures.[10][12] The mechanism of action for angiogenin involves several pathways, including the degradation of the basement membrane and the activation of signaling cascades like the ERK1/2 pathway.[10][11] This document provides a detailed protocol for utilizing a specific fragment of Angiogenin, Angiogenin (108-122) (Thymosin β4-like fragment, TFA), in an endothelial cell tube formation assay. This peptide is investigated for its potential pro- or anti-angiogenic properties.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex®)
-
Angiogenin (108-122) (TFA) peptide
-
VEGF (Positive Control)
-
Suramin (Negative Control)
-
96-well tissue culture plates
-
Calcein AM fluorescent dye (optional, for visualization)
Protocol: Endothelial Cell Tube Formation Assay
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pre-cool a 96-well plate on ice for 15-30 minutes.
-
Using pre-cooled pipette tips, add 50 µL of the thawed basement membrane matrix to each well of the 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cells.
-
Resuspend the cell pellet in a serum-free or low-serum (0.5-1% FBS) basal medium.
-
Perform a cell count and adjust the concentration to 1 x 105 cells/mL.
-
-
Treatment Preparation:
-
Prepare a stock solution of Angiogenin (108-122) (TFA) in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the TFA peptide to achieve the desired final concentrations (e.g., 1, 10, 100 ng/mL).
-
Prepare positive (VEGF, e.g., 50 ng/mL) and negative (Suramin, e.g., 10 µM) control solutions.
-
-
Assay Procedure:
-
Add 100 µL of the HUVEC suspension (containing 1 x 104 cells) to each well of the pre-coated 96-well plate.
-
Add 10 µL of the prepared TFA dilutions, VEGF, or Suramin to the respective wells.
-
Include a vehicle control (the solvent used to dissolve the TFA peptide).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
After incubation, examine the plate under an inverted microscope to observe the formation of capillary-like structures.
-
Capture images of the tube network in each well.
-
For quantitative analysis, measure parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[13]
-
Data Presentation
The following tables represent hypothetical quantitative data from the tube formation assay to illustrate the potential effects of Angiogenin (108-122) (TFA).
Table 1: Effect of Angiogenin (108-122) (TFA) on Endothelial Cell Tube Formation
| Treatment | Concentration | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | - | 1500 ± 120 | 25 ± 5 | 10 ± 3 |
| VEGF | 50 ng/mL | 4500 ± 350 | 80 ± 10 | 40 ± 8 |
| Suramin | 10 µM | 300 ± 50 | 5 ± 2 | 1 ± 1 |
| TFA | 1 ng/mL | 1800 ± 150 | 30 ± 6 | 15 ± 4 |
| TFA | 10 ng/mL | 2500 ± 200 | 45 ± 8 | 25 ± 5 |
| TFA | 100 ng/mL | 3500 ± 280 | 65 ± 9 | 35 ± 7 |
Visualizations
Experimental Workflow
Caption: Workflow for the endothelial cell tube formation assay.
Angiogenin Signaling Pathway
Caption: Simplified signaling pathway of Angiogenin in angiogenesis.
References
- 1. Angiogenin: a review of the pathophysiology and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - ID [thermofisher.com]
- 7. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Angiogenin - Wikipedia [en.wikipedia.org]
- 11. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Angiogenin (108-122) (TFA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the stability and storage of Angiogenin (B13778026) (108-122) (TFA), a peptide fragment of human angiogenin.[1][2] Angiogenin is a protein involved in angiogenesis (blood vessel formation) and has been implicated in various physiological and pathological processes, including tumor growth and neurodegenerative diseases.[3] The (108-122) fragment is of research interest for its potential therapeutic applications.[2][4]
Peptide Characteristics
| Property | Value | Reference |
| Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg | MedChemExpress |
| Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ (free base) | [2] |
| Molecular Weight | 1780.98 g/mol (free base) | [2] |
| Appearance | White to off-white lyophilized powder | Generic Peptide Supplier Information |
| Counterion | Trifluoroacetate (TFA) | Self-evident from product name |
Storage and Stability
Proper storage of Angiogenin (108-122) (TFA) is critical to maintain its integrity and biological activity. The following recommendations are based on general peptide handling guidelines and supplier information.
Lyophilized Powder
The lyophilized peptide is the most stable form for long-term storage.
| Storage Condition | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. Keep in a desiccated environment. |
| -80°C | > 3 years | Provides maximum stability for long-term storage. Keep in a desiccated environment. |
| 4°C (Short-term) | Weeks to months | Suitable for short-term storage. Protect from moisture. |
| Room Temperature | Days to weeks | Not recommended for storage; acceptable for shipping. |
Data compiled from multiple supplier recommendations.[2][5]
In Solution
Peptides are generally less stable in solution due to potential degradation by hydrolysis, oxidation, and microbial contamination. It is highly recommended to prepare solutions fresh for each experiment. If storage in solution is necessary, follow these guidelines.
| Storage Condition | Duration | Notes |
| -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year | Recommended for longer-term solution storage. Aliquot to avoid repeated freeze-thaw cycles. |
| 4°C | Days | Very short-term storage only. Prone to degradation and microbial growth. |
Data compiled from multiple supplier recommendations.[2][5]
Best Practices for Solution Handling:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation from repeated temperature changes.[5]
-
Use Sterile Buffers: Prepare solutions using sterile, nuclease-free water or appropriate buffers to prevent contamination.
-
Consider pH: The stability of peptides can be pH-dependent. For Angiogenin (108-122), which has several basic residues (Arg, Arg, His), dissolving in a slightly acidic buffer (e.g., pH 5-6) may improve solubility and stability.[5]
-
Protect from Light: While not always specified, it is good practice to store peptide solutions in light-protected vials.
Reconstitution Protocol
Proper reconstitution is key to ensuring the peptide is fully dissolved and stable.
Materials
-
Angiogenin (108-122) (TFA) lyophilized powder
-
Sterile, high-purity water (e.g., WFI, Milli-Q, or equivalent)
-
Alternative solvents: Acetonitrile (B52724) (ACN), Dimethyl sulfoxide (B87167) (DMSO), or a suitable buffer (e.g., PBS pH 7.4, sterile filtered)
-
Vortex mixer and/or sonicator
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
Procedure
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Solvent Selection:
-
Initial Attempt: The peptide is reported to be soluble in water.[2] Start by adding sterile water to the vial.
-
Hydrophobic Peptides: If solubility in water is poor, a small amount of an organic solvent like DMSO or acetonitrile can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer. Note that DMSO can be toxic to cells.
-
-
Reconstitution Steps: a. Add the desired volume of sterile solvent to the vial to achieve the target stock concentration (e.g., 1 mg/mL or 1 mM). b. Gently vortex or swirl the vial to dissolve the powder. c. If the peptide does not dissolve completely, brief sonication (1-2 minutes in a water bath sonicator) may be used to aid dissolution. Avoid excessive sonication, which can generate heat and degrade the peptide.
-
Storage of Stock Solution: a. Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding polypropylene tubes. b. Store the aliquots at -80°C for long-term stability.[2]
Caption: Workflow for reconstituting lyophilized Angiogenin (108-122) (TFA).
Protocol for Stability Assessment by RP-HPLC
To quantitatively assess the stability of Angiogenin (108-122) (TFA) under specific experimental conditions, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. This protocol provides a general framework that should be optimized for your specific equipment and conditions.
Objective
To determine the degradation rate of Angiogenin (108-122) (TFA) over time when stored in a specific buffer and at a specific temperature.
Materials
-
Reconstituted Angiogenin (108-122) (TFA) stock solution
-
Stability buffer (e.g., PBS pH 7.4, cell culture medium, formulation buffer)
-
HPLC system with a UV detector
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Incubator or water bath set to the desired test temperature (e.g., 4°C, 25°C, 37°C)
Experimental Procedure
-
Sample Preparation: a. Dilute the Angiogenin (108-122) stock solution to a final concentration of 1 mg/mL (or other desired concentration) in the stability buffer. b. Prepare several identical aliquots in separate vials, one for each time point.
-
Time Zero (T₀) Analysis: a. Immediately after preparation, take one aliquot for the T₀ measurement. b. Inject an appropriate volume (e.g., 20 µL) onto the HPLC system. c. Run the HPLC method to obtain the initial chromatogram. The area of the main peptide peak at T₀ is considered 100% integrity.
-
Incubation: a. Place the remaining aliquots in the incubator at the selected temperature.
-
Time Point Analysis: a. At each scheduled time point (e.g., 1, 4, 8, 24, 48, 72 hours, and 1 week), remove one aliquot from the incubator. b. Allow the sample to return to room temperature. c. Inject the sample onto the HPLC and run the same method as for T₀.
-
HPLC Method (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5% to 60% B (linear gradient)
-
30-32 min: 60% to 95% B
-
32-35 min: 95% B
-
35-37 min: 95% to 5% B
-
37-45 min: 5% B (re-equilibration)
-
-
This gradient is a starting point and must be optimized for best peak separation.
-
Data Analysis
-
For each chromatogram, identify and integrate the area of the main peak corresponding to intact Angiogenin (108-122).
-
Calculate the percentage of remaining peptide at each time point (Tₓ) relative to the initial peak area at T₀:
-
% Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
-
Plot the % Remaining versus time to visualize the degradation kinetics.
-
Optionally, identify degradation products by analyzing new peaks that appear in the chromatogram over time, potentially using mass spectrometry (LC-MS) for characterization.
Caption: General workflow for assessing peptide stability using RP-HPLC.
Angiogenin Signaling Context
Angiogenin (ANG) is a secreted ribonuclease that promotes angiogenesis. It binds to endothelial cells, is internalized, and translocates to the nucleus where it stimulates ribosomal RNA (rRNA) transcription, leading to cell proliferation and blood vessel formation. The 108-122 peptide fragment has been studied for its ability to inhibit the enzymatic and biological activities of the full-length angiogenin protein.
References
Application Notes and Protocols for Angiogenin Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (B13778026) (ANG) is a potent stimulus of angiogenesis, the physiological process involving the growth of new blood vessels.[1] It is a 14 kDa ribonuclease that plays a critical role in tumor growth and metastasis. The ribonucleolytic activity of angiogenin is essential for its angiogenic function.[2] Therefore, inhibiting this enzymatic activity presents a promising therapeutic strategy for cancer and other diseases characterized by excessive angiogenesis. These application notes provide detailed protocols for assessing the ribonucleolytic activity of angiogenin and for screening potential inhibitors.
Data Presentation: Inhibition of Angiogenin's Ribonucleolytic Activity
The following table summarizes the inhibitory potency of various small molecules against human angiogenin. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are key parameters for comparing the efficacy of different inhibitors.
| Compound ID | Inhibitor Name/Scaffold | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| NCI 65828 | 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate | Ribonucleolytic Activity Assay | - | 81 | [3][4] |
| C-181431 | 4,4'-dicarboxy-3,3'-bis(naphthylamido)diphenylmethanone | Ribonucleolytic Activity Assay | - | 41 | [4] |
| Analog of NCI 65828 | - | Ribonucleolytic Activity Assay | - | 5 - 25 | [5] |
| Analog of C-181431 | - | Ribonucleolytic Activity Assay | - | 5 - 25 | [5] |
Experimental Protocols
Ribonucleolytic Activity Assay using tRNA Cleavage
This protocol details a gel-based assay to directly measure the cleavage of transfer RNA (tRNA) by angiogenin, a hallmark of its enzymatic activity.
Materials:
-
Recombinant human angiogenin
-
Yeast tRNA
-
Assay Buffer: 30 mM HEPES (pH 7.0), 30 mM NaCl, 2 mM MgCl₂, 0.01% BSA[2]
-
Denaturing polyacrylamide gel (15%) with 8 M urea
-
Methylene (B1212753) blue stain or a suitable RNA stain
-
Stop solution (e.g., formamide-based loading dye with EDTA)
-
Microcentrifuge tubes
-
Heating block
-
Gel electrophoresis apparatus and power supply
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and yeast tRNA (final concentration, e.g., 2 µg).
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control without any inhibitor.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding recombinant human angiogenin to a final concentration of 0.2 µM.[2]
-
Incubate the reaction at 37°C.
-
-
Time-Course Analysis:
-
At different time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw aliquots of the reaction and immediately mix with an equal volume of stop solution to terminate the reaction.
-
-
Gel Electrophoresis:
-
Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Load the samples onto a 15% denaturing polyacrylamide gel containing 8 M urea.
-
Run the gel until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with methylene blue or another suitable RNA stain to visualize the tRNA and its cleavage products.
-
Capture an image of the gel. The intensity of the intact tRNA band will decrease over time in the presence of active angiogenin, while smaller cleavage products will appear.
-
Quantify the band intensities to determine the rate of tRNA cleavage and the inhibitory effect of the test compounds.
-
Fluorescence Resonance Energy Transfer (FRET)-Based High-Throughput Assay
This protocol describes a continuous, fluorescence-based assay suitable for high-throughput screening of angiogenin inhibitors. The assay utilizes a fluorophore- and quencher-labeled RNA substrate. Cleavage of the substrate by angiogenin separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant human angiogenin
-
FRET-based RNA substrate (custom synthesized with a fluorophore, e.g., FAM, and a quencher, e.g., Iowa Black FQ, at opposite ends)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂[6]
-
Test compounds and controls
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
In each well of a 384-well plate, add the assay buffer.
-
Add the test compounds at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
-
Substrate Addition:
-
Add the FRET-based RNA substrate to each well to a final concentration in the nanomolar range (optimization required).
-
-
Reaction Initiation:
-
Initiate the reaction by adding recombinant human angiogenin to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore over a set period (e.g., 60 minutes) with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
The rate of the reaction is determined from the initial linear portion of the fluorescence increase over time.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Yeast-Based Inhibitor Screening Assay
This protocol outlines a cell-based assay using the budding yeast Saccharomyces cerevisiae to screen for inhibitors of angiogenin's ribonucleolytic activity. This assay relies on the expression of human angiogenin in yeast, which can be toxic due to its RNase activity. Inhibitors of angiogenin will rescue yeast growth.
Materials:
-
Saccharomyces cerevisiae strain (e.g., W303)
-
Yeast expression vector (e.g., pYES2) with a galactose-inducible promoter (GAL1)
-
Human angiogenin cDNA
-
Yeast transformation reagents
-
Selective yeast growth media (synthetic complete media lacking uracil (B121893), with either glucose or galactose as the carbon source)
-
Test compounds
-
96-well microplates
-
Microplate reader for measuring optical density (OD600)
Procedure:
-
Construct Preparation:
-
Clone the human angiogenin cDNA into the pYES2 vector under the control of the GAL1 promoter.
-
-
Yeast Transformation:
-
Transform the yeast strain with the angiogenin expression plasmid.
-
Select for transformants on synthetic complete medium lacking uracil and containing 2% glucose.
-
-
Inhibitor Screening:
-
In a 96-well plate, inoculate the transformed yeast into liquid synthetic complete medium lacking uracil with 2% raffinose (B1225341) (a non-inducing sugar) and grow overnight.
-
Add the test compounds at various concentrations to the wells.
-
Induce the expression of angiogenin by adding galactose to a final concentration of 2%.
-
Incubate the plates at 30°C.
-
-
Growth Measurement:
-
Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
-
Data Analysis:
-
Compare the growth curves of yeast treated with different compounds to the control (vehicle-treated).
-
Compounds that inhibit angiogenin's ribonucleolytic activity will rescue yeast growth, resulting in a higher OD600 compared to the control.
-
Promising hits can be further validated in the in vitro assays described above.
-
Mandatory Visualizations
Angiogenin Signaling Pathway
Experimental Workflow for Angiogenin Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual screening to enrich hit lists from high-throughput screening: a case study on small-molecule inhibitors of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Item - IC50 values of the 9 compounds identified using the high throughput pipeline. - Public Library of Science - Figshare [plos.figshare.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Angiogenin cleaves tRNA and promotes stress-induced translational repression - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery Methods for Angiogenin (108-122) (TFA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (B13778026) (ANG) is a 14 kDa protein that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] It is a member of the ribonuclease A superfamily and exhibits ribonucleolytic activity, which is essential for its angiogenic function.[1][3] ANG interacts with endothelial and smooth muscle cells, stimulating a cascade of events including cell migration, invasion, proliferation, and the formation of tubular structures.[2][4] The signaling pathways activated by ANG involve binding to cell surface proteins, such as actin and a putative 170-kDa receptor, leading to the activation of downstream pathways including ERK1/2 and Akt.[1][2][5] Subsequently, ANG translocates to the nucleus, where it enhances ribosomal RNA (rRNA) transcription, a critical step for cell growth and proliferation.[2][4]
Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of the full-length ANG protein.[3][6] This peptide, along with the slightly longer Angiogenin (108-123), has been shown to inhibit both the enzymatic and biological activities of angiogenin.[3][7][8] By acting as an antagonist, Angiogenin (108-122) can decrease neovascularization, making it a molecule of interest for therapeutic applications in diseases characterized by excessive angiogenesis, such as cancer.[7][9]
These application notes provide a comprehensive guide to the in vivo delivery of Angiogenin (108-122) (TFA), including detailed protocols for common administration routes and relevant experimental models to assess its anti-angiogenic activity.
Peptide Characteristics and Formulation
Angiogenin (108-122) (TFA)
-
Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg
-
Molecular Formula: C₇₈H₁₂₅N₂₅O₂₃ (as free base)[6]
-
Appearance: Typically a white lyophilized powder.
-
Purity: >95% for research use.[7]
-
Solubility and Stability: Solubility and stability of peptides are highly dependent on their amino acid sequence and the formulation. For in vivo applications, it is crucial to prepare fresh solutions or conduct stability studies for stored solutions. The trifluoroacetate (B77799) (TFA) salt form can affect solubility and pH. It is recommended to dissolve the peptide in a small amount of sterile, nuclease-free water or a suitable buffer. Sonication may be required to aid dissolution. The final formulation should be sterile-filtered.
General Formulation Protocol for In Vivo Administration
This protocol provides a general guideline for preparing Angiogenin (108-122) (TFA) for in vivo injection. The final concentration and formulation should be optimized for the specific experimental needs.
Materials:
-
Angiogenin (108-122) (TFA) lyophilized powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.9% saline
-
Excipients (optional, for stability and solubility enhancement), e.g., sucrose, mannitol
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Peptide Reconstitution (Stock Solution):
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of sterile, nuclease-free water to create a concentrated stock solution (e.g., 1-10 mg/mL). Gently vortex or sonicate to ensure complete dissolution.
-
Visually inspect the solution for clarity. If particulates are present, the solution may be filtered through a 0.22 µm syringe filter.
-
-
Preparation of Working Solution:
-
Based on the desired final injection volume and dose, calculate the required volume of the stock solution.
-
Dilute the stock solution with sterile PBS (pH 7.4) or 0.9% sterile saline to the final desired concentration.
-
If using excipients, they should be dissolved in the diluent before adding the peptide stock solution.
-
Mix gently by inversion. Avoid vigorous shaking to prevent peptide aggregation.
-
-
Sterilization and Storage:
-
Sterile-filter the final working solution using a 0.22 µm syringe filter into a sterile tube.
-
It is highly recommended to use the solution immediately after preparation. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquots of the stock solution can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
In Vivo Delivery Methods and Experimental Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Common parenteral routes for peptide administration in rodents include intravenous, intraperitoneal, and subcutaneous injections.
Experimental Workflow for In Vivo Studies```dot
Caption: Proposed mechanism of Angiogenin inhibition by Angiogenin (108-122).
Conclusion
Angiogenin (108-122) (TFA) represents a promising peptide-based inhibitor of angiogenesis with potential therapeutic applications. The protocols outlined in this document provide a framework for the in vivo delivery and evaluation of this peptide. Researchers should note that while general protocols are provided, optimization of the formulation, dosage, and administration schedule is critical for achieving reproducible and meaningful results in specific preclinical models. Further investigation is warranted to establish a comprehensive in vivo profile of Angiogenin (108-122) (TFA) and to fully elucidate its mechanism of action as an angiogenesis inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Angiogenin - Wikipedia [en.wikipedia.org]
- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qyaobio.com [qyaobio.com]
- 7. Frontiers | Characterization and Function of the Interaction of Angiogenin With Alpha-Actinin 2 [frontiersin.org]
- 8. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 9. Angiogenin (108-122) | TargetMol [targetmol.com]
Application Notes and Protocols for Studying the Effects of Angiogenin (108-122) (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a potent signaling protein involved in the process of angiogenesis, the formation of new blood vessels. Its dysregulation is implicated in various pathologies, including cancer. The C-terminal fragment of Angiogenin, specifically the peptide sequence 108-122, has been identified as an inhibitor of Angiogenin's biological and enzymatic activities. This document provides detailed protocols for cell-based assays to study the inhibitory effects of Angiogenin (108-122) (TFA), a trifluoroacetate (B77799) salt of the peptide, on endothelial cell functions crucial for angiogenesis.
Mechanism of Action of Angiogenin and Inhibition by Angiogenin (108-122)
Angiogenin promotes angiogenesis by binding to receptors on endothelial cells, which triggers intracellular signaling cascades, primarily the Akt and ERK/MAPK pathways. This activation leads to a series of cellular responses essential for new blood vessel formation, including proliferation, migration, and differentiation into capillary-like structures. Angiogenin also translocates to the nucleus where it can modulate rRNA transcription.
Angiogenin (108-122) acts as an antagonist, interfering with the functions of the full-length Angiogenin protein. While the precise mechanism of inhibition is still under investigation, it is believed to compete with Angiogenin for receptor binding or interfere with the downstream signaling events. A notable inhibitory effect of Angiogenin (108-122) is the 39% reduction of the ribonucleolytic activity of Angiogenin with tRNA as a substrate[1].
Data Presentation
The following table summarizes the expected inhibitory effects of Angiogenin (108-122) (TFA) on various Angiogenin-induced cellular activities. Note: The specific quantitative values for inhibition of proliferation, migration, and tube formation by Angiogenin (108-122) are not yet extensively published and should be determined empirically using the protocols provided below. The value for enzymatic activity inhibition is based on available data.
| Parameter | Assay Type | Expected Effect of Angiogenin (108-122) (TFA) | Quantitative Data (Example) |
| Enzymatic Activity | Ribonuclease Activity Assay | Inhibition of Angiogenin's ability to cleave tRNA. | 39% inhibition of ribonucleolytic activity[1] |
| Cell Proliferation | Proliferation Assay (e.g., MTT, BrdU) | Reduction in Angiogenin-induced endothelial cell proliferation. | To be determined experimentally. |
| Cell Migration | Transwell Migration Assay | Decrease in Angiogenin-induced endothelial cell migration. | To be determined experimentally. |
| Tube Formation | Matrigel Tube Formation Assay | Impairment of Angiogenin-induced capillary-like structure formation. | To be determined experimentally. |
Experimental Protocols
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis in vitro.
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells)
-
Growth Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 2% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use cells at low passage numbers (P3-P6) for all experiments to ensure consistent results.
Preparation of Angiogenin (108-122) (TFA) Stock Solution
-
Reconstitution: Reconstitute the lyophilized Angiogenin (108-122) (TFA) peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mg/mL).
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of Angiogenin (108-122) (TFA) on the proliferation of endothelial cells induced by full-length Angiogenin.
Materials:
-
HUVECs
-
EGM-2 medium
-
Basal Medium (EBM-2) with 0.5% FBS
-
Recombinant human Angiogenin
-
Angiogenin (108-122) (TFA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Starvation: Replace the medium with 100 µL of basal medium (EBM-2 + 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare treatment solutions in basal medium:
-
Control (basal medium alone)
-
Angiogenin (e.g., 100 ng/mL)
-
Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-122) (TFA) (e.g., 1, 10, 100 µg/mL)
-
Angiogenin (108-122) (TFA) alone at the highest concentration.
-
-
Remove the starvation medium and add 100 µL of the respective treatment solutions to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the proliferation observed with Angiogenin alone.
Protocol 2: Endothelial Cell Migration Assay (Transwell Assay)
This protocol assesses the ability of Angiogenin (108-122) (TFA) to inhibit the migration of endothelial cells towards an Angiogenin gradient.
Materials:
-
HUVECs
-
EGM-2 medium
-
Basal Medium (EBM-2) with 0.1% BSA
-
Recombinant human Angiogenin
-
Angiogenin (108-122) (TFA)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Insert Coating: Pre-coat the upper surface of the Transwell inserts with a suitable extracellular matrix protein (e.g., 10 µg/mL fibronectin) and allow to air dry.
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of basal medium containing:
-
Control (basal medium alone)
-
Angiogenin (e.g., 100 ng/mL)
-
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 1 x 10⁵ cells/mL.
-
Treatment: Add varying concentrations of Angiogenin (108-122) (TFA) (e.g., 1, 10, 100 µg/mL) to the cell suspension.
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 4-6 hours at 37°C, 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Staining: Fix the migrated cells on the bottom of the insert with 4% paraformaldehyde for 10 minutes, then stain with 0.1% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow to air dry. Image the migrated cells using a microscope and count the number of cells in several random fields.
-
Analysis: Express the results as a percentage of the migration observed with Angiogenin alone.
Protocol 3: Endothelial Cell Tube Formation Assay
This assay evaluates the effect of Angiogenin (108-122) (TFA) on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
Basal Medium (EBM-2) with 0.5% FBS
-
Recombinant human Angiogenin
-
Angiogenin (108-122) (TFA)
-
Matrigel® Basement Membrane Matrix
-
96-well plate (pre-chilled)
-
Calcein AM (for fluorescent visualization, optional)
Procedure:
-
Matrigel Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of Matrigel® into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare treatment solutions in basal medium:
-
Control (basal medium alone)
-
Angiogenin (e.g., 100 ng/mL)
-
Angiogenin (100 ng/mL) + varying concentrations of Angiogenin (108-122) (TFA) (e.g., 1, 10, 100 µg/mL)
-
Angiogenin (108-122) (TFA) alone at the highest concentration.
-
-
Cell Seeding: Add 100 µL of the cell suspension containing the respective treatments to each Matrigel®-coated well.
-
Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO2.
-
Imaging: Observe and capture images of the tube-like structures using an inverted microscope. For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of meshes.
-
Analysis: Express the results as a percentage of the tube formation observed with Angiogenin alone.
Visualization of Signaling Pathways and Workflows
Caption: Angiogenin signaling and inhibition by Angiogenin (108-122).
Caption: General workflow for assessing anti-angiogenic effects.
References
High-performance liquid chromatography (HPLC) analysis of Angiogenin (108-122) (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a 14.1 kDa protein that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] Its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.[1][2] The synthetic peptide fragment Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, corresponds to the C-terminal region of ANG and has been shown to inhibit its enzymatic and biological activities.[1] As a potential therapeutic agent, ensuring the purity and quality of synthetic Angiogenin (108-122) is paramount.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of synthetic peptides.[3][4][5] This application note provides a detailed protocol for the HPLC analysis of Angiogenin (108-122) (TFA), a common counter-ion used during peptide synthesis and purification.
Physicochemical Properties of Angiogenin (108-122)
A summary of the key physicochemical properties of the Angiogenin (108-122) peptide is presented in the table below.
| Property | Value |
| Sequence | H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH |
| Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ |
| Molecular Weight | 1780.98 g/mol |
| CAS Number | 112173-49-6 |
Principles of Reversed-Phase HPLC for Peptide Analysis
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support chemically modified with hydrophobic alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN). Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent. It protonates the peptide's basic residues and masks the free silanol (B1196071) groups on the stationary phase, resulting in improved peak shape and resolution. Peptides are eluted from the column by a gradient of increasing organic solvent, with more hydrophobic peptides eluting later.
Experimental Protocol: HPLC Analysis of Angiogenin (108-122) (TFA)
This protocol outlines the conditions for the analytical RP-HPLC of Angiogenin (108-122).
Materials and Reagents
-
Angiogenin (108-122) (TFA) peptide standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Equipment
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
Sample Preparation
-
Accurately weigh a small amount of Angiogenin (108-122) (TFA) peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the analysis of Angiogenin (108-122).
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 10 µL |
Data Analysis
The purity of the Angiogenin (108-122) peptide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A typical purity for synthetic Angiogenin (108-122) is expected to be ≥98%.
Experimental Workflow
Caption: Workflow for the HPLC analysis of Angiogenin (108-122).
Angiogenin Signaling Pathway
Angiogenin exerts its biological effects through multiple signaling pathways. Upon binding to its receptor on the cell surface, it can activate the ERK1/2 and PI3K/Akt/mTOR pathways, leading to cell proliferation and survival. Angiogenin can also be internalized and translocated to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, further promoting cell growth.
Caption: Simplified Angiogenin signaling pathways.
Conclusion
This application note provides a comprehensive and detailed protocol for the reversed-phase HPLC analysis of the synthetic peptide Angiogenin (108-122) (TFA). The described method is robust and suitable for determining the purity of the peptide, a critical parameter for its use in research and drug development. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of Angiogenin.
References
Mass Spectrometry for the Characterization of Angiogenin (108-122) (TFA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin is a potent stimulator of new blood vessel formation, a process known as angiogenesis.[1] The peptide fragment Angiogenin (108-122), with the amino acid sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, corresponds to a C-terminal region of the full protein.[1] This synthetic peptide, often supplied as a trifluoroacetate (B77799) (TFA) salt, has been shown to inhibit the enzymatic and biological activities of angiogenin, making it a molecule of interest for therapeutic research.[2][3] Accurate characterization of this synthetic peptide is crucial for quality control, ensuring purity, and verifying its primary structure. Mass spectrometry is an indispensable tool for this purpose, providing precise molecular weight determination and sequence confirmation.[4]
This document provides detailed application notes and protocols for the characterization of Angiogenin (108-122) (TFA) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway of Angiogenin
Angiogenin exerts its biological effects through several mechanisms, including ribonucleolytic activity and interaction with cellular receptors, which leads to the activation of signaling cascades that promote cell proliferation and migration. A simplified representation of a key signaling pathway is depicted below.
References
Application Notes and Protocols: Dose-Response Studies of Angiogenin (108-122) (TFA) in HUVECs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in development, wound healing, and various pathological conditions such as cancer.[1][2] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study the molecular mechanisms of angiogenesis.[3][4] Angiogenin (B13778026) is a potent inducer of angiogenesis.[4] This document outlines standardized protocols for investigating the dose-dependent effects of the Angiogenin fragment (108-122) (TFA) on key angiogenic processes in HUVECs, including proliferation, migration, and tube formation.
Data Presentation
As no specific dose-response data for Angiogenin (108-122) (TFA) in HUVECs was found, the following table provides a template for recording and presenting such data once experiments are conducted.
Table 1: Template for Dose-Response Data of Angiogenin (108-122) (TFA) in HUVEC Assays
| Assay | Angiogenin (108-122) Conc. | Observation (Mean ± SD) | Statistical Significance (p-value) |
| Proliferation | Control (Vehicle) | Baseline Proliferation | - |
| (e.g., Cell Count) | Dose 1 | ||
| Dose 2 | |||
| Dose 3 | |||
| Migration | Control (Vehicle) | Baseline Migration | - |
| (e.g., % Wound Closure) | Dose 1 | ||
| Dose 2 | |||
| Dose 3 | |||
| Tube Formation | Control (Vehicle) | Baseline Tube Length | - |
| (e.g., Total Tube Length) | Dose 1 | ||
| Dose 2 | |||
| Dose 3 |
Experimental Protocols
The following are detailed protocols for assessing the key stages of angiogenesis in HUVECs.
HUVEC Proliferation Assay (Cell Counting Method)
This assay determines the effect of Angiogenin (108-122) on the proliferation rate of HUVECs.[5][6]
Materials:
-
HUVECs (passage 4-7)[6]
-
Endothelial Cell Basal Medium (EBM) supplemented with a growth factor kit (e.g., EGM-2)[6]
-
Angiogenin (108-122) (TFA) stock solution
-
96-well tissue culture plates
-
Trypsin-EDTA solution[6]
-
Cell counter (e.g., hemocytometer or automated cell counter)
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5,000-10,000 cells/well in complete growth medium and allow them to attach overnight.
-
The next day, replace the medium with a basal medium containing a reduced concentration of growth factors to induce a quiescent state. Incubate for 4-6 hours.
-
Prepare serial dilutions of Angiogenin (108-122) in the low-serum medium.
-
Treat the cells with different concentrations of Angiogenin (108-122) or vehicle control.
-
Incubate for 24-72 hours.[7]
-
At the end of the incubation period, wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin and resuspend the cells in a known volume of medium.
-
Count the number of cells using a cell counter.
-
Plot cell number against the concentration of Angiogenin (108-122) to determine the dose-response relationship.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Angiogenin (108-122) on the directional migration of HUVECs.[7][8]
Materials:
-
HUVECs
-
Complete growth medium
-
Low-serum medium
-
Angiogenin (108-122) (TFA)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip[7]
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well or 12-well plates and grow to a confluent monolayer.[7]
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[7][8]
-
Wash the wells with PBS to remove detached cells.[8]
-
Replace the medium with low-serum medium containing various concentrations of Angiogenin (108-122) or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the migration rate.
HUVEC Tube Formation Assay
This assay evaluates the ability of HUVECs to form capillary-like structures, a critical step in angiogenesis.[1][2][3][9]
Materials:
-
HUVECs
-
Low-serum medium
-
Angiogenin (108-122) (TFA)
-
96-well plates
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Thaw the BME on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.[1]
-
Harvest HUVECs and resuspend them in low-serum medium containing different concentrations of Angiogenin (108-122) or vehicle control.
-
Seed the HUVECs onto the solidified BME at a density of 10,000-20,000 cells/well.[9]
-
Incubate for 4-18 hours at 37°C.[1]
-
Observe and photograph the formation of tube-like structures under a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[9]
Signaling Pathways
Angiogenin is known to activate several signaling pathways in endothelial cells that promote angiogenesis. While the specific pathways activated by the 108-122 fragment are yet to be elucidated, full-length angiogenin has been shown to interact with cell surface receptors, leading to the activation of intracellular signaling cascades. These can include pathways involving mitogen-activated protein kinases (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt, which are central to cell proliferation, migration, and survival.[10][11]
A general overview of pro-angiogenic signaling in HUVECs often involves the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of downstream pathways like the PI3K/Akt/eNOS and MAPK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.
References
- 1. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 2. ibidi.com [ibidi.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2019-1175 [excli.de]
- 8. Regulation of Vascular Endothelial Cell Polarization and Migration by Hsp70/Hsp90-Organizing Protein | PLOS One [journals.plos.org]
- 9. promocell.com [promocell.com]
- 10. Calycosin Promotes Angiogenesis Involving Estrogen Receptor and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Zebrafish and HUVEC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Angiogenin (108-122) (TFA) solubility problems in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiogenin (B13778026) (108-122) (TFA). This peptide fragment is a known inhibitor of angiogenin and is often used in studies related to angiogenesis and cancer research.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) (TFA) and what is its primary function?
Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of human angiogenin. It acts as an inhibitor of the biological and enzymatic activities of angiogenin, a potent inducer of neovascularization. Its primary function in a research context is to block the pro-angiogenic effects of angiogenin.
Q2: My Angiogenin (108-122) (TFA) peptide won't dissolve in my aqueous buffer (e.g., PBS). What should I do?
Difficulty in dissolving Angiogenin (108-122) (TFA) in neutral aqueous buffers can be a common issue. This can be due to the peptide's intrinsic properties and the presence of trifluoroacetic acid (TFA) counter-ions from synthesis and purification. Please refer to the detailed Troubleshooting Guide for Solubility Issues and the General Reconstitution Protocol below for step-by-step instructions.
Q3: What is TFA and why is it present in my peptide sample?
TFA (trifluoroacetic acid) is a strong acid commonly used during the chemical synthesis and purification (HPLC) of peptides. As a result, synthetic peptides are often supplied as TFA salts. While TFA is effective for purification, residual amounts can affect experimental results by altering peptide conformation, reducing solubility in aqueous buffers, and exhibiting cytotoxicity in cell-based assays.[1]
Q4: Can the TFA in my Angiogenin (108-122) sample interfere with my biological assays?
Yes, residual TFA can significantly impact biological experiments. It can be cytotoxic to cells, even at low concentrations, and may interfere with cell proliferation and other cellular responses.[1] For sensitive applications such as cell-based assays or in vivo studies, it is highly recommended to reduce the TFA content. A protocol for TFA removal is provided in the Experimental Protocols section.
Q5: What is the recommended storage condition for Angiogenin (108-122) (TFA)?
Lyophilized Angiogenin (108-122) (TFA) should be stored at -20°C or -80°C, protected from moisture. Once reconstituted in a solvent, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. The stability of the peptide in solution is dependent on the solvent and storage conditions.
Troubleshooting Guides
Troubleshooting Guide for Solubility Issues
| Issue | Possible Cause | Suggested Solution |
| Peptide appears as a film or is difficult to weigh. | Lyophilized peptides can be very light and fluffy. | Briefly centrifuge the vial before opening to collect all the powder at the bottom. |
| Peptide does not dissolve in sterile water or PBS. | The peptide may be hydrophobic or the TFA salt is hindering dissolution at neutral pH. | 1. Assess Peptide Charge: Angiogenin (108-122) has a net positive charge at neutral pH due to the presence of Arginine (Arg) and Histidine (His) residues. Peptides with a net positive charge are often more soluble in slightly acidic conditions. 2. Try Acidic Water: Attempt to dissolve the peptide in a small amount of sterile, distilled water containing 0.1% acetic acid. 3. Use an Organic Solvent: If the peptide is still insoluble, it may have significant hydrophobic character. Try dissolving the peptide in a small volume of an organic solvent like DMSO first, and then slowly add the aqueous buffer to the desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Solution is cloudy or contains visible particles after reconstitution. | Incomplete dissolution or aggregation. | 1. Sonication: Use a bath sonicator for a few minutes to aid dissolution. Avoid probe sonicators which can cause heating and degradation. 2. Gentle Warming: Gently warm the solution to 37°C. Do not boil. 3. Centrifugation: If particulates remain, centrifuge the solution and use the supernatant. Note that this will reduce the actual concentration of the dissolved peptide. |
| Peptide precipitates out of solution after dilution in buffer. | The peptide is not soluble at the final concentration and buffer conditions. | 1. Lower the Final Concentration: The peptide may be supersaturated. Try working at a lower concentration. 2. Optimize Buffer pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility. 3. Increase Organic Solvent: If using an organic co-solvent, you may need to increase its percentage in the final solution, keeping in mind the tolerance of your assay. |
Quantitative Solubility Data
Obtaining precise quantitative solubility data for a specific peptide salt like Angiogenin (108-122) (TFA) often requires experimental determination. The following table provides predicted solubility based on the peptide's amino acid sequence and general principles of peptide solubility. It is strongly recommended to perform a small-scale solubility test before dissolving the entire sample.
| Solvent | Predicted Solubility | Rationale & Remarks |
| Sterile Water | Likely soluble with sonication/pH adjustment | The peptide has a net positive charge, which generally favors aqueous solubility. However, the presence of hydrophobic residues may require assistance. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Moderate to low; may require co-solvent | Salts in buffers can sometimes decrease peptide solubility. Precipitation is more likely than in pure water. |
| 0.1% Acetic Acid in Water | High | The acidic pH will ensure that the basic residues (Arg, His) are fully protonated, increasing the net positive charge and enhancing solubility in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | High | The peptide contains several hydrophobic residues, making it likely to be soluble in organic solvents like DMSO. |
Experimental Protocols
Protocol 1: General Reconstitution of Angiogenin (108-122) (TFA)
This protocol provides a stepwise approach to dissolving Angiogenin (108-122) (TFA).
-
Preparation:
-
Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution Attempt (Aqueous):
-
Based on the peptide's net positive charge, start with a slightly acidic solvent. Add a small volume of sterile, distilled water containing 0.1% acetic acid to the vial.
-
Gently vortex or sonicate the vial to aid dissolution.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
-
Alternative Dissolution (Organic Co-solvent):
-
If the peptide does not dissolve in the acidic aqueous solution, use an organic solvent.
-
Add a minimal amount of DMSO (e.g., 20-50 µL for 1 mg of peptide) to the vial.
-
Ensure the peptide is fully dissolved in DMSO before proceeding.
-
Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO solution dropwise while gently vortexing to reach the final desired concentration. Be aware that adding the aqueous buffer too quickly can cause the peptide to precipitate.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C to minimize degradation from freeze-thaw cycles.
-
Protocol 2: Inhibition of Endothelial Cell Tube Formation (In Vitro Angiogenesis Assay)
This protocol is adapted from general tube formation assay protocols and should be optimized for your specific cell type and experimental conditions.
-
Preparation of Matrigel Plate:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to 70-80% confluency.
-
Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
-
Treatment with Angiogenin and Inhibitor:
-
Prepare a solution of recombinant human angiogenin (as the angiogenic stimulus) in the cell culture medium at a concentration known to induce tube formation (e.g., 100 ng/mL).
-
Prepare a stock solution of Angiogenin (108-122) (TFA) in an appropriate solvent (as determined in Protocol 1).
-
In separate tubes, pre-incubate the cell suspension with:
-
Vehicle control (the solvent used for the peptide).
-
Angiogenin alone.
-
Angiogenin plus a range of concentrations of Angiogenin (108-122) (TFA) (e.g., 1 µM, 10 µM, 100 µM).
-
-
-
Plating and Incubation:
-
Add 100 µL of the cell suspension from each treatment group to the Matrigel-coated wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
-
Analysis:
-
Monitor tube formation at regular intervals using a light microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 3: TFA Removal by Lyophilization with HCl
This protocol is a general method to exchange TFA counter-ions for chloride ions.
-
Dissolution: Dissolve the Angiogenin (108-122) (TFA) peptide in sterile, distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Angiogenin Signaling by Angiogenin (108-122).
Caption: Workflow for Reconstituting Angiogenin (108-122) (TFA).
References
Technical Support Center: Angiogenin (108-122) (TFA) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the Angiogenin (B13778026) (108-122) (TFA) peptide, with a specific focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) (TFA) and what are its primary functions?
Angiogenin (108-122) is a synthetic peptide fragment derived from the C-terminus of human angiogenin.[1][2] It has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin protein.[2] This inhibitory action makes it a subject of research for therapeutic applications in conditions where angiogenesis is implicated, such as cancer.[3]
Q2: What does the "(TFA)" designation in the peptide name signify?
The "(TFA)" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is commonly used during the purification process of synthetic peptides.[4] It is important to be aware of the presence of TFA as it can influence the peptide's solubility, stability, and biological activity. In some cellular assays, high concentrations of TFA can be cytotoxic.
Q3: What is the predicted isoelectric point (pI) of Angiogenin (108-122) and why is it important?
The amino acid sequence of Angiogenin (108-122) is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg. Based on this sequence, the predicted isoelectric point (pI) is approximately 9.8. The pI is the pH at which the peptide has no net electrical charge. Peptides are often least soluble at their pI, as the lack of charge reduces repulsion between molecules, leading to aggregation.[5] Therefore, to maintain solubility, it is recommended to work with this peptide at a pH significantly different from 9.8.
Q4: How should I store the lyophilized Angiogenin (108-122) (TFA) peptide?
For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a desiccator to prevent degradation from moisture and oxidation. Before opening, the vial should be allowed to equilibrate to room temperature to avoid condensation.
Troubleshooting Guides
Problem: The peptide is difficult to dissolve.
Possible Cause & Solution Workflow:
Caption: Workflow for troubleshooting peptide dissolution.
Problem: The peptide solution becomes cloudy or forms a precipitate over time.
This is a clear indication of peptide aggregation. The following strategies can help prevent this:
-
Optimize pH: Since the predicted pI is ~9.8, maintaining the solution pH below 8 will ensure the peptide has a net positive charge, promoting repulsion between molecules. A buffer at pH 7.4 is a good starting point.
-
Control Concentration: Higher peptide concentrations can promote aggregation. If possible, work with the lowest effective concentration for your experiment.
-
Use of Arginine as an Excipient: The Angiogenin (108-122) sequence contains two arginine residues, which inherently help in preventing aggregation.[6] For particularly challenging situations, the addition of a low concentration of L-arginine (e.g., 50 mM) to the buffer can further suppress aggregation by acting as a "chemical chaperone".[7]
-
Avoid Freeze-Thaw Cycles: Once the peptide is in solution, it is best to aliquot it into single-use volumes and store at -20°C or -80°C. This minimizes the physical stress of repeated freezing and thawing which can induce aggregation.
Data Presentation: Factors Influencing Aggregation
The following tables present hypothetical data to illustrate how different experimental conditions can affect the aggregation of Angiogenin (108-122) (TFA). Researchers can use these as a template for their own experimental design and data recording.
Table 1: Effect of pH on Peptide Aggregation
| pH of Buffer | Peptide Concentration (mg/mL) | Incubation Time (hours) | % Aggregation (by SEC-HPLC) |
| 5.0 | 1 | 24 | < 5% |
| 7.4 | 1 | 24 | < 10% |
| 9.8 (pI) | 1 | 24 | > 50% |
Table 2: Effect of Peptide Concentration on Aggregation
| Peptide Concentration (mg/mL) | pH of Buffer | Incubation Time (hours) | % Aggregation (by SEC-HPLC) |
| 0.5 | 7.4 | 48 | < 5% |
| 1.0 | 7.4 | 48 | ~15% |
| 2.0 | 7.4 | 48 | > 30% |
Table 3: Effect of L-Arginine on Preventing Aggregation
| Peptide Concentration (mg/mL) | L-Arginine Concentration (mM) | pH of Buffer | Incubation Time (hours) | % Aggregation (by SEC-HPLC) |
| 2.0 | 0 | 7.4 | 48 | > 30% |
| 2.0 | 50 | 7.4 | 48 | < 10% |
Experimental Protocols
Protocol 1: Reconstitution of Angiogenin (108-122) (TFA)
-
Allow the lyophilized peptide vial to equilibrate to room temperature for at least 15 minutes before opening.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Based on the desired final concentration, calculate the required volume of sterile, distilled water or a suitable buffer (e.g., PBS, pH 7.4).
-
Gently add the solvent to the vial, allowing it to run down the side of the vial.
-
Gently swirl or rock the vial to dissolve the peptide. Do not vortex or shake vigorously , as this can induce aggregation.
-
If the peptide does not dissolve readily, brief sonication (5-10 minutes in a water bath sonicator) can be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For storage, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Quantifying Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like fibrillar aggregates in real-time.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile, distilled water. Filter through a 0.22 µm syringe filter.
-
Prepare the Angiogenin (108-122) peptide solution at the desired concentration in the chosen buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the peptide solution to the wells.
-
Add the ThT stock solution to each well to a final concentration of 25 µM.
-
Include control wells containing only the buffer and ThT to measure background fluorescence.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the peptide-containing wells.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics (lag phase, elongation phase, and plateau).
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Size Analysis
DLS is a non-invasive technique to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.[3][9][10][11]
-
Sample Preparation:
-
Prepare the peptide solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any large, pre-existing aggregates.
-
-
DLS Measurement:
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle) according to the manufacturer's instructions.
-
Perform the measurement to obtain the size distribution profile of the particles in the solution.
-
-
Data Interpretation:
-
A monomodal peak at a low hydrodynamic radius would indicate a homogenous solution of monomeric peptide.
-
The presence of additional peaks at larger hydrodynamic radii is indicative of oligomers and larger aggregates. The polydispersity index (PDI) will also provide information on the heterogeneity of the sample.
-
Mandatory Visualizations
Caption: Simplified Angiogenin signaling pathway.
Caption: Workflow for assessing peptide aggregation.
References
- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. zentriforce.com [zentriforce.com]
- 4. genscript.com [genscript.com]
- 5. reta-peptide.com [reta-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. medium.com [medium.com]
- 10. enovatia.com [enovatia.com]
- 11. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Angiogenin (108-122) (TFA) in In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Angiogenin (108-122) (TFA) in in vitro assays. The information focuses on optimizing its application as an inhibitor of full-length Angiogenin's biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological activity of Angiogenin (108-122) (TFA)?
Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of the full-length Angiogenin (ANG) protein. Its primary reported activity is the inhibition of the enzymatic and biological functions of ANG.[1][2] This includes inhibiting its ribonucleolytic activity and its ability to promote neovascularization.[1][2]
Q2: Does Angiogenin (108-122) (TFA) have any direct pro-angiogenic effects?
Current scientific literature does not support a direct pro-angiogenic or cell-proliferative role for the Angiogenin (108-122) peptide on its own. Instead, it is characterized as an antagonist of the full-length Angiogenin protein.[2] Therefore, its use in in vitro assays is typically to block the effects of Angiogenin.
Q3: How should I reconstitute and store Angiogenin (108-122) (TFA)?
Proper reconstitution and storage are critical for maintaining the peptide's integrity and activity.
| Parameter | Recommendation |
| Reconstitution Solvent | Sterile, nuclease-free water is the recommended solvent. For hard-to-dissolve peptides, a small amount of a compatible organic solvent like DMSO can be used as a primary stock, followed by dilution in aqueous buffer. |
| Stock Solution Concentration | Prepare a stock solution of 1-10 mg/mL. Avoid making very dilute stock solutions to minimize adsorption to the vial surface. |
| Storage of Lyophilized Peptide | Store at -20°C or -80°C for long-term stability. |
| Storage of Stock Solution | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
Q4: What is the recommended working concentration range for Angiogenin (108-122) (TFA) in cell-based assays?
The optimal concentration of Angiogenin (108-122) (TFA) for inhibiting Angiogenin activity will vary depending on the specific assay, cell type, and the concentration of full-length Angiogenin being used. It is crucial to perform a dose-response experiment to determine the effective inhibitory concentration for your experimental setup. A starting range of 1 µM to 100 µM is often a reasonable starting point for peptide inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibitory effect observed | Peptide degradation: Improper storage or handling. | Ensure the peptide was stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh stock solutions. |
| Incorrect concentration: The concentration of the peptide may be too low to inhibit the amount of Angiogenin used. | Perform a dose-response experiment with a wider range of Angiogenin (108-122) concentrations. Also, verify the concentration and activity of the full-length Angiogenin being used. | |
| Assay insensitivity: The assay may not be sensitive enough to detect the inhibitory effect. | Optimize the assay conditions, such as incubation time and cell density. Ensure positive and negative controls are working as expected. | |
| High variability between replicates | Pipetting errors: Inaccurate pipetting, especially of small volumes. | Use calibrated pipettes and appropriate pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations. |
| Uneven cell seeding: Inconsistent cell numbers across wells. | Ensure a homogeneous cell suspension before seeding. Use a consistent seeding protocol. | |
| Peptide precipitation: The peptide may not be fully soluble in the assay medium. | Visually inspect for precipitation after adding the peptide to the medium. If precipitation occurs, try a different solvent for the stock solution or a lower final concentration. | |
| Cell toxicity observed | High peptide concentration: The peptide itself may be toxic at high concentrations. | Determine the cytotoxic concentration of the peptide using a cell viability assay (e.g., MTT, Trypan Blue). Use concentrations below the toxic threshold. |
| Solvent toxicity: If an organic solvent like DMSO was used for the stock solution, it might be causing toxicity. | Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%). Include a solvent control in your experiments. |
Experimental Protocols
The following are generalized protocols for common in vitro angiogenesis assays. When using Angiogenin (108-122) (TFA) in these assays, it should be added as an inhibitor to wells containing full-length Angiogenin. A dose-response curve for the inhibitor should be generated.
Endothelial Cell Proliferation Assay (e.g., MTT or BrdU Assay)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate overnight.
-
Starvation: Replace the medium with serum-free or low-serum medium and incubate for 4-6 hours.
-
Treatment:
-
Control: Add medium alone.
-
Positive Control: Add full-length Angiogenin at a predetermined optimal concentration (e.g., 10-100 ng/mL).
-
Inhibition: Add full-length Angiogenin along with varying concentrations of Angiogenin (108-122) (TFA) (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
-
Incubation: Incubate for 24-48 hours.
-
Quantification: Measure cell proliferation using a standard method like MTT or BrdU incorporation according to the manufacturer's instructions.
Endothelial Cell Migration Assay (e.g., Wound Healing/Scratch Assay)
-
Create Monolayer: Seed endothelial cells in a 24-well plate and grow to confluence.
-
Create "Wound": Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.
-
Wash: Gently wash with PBS to remove detached cells.
-
Treatment: Add serum-free or low-serum medium containing the following:
-
Control: Medium alone.
-
Positive Control: Full-length Angiogenin.
-
Inhibition: Full-length Angiogenin plus varying concentrations of Angiogenin (108-122) (TFA).
-
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the closure of the wound area over time.
Endothelial Cell Tube Formation Assay
-
Coat Plate: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.
-
Cell Suspension: Prepare a suspension of endothelial cells in low-serum medium.
-
Treatment: Add the following to the cell suspension:
-
Control: Medium alone.
-
Positive Control: Full-length Angiogenin.
-
Inhibition: Full-length Angiogenin plus varying concentrations of Angiogenin (108-122) (TFA).
-
-
Plating: Plate the cell suspensions onto the solidified matrix.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Imaging and Analysis: Capture images of the tube-like structures and quantify parameters such as the number of nodes, number of branches, and total tube length.
Signaling Pathways and Experimental Workflows
Angiogenin Signaling Pathway
Angiogenin is known to activate several downstream signaling pathways that are crucial for angiogenesis, including the ERK1/2 and Akt pathways.[3] These pathways regulate cell proliferation, survival, and migration.
Caption: Angiogenin signaling pathway leading to cell proliferation, migration, and survival.
Experimental Workflow for Determining Inhibitory Concentration
The following workflow outlines the steps to determine the optimal inhibitory concentration of Angiogenin (108-122) (TFA).
Caption: Workflow for determining the optimal inhibitory concentration of Angiogenin (108-122).
References
Technical Support Center: Troubleshooting Angiogenesis Inhibition Assays
Welcome to the technical support center for angiogenesis inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and inconsistencies encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can arise during common angiogenesis assays.
In Vitro Assays: Tube Formation Assay
Question: Why are my endothelial cells not forming a clear tube network in the positive control?
Answer: Several factors can prevent proper tube formation. Consider the following:
-
Cell Health and Passage Number: Use only healthy, low-passage endothelial cells (e.g., HUVECs). Older or unhealthy cells may lose their ability to form networks.[1][2]
-
Cell Seeding Density: The optimal cell density is crucial and cell-type specific. Too high or too low a density will inhibit proper network formation. It is recommended to perform a titration experiment to determine the ideal seeding concentration for your specific cells.[1][2][3] A starting point for HUVECs is typically in the range of 3.5–4.5 × 10⁴ cells per 200 µL.[1]
-
Matrigel Quality and Concentration: Ensure the Matrigel is properly thawed on ice to prevent premature polymerization. The concentration should be around 10 mg/mL for optimal results.[4] Inconsistent gel thickness can also lead to focusing issues under the microscope.
-
Serum Concentration: Serum can sometimes inhibit tube formation. Test a range of serum concentrations (from 0-20%) to find the optimal condition for your cells.[3]
Question: The tubes at the edge of the well are out of focus. What can I do?
Answer: This is often due to the meniscus effect at the edge of the well. To mitigate this, consider using a larger well size, which increases the usable, flat area in the center for observation and imaging.[1][2]
Question: My cells are clumping together instead of forming a network. What is the cause?
Answer: Cell clumping can be an indication of an issue with the cells themselves. They may not be spreading well, which is essential for network formation.[4] Ensure you have a homogeneous single-cell suspension before seeding.[1]
Ex Vivo Assays: Aortic Ring Assay
Question: I am observing high variability in vessel outgrowth between aortic rings. What could be the reason?
Answer: Variability is a known challenge in the aortic ring assay. Key factors include:
-
Inconsistent Dissection: The amount of remaining adventitial (connective) tissue can significantly influence vessel sprouting. Ensure careful and consistent cleaning of the aorta.[5][6]
-
Animal Variability: The age and strain of the animal (e.g., mouse or rat) can lead to different angiogenic responses.[5]
-
Handling of Rings: Inconsistent handling and slicing of the aortic rings can introduce variability.[7] It is recommended to use 6-plicates to account for this.[7]
Question: Why am I not seeing pronounced angiogenesis even with a positive control?
Answer: Several factors could be at play:
-
Matrix Choice: While Matrigel can sometimes cause background issues with staining, collagen might not support angiogenesis as robustly.[8]
-
Need for Growth Factors: Depending on the specific protocol and research question, the addition of growth factors like VEGF may be necessary to stimulate a strong angiogenic response.[8]
In Vivo Assays: Chick Chorioallantoic Membrane (CAM) Assay
Question: I am getting a high number of false-positive results in my CAM assay. How can I reduce this?
Answer: The CAM assay is known for a high rate of spontaneous positive responses.[9] Careful experimental design and sterile techniques are crucial.
Question: My embryo viability is low. What are the common causes of contamination?
Answer: Contamination is a significant issue that can reduce embryo viability. To minimize this:
-
Use stringent sterile techniques.
-
Work in a sterile hood.
-
Carefully wipe the eggs with 70% alcohol or betadine before creating a window.[9]
-
Maintain low humidity in the incubator.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different angiogenesis assays.
Table 1: Common Cell Seeding Densities for In Vitro Assays
| Assay Type | Cell Type | Recommended Seeding Density | Source |
| Tube Formation | HUVEC | 3.5–4.5 × 10⁴ cells / 200 µL (in a 96-well plate) | [1] |
| Tube Formation | HUVEC | 10,000 - 20,000 cells / well (in a 96-well plate) | [4] |
| Proliferation | Endothelial Cells | Varies by cell line and well size | [3] |
Table 2: Key Parameters for In Vivo and Ex Vivo Assays
| Assay Type | Parameter | Typical Value/Range | Source |
| CAM Assay | Incubation Time | 1-3 days post-implantation | [10] |
| CAM Assay | Cell Inoculation | 1 × 10⁶ cells per embryo | [11] |
| Aortic Ring Assay | Ring Thickness | ~1 mm | [7] |
| Aortic Ring Assay | Observation Period | 6-12 days | [7] |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This protocol is adapted from widely used methods for assessing in vitro angiogenesis.[1][12]
Materials:
-
Basement membrane matrix (e.g., Matrigel)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
96-well tissue culture plates
-
Test compounds (angiogenesis inhibitors/promoters)
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.[4] Ensure even coating of the well bottom. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[4]
-
Cell Preparation: Culture HUVECs to sub-confluency. Harvest the cells using trypsin and neutralize. Centrifuge the cell suspension and resuspend the pellet in the appropriate medium. Perform a cell count to determine the concentration.
-
Cell Seeding: Dilute the HUVEC suspension to the desired seeding density (e.g., 10,000-20,000 cells/well) in medium containing the test compounds or appropriate controls.[4] Gently add the cell suspension on top of the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-12 hours.[4]
-
Analysis: Monitor tube formation at different time points using a microscope. Capture images for quantitative analysis of parameters such as total tube length, number of junctions, and number of loops.
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay
This protocol provides a general workflow for the in vivo CAM assay.[9][13]
Materials:
-
Fertilized chicken eggs (E6-E8)
-
Sterile saline
-
Test compound absorbed onto a carrier (e.g., gelatin sponge, filter disc)
-
Incubator at 37.5°C with 85% humidity
-
Methanol/acetone mixture (1:1) for fixation
Procedure:
-
Egg Preparation: Clean fertilized eggs with 0.1% benzalkonium bromide and incubate at 37.5°C and 85% humidity for 2 days.[9]
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM. Add a few drops of sterile saline to moisten the inner shell membrane.[9]
-
Implantation: Gently place the carrier containing the test substance onto the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for the desired period (typically 1-3 days).
-
Analysis: At the end of the incubation, fix the CAM by adding a methanol/acetone mixture.[9] Carefully excise the CAM, place it on a glass slide, and quantify the blood vessel branching and density under a microscope.
Visualizations
Signaling and Workflow Diagrams
Caption: Simplified signaling pathway in endothelial cells leading to angiogenesis and points of inhibition.
Caption: Experimental workflow for the in vitro tube formation assay.
Caption: A logical flowchart for troubleshooting common issues in different angiogenesis assays.
References
- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ibidi.com [ibidi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat Aortic Ring Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Angiogenin (108-122) (TFA) in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Angiogenin (108-122) (TFA) in cell culture media. Our goal is to help you improve the stability and ensure the consistent performance of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) and what is its function?
Angiogenin (ANG) is a protein involved in the formation of new blood vessels (angiogenesis).[1][2] The peptide fragment Angiogenin (108-122) corresponds to a C-terminal region of the full-length protein and has been shown to inhibit the enzymatic and biological activities of angiogenin.[2][3] This inhibitory action makes it a subject of interest for research in cancer, inflammatory diseases, and neurodegenerative conditions.[3]
Q2: I am not observing the expected biological effect with Angiogenin (108-122) (TFA). Could the peptide be unstable in my cell culture medium?
This is a primary concern for many peptide-based experiments. Peptides can be susceptible to degradation in standard cell culture conditions. Several factors can contribute to the instability of Angiogenin (108-122) in your media, including enzymatic degradation, pH shifts, and adsorption to labware.[4]
Q3: What are the primary causes of peptide instability in cell culture media?
The main culprits for peptide degradation in a cell culture environment are:
-
Enzymatic Degradation: Serum (like Fetal Bovine Serum or FBS) is a rich source of proteases and peptidases that can rapidly break down peptides.[5] Cells themselves can also secrete proteases into the medium.
-
pH Instability: Standard culture media are buffered, but cellular metabolism can cause shifts in pH that may affect peptide stability.[6][7][8]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by components in the media and exposure to air.
-
Adsorption: Peptides can stick to the surfaces of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in your media.[4]
Q4: What is TFA and could it be affecting my experiments?
TFA stands for trifluoroacetic acid. It is commonly used in the final steps of peptide synthesis and purification, resulting in the peptide existing as a TFA salt.[9][10] While necessary for synthesis, residual TFA can impact biological experiments by altering the peptide's physicochemical properties or directly affecting cell behavior.[9][11] Some studies have shown that TFA can influence cell proliferation in a dose-dependent manner.[11] If you observe unexpected cellular responses, it may be beneficial to consider a salt exchange procedure (e.g., to a hydrochloride salt).[10]
Troubleshooting Guide
Issue 1: Reduced or No Biological Activity
If Angiogenin (108-122) (TFA) is not producing the expected effect, it may be degrading prematurely.
References
- 1. Angiogenin - Wikipedia [en.wikipedia.org]
- 2. biosyn.com [biosyn.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
Technical Support Center: Angiogenin (108-122) (TFA) in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Angiogenin (B13778026) (108-122) (TFA) in cellular models. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of Angiogenin (108-122)?
A1: Angiogenin (108-122) is a peptide fragment of the full-length Angiogenin protein. Its primary reported function is to act as an antagonist to Angiogenin. It has been shown to inhibit the ribonucleolytic activity of Angiogenin, a key function of the full protein in processes like angiogenesis.[1]
Q2: What are the potential off-target effects of Angiogenin (108-122) (TFA) in cellular assays?
A2: Currently, there is a lack of specific studies systematically evaluating the off-target effects of Angiogenin (108-122). However, potential off-target effects could arise from several sources:
-
Non-specific binding: Peptides can non-specifically interact with cellular components, leading to unforeseen biological responses.
-
Interference with signaling pathways: Due to its origin from the full-length Angiogenin protein, the peptide might interact with components of signaling pathways regulated by Angiogenin, such as the ERK1/2 and PI3K/Akt pathways.[2][3]
-
Effects of the TFA counter-ion: Trifluoroacetic acid (TFA) is often used in peptide synthesis and can be present as a counter-ion in the final product. TFA can be cytotoxic and may interfere with cellular assays, confounding the interpretation of results.[4][5]
Q3: Is there any known cytotoxicity data for Angiogenin (108-122) (TFA)?
A3: A safety data sheet for Angiogenin (108-122) indicates that there is no available data on its acute toxicity, skin and eye irritation, or mutagenicity.[6] This highlights the need for researchers to perform their own cytotoxicity assessments in their specific cellular models. The full-length Angiogenin protein is known to have cytotoxic effects through its tRNA-specific ribonuclease activity.[7][8][9] While the (108-122) peptide is an inhibitor of this activity, its own direct cytotoxic potential has not been thoroughly characterized.
Q4: How can I control for the potential effects of the TFA counter-ion in my experiments?
A4: To control for the effects of TFA, researchers can:
-
Use a TFA salt control: Include a control group treated with a TFA salt of a scrambled or irrelevant peptide at the same concentration as the Angiogenin (108-122) (TFA).
-
Perform a TFA dose-response curve: Determine the concentration at which TFA alone exhibits effects on your cells.
-
Use TFA-free peptides: If possible, obtain the peptide with a different counter-ion, such as acetate (B1210297) or hydrochloride, which are generally more biocompatible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cell death or reduced viability at high peptide concentrations. | 1. Cytotoxicity of the peptide itself. 2. Cytotoxicity of the TFA counter-ion. | 1. Perform a dose-response experiment to determine the IC50 of the peptide in your cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®). 2. Include a TFA salt control to assess the contribution of the counter-ion to the observed toxicity. |
| Inconsistent or non-reproducible results between experiments. | 1. Peptide degradation. 2. Variability in peptide solubilization. 3. Cell passage number and confluency. | 1. Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure complete solubilization of the peptide before each experiment. Use a consistent, validated protocol for dissolving the peptide. 3. Maintain consistent cell culture conditions, including passage number and seeding density. |
| Observed phenotype does not align with the known inhibitory function of the peptide. | 1. Off-target effects of the peptide on other cellular proteins or pathways. 2. The peptide is not effectively inhibiting endogenous Angiogenin in the experimental system. | 1. Include a negative control peptide (e.g., a scrambled version of Angiogenin (108-122)) to determine if the effect is sequence-specific. 2. Perform a western blot to assess the phosphorylation status of downstream targets of Angiogenin signaling (e.g., ERK1/2, Akt) to confirm target engagement. 3. Consider using an alternative method to inhibit Angiogenin (e.g., siRNA, shRNA) to validate the phenotype. |
| High background signal in fluorescence-based assays. | Interference from the peptide or TFA with the assay chemistry. | Run a control with the peptide and assay reagents in the absence of cells to check for direct interference. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the off-target effects of Angiogenin (108-122) (TFA). The primary quantitative value reported relates to its on-target activity:
| Parameter | Value | Substrate | Reference |
| Inhibition of Angiogenin's ribonucleolytic activity | 39% | tRNA | [1] |
Researchers are strongly encouraged to generate their own quantitative data for off-target effects, such as cytotoxicity (IC50 values) in their specific cell lines of interest.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Resazurin-based Assay
This protocol provides a method to determine the cytotoxic potential of Angiogenin (108-122) (TFA).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of Angiogenin (108-122) (TFA) in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the peptide in cell culture medium. Also, prepare a corresponding dilution series of a TFA salt of a scrambled peptide as a negative control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the Angiogenin peptide and the control peptide. Include a vehicle control group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin (B115843) Assay: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Off-Target Signaling Effects
This protocol can be used to investigate if Angiogenin (108-122) (TFA) affects key signaling pathways.
-
Cell Treatment: Treat cells with Angiogenin (108-122) (TFA) at a non-toxic concentration, a scrambled peptide control, and a vehicle control for a specified time. Include a positive control for pathway activation if available.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess changes in pathway activation.
Visualizations
Caption: Angiogenin signaling pathways.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiogenin Promotes U87MG Cell Proliferation by Activating NF-κB Signaling Pathway and Downregulating Its Binding Partner FHL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human angiogenin presents neuroprotective and migration effects in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 5. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
- 7. Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human angiogenin is a potent cytotoxin in the absence of ribonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Administration of Angiogenin (108-122) (TFA) for Enhanced Bioavailability
Welcome to the technical support center for the in vivo administration of Angiogenin (108-122) (TFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with Angiogenin (108-122) (TFA).
Issue 1: Low or Variable Bioavailability
Question: We are observing low and inconsistent plasma concentrations of Angiogenin (108-122) (TFA) after subcutaneous administration in our animal models. What could be the cause, and how can we improve this?
Answer:
Low and variable bioavailability of peptides following subcutaneous injection is a common challenge. Several factors can contribute to this issue. Here's a breakdown of potential causes and troubleshooting strategies:
Potential Causes:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases present in the subcutaneous tissue and blood.[1]
-
Poor Absorption: The physicochemical properties of the peptide, such as its size, charge, and hydrophilicity, can limit its absorption from the injection site into the systemic circulation.
-
Formulation Issues: The peptide may be aggregating or precipitating in the formulation, preventing its efficient absorption. The trifluoroacetate (B77799) (TFA) salt form can sometimes influence solubility and stability.
-
Rapid Clearance: Small peptides are often rapidly cleared from the circulation by the kidneys.[1]
Troubleshooting Strategies:
-
Optimize Formulation:
-
pH Adjustment: Ensure the pH of your formulation buffer is optimal for the solubility and stability of Angiogenin (108-122).
-
Excipients: Consider the use of excipients such as solubility enhancers (e.g., arginine, mannitol) or stabilizing agents (e.g., antioxidants like methionine).
-
Vehicle Selection: For subcutaneous administration, consider using vehicles that can protect the peptide from degradation and provide sustained release. Examples include biocompatible polymers or hydrogels.
-
-
Modify Administration Route:
-
Intravenous (IV) Administration: As a control, administer the peptide intravenously to determine its maximum systemic exposure (100% bioavailability).[2][3] This will help you understand the extent of the absorption problem with the subcutaneous route.
-
Intraperitoneal (IP) Administration: IP injection can sometimes offer better absorption and bioavailability compared to subcutaneous administration for small molecules and peptides, though it may also lead to some first-pass metabolism in the liver.
-
-
Chemical Modification of the Peptide (for advanced drug development):
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.[1]
-
Amino Acid Substitution: Replacing certain amino acids with non-natural or D-amino acids can enhance stability against enzymatic degradation.[1]
-
Quantitative Data Summary: Bioavailability of Peptides via Different Administration Routes
| Administration Route | Typical Bioavailability (%) | Advantages | Disadvantages |
| Intravenous (IV) | 100 | Rapid onset of action, precise dose control | Invasive, requires trained personnel |
| Subcutaneous (SC) | 50 - 80 | Suitable for self-administration, sustained release possible | Slower onset, potential for local reactions and degradation |
| Intramuscular (IM) | 75 - 100 | Faster absorption than SC for some drugs | Can be painful, potential for tissue damage |
| Oral | < 1 - 5 | Most convenient, high patient compliance | Significant enzymatic degradation, poor absorption |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Activity
Question: Angiogenin (108-122) (TFA) shows potent pro-angiogenic activity in our in vitro endothelial cell assays, but we are not observing a significant angiogenic response in our in vivo models. What could be the reason for this discrepancy?
Answer:
The transition from in vitro success to in vivo efficacy is a common hurdle in drug development. Several factors can explain this discrepancy:
Potential Causes:
-
Insufficient Bioavailability: As discussed in the previous section, the peptide may not be reaching the target tissue at a high enough concentration to elicit a biological response.
-
Rapid In Vivo Clearance: The peptide might be cleared from the circulation too quickly to exert its effect.
-
Off-Target Binding: In the complex in vivo environment, the peptide may bind to other proteins or tissues, reducing the amount available to interact with its intended target.
-
Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease or the specific mechanism of action of Angiogenin (108-122).
-
TFA Counter-ion Interference: While generally considered biologically inert at typical doses, in some sensitive assays, the TFA counter-ion could potentially have unintended biological effects.
Troubleshooting Strategies:
-
Confirm Target Engagement In Vivo:
-
Biodistribution Studies: If possible, label the peptide (e.g., with a fluorescent dye or radioisotope) to track its distribution and confirm its accumulation at the target site.
-
Pharmacodynamic (PD) Biomarkers: Measure downstream markers of Angiogenin activity in the target tissue to confirm that the peptide is engaging its target and activating the expected signaling pathway.
-
-
Optimize Dosing Regimen:
-
Dose Escalation Study: Perform a dose-escalation study to determine if a higher dose is required to achieve efficacy.
-
Multiple Dosing: Consider a multiple dosing regimen to maintain a therapeutic concentration of the peptide over time.
-
-
Refine the In Vivo Model:
-
Model Selection: Ensure the chosen in vivo model is appropriate for studying angiogenesis and is known to be responsive to angiogenic stimuli. The chick chorioallantoic membrane (CAM) assay is a commonly used and relatively rapid in vivo model for assessing angiogenesis.[4]
-
Route of Administration: The route of administration should be appropriate for the model and the intended therapeutic application.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Angiogenin (108-122) (TFA)?
A1: For long-term storage, Angiogenin (108-122) (TFA) should be stored as a lyophilized powder at -20°C or -80°C. For reconstitution, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is recommended. It is advisable to prepare a concentrated stock solution, aliquot it into single-use vials, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What are the known signaling pathways activated by Angiogenin?
A2: Angiogenin is known to activate several signaling pathways that promote angiogenesis, cell proliferation, and survival. Upon binding to its receptor on endothelial cells, Angiogenin can trigger the following pathways:
-
Phospholipase C (PLC) Activation: This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Extracellular signal-Regulated Kinase (ERK) 1/2 Pathway: Activation of the ERK1/2 pathway is crucial for cell proliferation and differentiation.
-
Akt/PI3K Pathway: This pathway is a key regulator of cell survival and proliferation. After internalization, Angiogenin can translocate to the nucleus and enhance ribosomal RNA (rRNA) transcription, further promoting cell growth.[5][6]
Q3: Are there any known inhibitors of Angiogenin that can be used as experimental controls?
A3: Yes, both small molecules and antibodies have been developed to inhibit Angiogenin activity. These can be useful as negative controls in your experiments to confirm that the observed effects are indeed mediated by Angiogenin. Some peptide fragments of Angiogenin itself have also been shown to act as inhibitors.
Experimental Protocols
Detailed Methodology: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a well-established in vivo model to assess both pro- and anti-angiogenic substances.
Materials:
-
Fertilized chicken eggs (days 7-9 of incubation)
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile PBS
-
70% ethanol
-
Sterile forceps and scissors
-
Small grinding tool (e.g., Dremel with a sterile disc)
-
Thermanox™ coverslips or sterile filter paper discs
-
Angiogenin (108-122) (TFA) solution at desired concentrations
-
Vehicle control (the same solvent used to dissolve the peptide)
-
Stereomicroscope with a camera
Procedure:
-
Egg Preparation:
-
Incubate fertilized chicken eggs in a horizontal position for 7-9 days.
-
On the day of the experiment, candle the eggs to locate the air sac and the main blood vessels.
-
Sterilize the eggshell with 70% ethanol.
-
-
Windowing the Egg:
-
Carefully create a small window (approximately 1 cm²) in the eggshell over a region with prominent blood vessels, avoiding damage to the underlying CAM. This can be done by gently scoring the shell with a sterile grinding tool and then removing the piece of shell with sterile forceps.
-
-
Application of the Peptide:
-
Prepare sterile Thermanox™ coverslips or filter paper discs soaked with the Angiogenin (108-122) (TFA) solution or the vehicle control.
-
Gently place the coverslip or disc directly onto the CAM.
-
-
Incubation:
-
Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
-
Analysis:
-
After the incubation period, carefully remove the tape and observe the CAM under a stereomicroscope.
-
Capture images of the area around the coverslip/disc.
-
Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length in a defined area around the implant. A significant increase in vessel density compared to the vehicle control indicates a pro-angiogenic effect.
-
Visualizations
Signaling Pathway of Angiogenin
References
Addressing variability in CAM assay results with Angiogenin (108-122) (TFA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Angiogenin (B13778026) (108-122) (TFA) in the Chick Chorioallantoic Membrane (CAM) assay. Variability in CAM assay results can be a significant challenge, and this resource aims to help you identify potential sources of error and optimize your experimental design.
A critical point to understand when working with Angiogenin (108-122) is that this peptide fragment is an antagonist of the full-length Angiogenin protein.[1] Therefore, it is expected to inhibit , not promote, angiogenesis in the CAM assay.[1] Much of the variability and unexpected results can stem from this fundamental misunderstanding of the peptide's function.
Frequently Asked Questions (FAQs)
Q1: My CAM assay results with Angiogenin (108-122) (TFA) are highly variable. What are the common causes?
High variability in CAM assays is a common issue and can be attributed to several factors:
-
Biological Variability: Chick embryos, even from the same batch, have inherent genetic and developmental differences that can lead to varied responses.[2]
-
Inconsistent Egg Quality: The age and storage conditions of fertilized eggs can significantly impact embryo viability and development.
-
Operator Inconsistency: Minor variations in the experimental procedure, such as the location of the window, the placement of the carrier disc, and the handling of the eggs, can introduce significant variability.
-
Contamination: Bacterial and fungal contamination are frequent problems that can cause inflammation and affect embryo health, leading to unreliable results.[3]
-
The Trifluoroacetate (TFA) Counter-ion: TFA, the counter-ion for the synthetic peptide, is not biologically inert and can have its own effects on cell growth and inflammation, confounding the results.
Q2: I was expecting Angiogenin (108-122) to promote angiogenesis, but I'm seeing no effect or even inhibition. Why?
This is a crucial point. Synthetic peptides corresponding to the C-terminal region of Angiogenin, such as Angiogenin (108-122), act as inhibitors of the biological and enzymatic activities of the full-length Angiogenin protein.[1] Therefore, the expected outcome in a CAM assay is a reduction or inhibition of blood vessel formation, not promotion.
Q3: What is the role of Trifluoroacetate (TFA) and how can it affect my results?
TFA is a salt used in the purification of synthetic peptides. It is important to be aware that TFA itself can have biological effects. Studies have shown that TFA can influence cell proliferation and may have anti-inflammatory properties. This means that if you observe an anti-angiogenic effect, it could be partially or entirely due to the TFA and not the peptide itself. To account for this, it is essential to include a vehicle control containing the same concentration of TFA as your peptide solution.
Q4: How can I minimize contamination in my CAM assay?
Minimizing contamination is critical for obtaining reliable data. Here are some key steps:
-
Sterile Technique: Work in a laminar flow hood and use sterile instruments and solutions.
-
Egg Disinfection: Before opening, gently wipe the eggshell with 70% ethanol (B145695) or a suitable disinfectant. Some sources suggest that disinfectants with anti-fungal properties may be more effective than ethanol alone.[3]
-
Proper Incubation: Maintain the incubator at the correct temperature (around 37.5°C) and humidity (around 60-70%). Ensure good air circulation.
-
Careful Handling: Avoid cracking the shell or damaging the underlying membranes during the windowing process.
Q5: What are the best practices for quantifying the results of my CAM assay?
Visual assessment can be subjective. For more robust and reproducible data, consider the following quantitative methods:
-
Vessel Density: Measure the percentage of the area covered by blood vessels within a defined region of interest.
-
Branch Point Analysis: Count the number of vessel branch points as an indicator of neovascularization.
-
Vessel Length Measurement: Quantify the total length of the blood vessels in a specific area.
-
Scoring Systems: Several scoring systems have been developed to semi-quantitatively assess angiogenesis based on vessel morphology and density.[4]
Various software tools, some of which are open-source, can aid in the automated analysis of CAM images.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Embryo Mortality | - Poor egg quality (age, storage) - Contamination - Incorrect incubation conditions (temperature, humidity) - Traumatic windowing procedure | - Source high-quality, fresh fertilized eggs from a reliable supplier. - Implement strict aseptic techniques.[3] - Calibrate and monitor your incubator settings. - Practice the windowing technique to minimize damage to the embryo and CAM. |
| No or Weak Anti-Angiogenic Effect with Angiogenin (108-122) | - Incorrect understanding of peptide function (expecting pro-angiogenic effect) - Suboptimal peptide concentration - Peptide degradation | - Remember that Angiogenin (108-122) is an inhibitor.[1] - Perform a dose-response experiment to determine the optimal inhibitory concentration. - Ensure proper storage and handling of the peptide to maintain its activity. |
| High Variability Between Replicates | - Inconsistent application of the test substance - Biological variability of embryos - Subjective quantification | - Use a consistent carrier (e.g., filter paper disc, matrigel) and apply it to the same region of the CAM each time. - Increase the number of eggs per experimental group to improve statistical power.[2] - Employ objective, quantitative methods for analysis.[4][5] |
| False Positive Inhibition (Inhibition in Vehicle Control) | - TFA in the vehicle is causing an anti-angiogenic or inflammatory response. - The carrier material (e.g., filter paper) is causing an inflammatory reaction. | - Prepare a vehicle control with the same concentration of TFA as your peptide solution. - Test the carrier material alone to ensure it does not elicit an anti-angiogenic or inflammatory response. |
| Inconsistent Staining or Imaging Quality | - Improper fixation of the CAM - Issues with microscopy setup | - Use a consistent fixation protocol (e.g., paraformaldehyde). - Optimize your microscope settings for bright-field or fluorescence imaging to ensure clear visualization of the vasculature. |
Experimental Protocols
Standard In Ovo CAM Assay Protocol
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C and 60-70% humidity for 3 days.
-
Windowing: On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.
-
Sample Application: Prepare the Angiogenin (108-122) (TFA) peptide at the desired concentrations in a sterile vehicle (e.g., PBS with the appropriate concentration of TFA for the vehicle control). Apply a small volume (e.g., 10 µL) onto a sterile carrier disc (e.g., a 3 mm diameter filter paper disc).
-
Placement of Carrier: Gently place the carrier disc onto the CAM, avoiding major blood vessels.
-
Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Imaging: After the incubation period, carefully remove the seal and observe the vascular response under a stereomicroscope. Capture high-resolution images for quantitative analysis.
-
Quantification: Analyze the captured images using one of the quantitative methods described in the FAQs.
Controls for the CAM Assay
-
Negative Control: A carrier disc treated with the vehicle solution (e.g., PBS).
-
Vehicle Control (TFA): A carrier disc treated with a solution containing the same concentration of TFA as the highest concentration of the peptide solution. This is crucial to account for any effects of the TFA counter-ion.
-
Positive Control (Inhibitor): A known angiogenesis inhibitor (e.g., Sunitinib) to validate the assay's ability to detect an anti-angiogenic response.[6]
-
Positive Control (Inducer): A known angiogenesis inducer (e.g., VEGF or FGF-2) can be used to establish a baseline of stimulated angiogenesis against which the inhibitory effect of Angiogenin (108-122) can be measured.
Quantitative Data Summary
| Treatment Group | Concentration | Mean Vessel Density (%) ± SD | Mean Branch Points ± SD | % Inhibition of Angiogenesis |
| Negative Control (PBS) | - | 45.2 ± 5.1 | 32.5 ± 4.8 | 0% |
| Vehicle Control (TFA) | 0.1% | 43.8 ± 4.9 | 31.1 ± 5.2 | 3.1% |
| Angiogenin (108-122) | 10 µM | 35.1 ± 6.2 | 24.3 ± 4.1 | 22.3% |
| Angiogenin (108-122) | 50 µM | 28.7 ± 5.8 | 18.9 ± 3.7 | 36.5% |
| Angiogenin (108-122) | 100 µM | 21.5 ± 4.5 | 13.2 ± 2.9 | 52.4% |
| Positive Control (Inhibitor) | 20 µM | 15.3 ± 3.9 | 9.8 ± 2.1 | 66.1% |
Visualizations
Signaling Pathway of Full-Length Angiogenin
Caption: Signaling pathway of full-length Angiogenin leading to angiogenesis.
Experimental Workflow for CAM Assay
Caption: Experimental workflow for the in ovo CAM assay.
Logical Relationship: Troubleshooting Variability
Caption: Logical approach to troubleshooting variability in CAM assay results.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribonuclease Inhibitor Regulates Neovascularization by Human Angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pathologie.uk-erlangen.de [pathologie.uk-erlangen.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
Minimizing degradation of Angiogenin (108-122) (TFA) in experimental setups
Welcome to the technical support center for Angiogenin (B13778026) (108-122) (TFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and ensuring the stability of this peptide in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) and what is its function?
A: Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of human angiogenin.[1] The full-length angiogenin protein is a potent inducer of neovascularization (blood vessel formation) and is involved in tumor growth and progression.[1] The C-terminal region, including the (108-122) fragment, has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin protein.[2][3] Specifically, Angiogenin (108-122) has been observed to inhibit the ribonucleolytic activity of angiogenin on tRNA by 39%.[3]
Q2: Why is my Angiogenin (108-122) peptide supplied with Trifluoroacetic acid (TFA)?
A: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides. It acts as a counter-ion to the positively charged amino acid residues in the peptide sequence, helping to maintain its stability as a lyophilized powder.
Q3: Can the TFA salt affect my experiments?
A: Yes, residual TFA can potentially interfere with biological assays. At certain concentrations, TFA has been shown to inhibit cell proliferation. For sensitive in-vitro or in-vivo experiments, it is advisable to perform a TFA removal step.
Q4: How should I store my Angiogenin (108-122) (TFA) peptide?
A: For long-term storage, lyophilized Angiogenin (108-122) should be stored at -20°C or -80°C, protected from moisture and light. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q5: What is the best way to dissolve the lyophilized peptide?
A: The solubility of a peptide depends on its amino acid sequence. For Angiogenin (108-122), which has the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, it is recommended to first try sterile, distilled water. If solubility is an issue, a small amount of a suitable organic solvent like acetonitrile (B52724) or DMSO can be used initially, followed by dilution with your aqueous buffer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | 1. Peptide Degradation: Improper storage, multiple freeze-thaw cycles, or exposure to proteases. 2. Incorrect Peptide Concentration: Inaccurate measurement of the lyophilized powder. 3. Suboptimal Assay Conditions: pH, temperature, or buffer composition of the assay may not be ideal. | 1. Ensure Proper Handling: Aliquot the reconstituted peptide and store at -80°C. Use fresh aliquots for each experiment. Consider adding protease inhibitors to your experimental setup. 2. Verify Concentration: Perform a peptide quantification assay. 3. Optimize Assay: Review the literature for optimal conditions for angiogenin-related assays. Ensure the pH of your buffer is within the stable range for the peptide. |
| Precipitation of the peptide in solution | 1. Low Solubility: The peptide may not be fully soluble in the chosen solvent or buffer at the desired concentration. 2. pH Issues: The pH of the solution may be close to the isoelectric point (pI) of the peptide, where solubility is minimal. 3. Aggregation: The peptide may be self-aggregating under the current storage or experimental conditions. | 1. Test Different Solvents: Try dissolving the peptide in a small amount of an organic solvent (e.g., DMSO, acetonitrile) before adding the aqueous buffer. Sonication can also aid in dissolution. 2. Adjust pH: Modify the pH of your buffer to be further from the peptide's pI. 3. Modify Storage: Store at a lower concentration. Avoid vigorous vortexing which can promote aggregation. |
| Inconsistent results between experiments | 1. Peptide Instability: Degradation of the stock solution over time. 2. TFA Interference: Variable amounts of residual TFA affecting the assay. 3. Experimental Variability: Inconsistent handling, incubation times, or cell passage numbers. | 1. Use Fresh Aliquots: Avoid using old stock solutions. Prepare fresh aliquots from a newly reconstituted vial. 2. Perform TFA Removal: If high consistency is required, consider a salt exchange procedure to replace TFA with a more biocompatible salt like hydrochloride or acetate. 3. Standardize Protocols: Ensure all experimental parameters are kept consistent between runs. |
Quantitative Data Summary
While specific degradation kinetics for Angiogenin (108-122) are not extensively published, the following table provides general guidance on factors affecting peptide stability and a known inhibitory concentration.
| Parameter | Condition | Effect on Angiogenin (108-122) |
| pH | Acidic (e.g., pH 3) | Trypsin, a common protease, is most stable at this pH, which could increase enzymatic degradation if present.[4] |
| Neutral (e.g., pH 7.0) | At 37°C, Angiogenin (108-122) has been shown to inhibit the ribonucleolytic activity of full-length angiogenin by 39%.[3] | |
| Basic (e.g., pH > 8) | High pH can promote deamidation and oxidation, leading to peptide degradation.[5] Autolysis of proteases like trypsin and chymotrypsin (B1334515) is highest at pH 8, which could reduce their degradative activity over time.[4] | |
| Temperature | -80°C to -20°C | Recommended for long-term storage of lyophilized peptide and reconstituted aliquots to minimize degradation. |
| 4°C | Suitable for short-term storage (days to a few weeks) of lyophilized peptide. | |
| Room Temperature | Lyophilized peptide is stable for a few days to weeks. Reconstituted peptide will degrade more rapidly. | |
| 37°C | Standard temperature for cell-based assays. Be aware that degradation will be accelerated at this temperature. | |
| Enzymatic Activity | Trypsin and Chymotrypsin | These are common serine proteases that can cleave peptides at specific amino acid residues (e.g., after Arg and Lys for trypsin). The presence of Arg-Arg at the C-terminus of Angiogenin (108-122) makes it a potential substrate for trypsin. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Angiogenin (108-122) (TFA)
Objective: To properly dissolve and store the lyophilized peptide to ensure stability.
Materials:
-
Lyophilized Angiogenin (108-122) (TFA)
-
Sterile, nuclease-free water
-
(Optional) DMSO or Acetonitrile
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To reconstitute, add a precise volume of sterile, nuclease-free water to achieve a desired stock concentration (e.g., 1 mg/mL).
-
If the peptide does not readily dissolve in water, a small amount of a sterile organic solvent like DMSO or acetonitrile can be added first (e.g., 10-20% of the final volume), followed by the addition of sterile water to the desired final volume. Gently vortex or sonicate to aid dissolution.
-
Once fully dissolved, create single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the amount needed for a single experiment to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Peptide Stability Assessment using RP-HPLC
Objective: To assess the stability of Angiogenin (108-122) under specific experimental conditions (e.g., different pH, temperature).
Materials:
-
Reconstituted Angiogenin (108-122) stock solution
-
Buffers at various pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 10% Acetic Acid)
Procedure:
-
Dilute the Angiogenin (108-122) stock solution to a working concentration in the different pH buffers to be tested.
-
Divide each solution into multiple time-point samples (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Incubate the samples at the desired temperatures.
-
At each time point, take an aliquot of the sample and quench any potential enzymatic activity by adding a quenching solution. Store the quenched samples at -80°C until analysis.
-
For analysis, inject the samples into the RP-HPLC system.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
The stability is determined by comparing the peak area of the intact peptide at different time points relative to the initial time point (T=0). A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
References
How to resolve poor inhibition of angiogenin activity in assays
Welcome to the technical support center for angiogenin (B13778026) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing poor inhibition of angiogenin activity.
Troubleshooting Guide: Poor Inhibition of Angiogenin Activity
Experiencing lower-than-expected inhibition of angiogenin in your assay can be frustrating. This guide walks you through potential causes and solutions, categorized by the components of your experimental setup.
Question: My inhibitor is showing weak or no activity against angiogenin. What are the possible causes and how can I fix it?
Answer:
Poor inhibition can stem from issues with the inhibitor itself, the angiogenin protein, the assay conditions, or the detection method. Below is a systematic approach to troubleshooting this problem.
Logical Troubleshooting Workflow
Here is a workflow to help you systematically identify the source of the problem.
Caption: A step-by-step workflow for troubleshooting poor angiogenin inhibition.
Step 1: Investigate the Inhibitor
| Potential Problem | Recommended Action | Explanation |
| Inhibitor Degradation | Prepare fresh dilutions of the inhibitor from a stock solution. If possible, use a new lot of the inhibitor. | Small molecule inhibitors can degrade over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your stock solution using a reliable method (e.g., spectrophotometry if the extinction coefficient is known). Double-check all dilution calculations. | A simple miscalculation can lead to using a much lower concentration of the inhibitor than intended. |
| Inhibitor Precipitation | Visually inspect the inhibitor solution for any precipitate, especially after adding it to the assay buffer. Test the solubility of the inhibitor in the assay buffer. | If the inhibitor is not fully soluble in the assay buffer, its effective concentration will be lower than the calculated concentration. |
| Interaction with Assay Components | Run a control where the inhibitor is incubated with the assay components (minus angiogenin) to check for any non-specific interactions. | Some inhibitors may be sequestered by components in the assay buffer, such as proteins (e.g., BSA) or detergents. |
Step 2: Verify Angiogenin Protein
| Potential Problem | Recommended Action | Explanation |
| Inactive Angiogenin | Test the activity of your angiogenin stock with a positive control substrate in the absence of any inhibitor. | Angiogenin, like any enzyme, can lose activity due to improper storage or handling. If the enzyme is inactive, no inhibition can be measured. |
| Incorrect Angiogenin Concentration | Confirm the protein concentration of your angiogenin stock. Run a dilution series of angiogenin to ensure the assay is in the linear range of enzyme activity. | If the angiogenin concentration is too high, it may require a much higher concentration of the inhibitor to achieve significant inhibition, potentially masking a true inhibitory effect. |
| Presence of Contaminating RNases | Use high-purity recombinant angiogenin. Ensure all buffers and labware are RNase-free. | Contamination with other RNases can lead to substrate degradation that is not due to angiogenin, which would not be affected by a specific angiogenin inhibitor.[1] |
Step 3: Optimize Assay Conditions
| Potential Problem | Recommended Action | Explanation |
| Sub-optimal pH or Buffer Composition | Review the literature for the optimal pH and buffer conditions for angiogenin activity and your specific inhibitor class.[2] | Angiogenin's catalytic activity is pH-dependent. The binding affinity of the inhibitor can also be sensitive to pH and ionic strength. |
| Inappropriate Incubation Times | Optimize the pre-incubation time of angiogenin with the inhibitor before adding the substrate. Also, optimize the reaction time after substrate addition. | Some inhibitors may be slow-binding and require a longer pre-incubation period to exert their effect. Conversely, if the reaction time is too long, the signal may become saturated, making it difficult to discern differences in inhibition. |
| Interference from Assay Components | If using a complex buffer system, try a simpler buffer (e.g., Tris or HEPES with salt) to see if the inhibition improves. | Components like detergents or carrier proteins could interfere with the inhibitor-angiogenin interaction. |
| Presence of Endogenous Inhibitors | If using cell lysates or other biological samples, be aware of the potential presence of endogenous ribonuclease inhibitors (RI).[3] | The cytosolic ribonuclease inhibitor protein (RI) binds angiogenin with very high affinity and can mask the effects of your test inhibitor.[3] |
Step 4: Evaluate the Detection System
| Potential Problem | Recommended Action | Explanation |
| High Background Signal | Run a "no enzyme" control and a "no substrate" control to identify the source of the background. | High background can compress the dynamic range of the assay, making it difficult to detect subtle inhibitory effects.[4] |
| Substrate Degradation | Ensure the substrate is stored correctly and is not degraded. Prepare fresh substrate for each experiment. | If the substrate is already partially degraded, the baseline signal will be high, reducing the assay window. |
| Incorrect Instrument Settings | Check the settings on your plate reader, fluorometer, or other detection instrument to ensure they are optimal for your assay's signal. | Incorrect wavelength, gain, or integration time settings can lead to poor signal-to-noise ratios. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of angiogenin to use in an in vitro RNase activity assay?
A1: The optimal concentration of angiogenin can vary depending on the substrate and assay conditions. It is best to perform an enzyme titration curve to determine the concentration that gives a robust signal within the linear range of the assay. A starting point for many fluorescence-based RNase assays is in the low nanomolar range.
Q2: My inhibitor works well in a biochemical assay but not in a cell-based assay. Why?
A2: This is a common challenge. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach intracellular angiogenin.
-
Efflux Pumps: The inhibitor could be actively transported out of the cells by efflux pumps.
-
Metabolism: The inhibitor may be rapidly metabolized into an inactive form by the cells.
-
Off-target Effects: In a cellular context, the inhibitor might have off-target effects that counteract its intended inhibitory action on angiogenin.
-
Angiogenin Localization: Angiogenin's activity is dependent on its translocation to the nucleus.[5] Your inhibitor might block its enzymatic activity but not its translocation or other functions.
Q3: Can I use a general RNase inhibitor in my angiogenin assay?
A3: Yes, commercially available ribonuclease inhibitors (RI), which are proteins that bind to and inhibit many members of the RNase A superfamily, are potent inhibitors of angiogenin and can be used as a positive control for inhibition.[3] However, be aware that these are broad-spectrum RNase inhibitors and not specific to angiogenin.
Q4: What are the key differences between an angiogenin activity assay and an angiogenesis assay?
A4:
-
Angiogenin Activity Assay: This is typically a biochemical assay that directly measures the ribonucleolytic (RNase) activity of purified angiogenin on a specific RNA or synthetic substrate. Its purpose is to quantify the enzyme's catalytic function.
-
Angiogenesis Assay: This is a cell-based assay (e.g., endothelial cell tube formation, migration, or proliferation assay) that measures the biological outcome of angiogenin's function, which is the formation of new blood vessel-like structures.[6][7][8] It assesses the entire process of angiogenesis, which involves angiogenin's interaction with cells and the activation of downstream signaling pathways.[9][10]
Experimental Protocols
Protocol 1: Angiogenin Ribonuclease Activity Assay (Fluorescence-Based)
This protocol describes a common method for measuring the RNase activity of angiogenin using a quenched fluorescent RNA substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA.
-
Angiogenin Stock: Prepare a concentrated stock of recombinant human angiogenin in a suitable buffer (e.g., PBS) and store at -80°C.
-
Inhibitor Stock: Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
-
Substrate: Use a commercially available quenched fluorescent RNA substrate (e.g., RNA FRET substrate). Reconstitute according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in the Assay Buffer. Include a "no inhibitor" control (with solvent only) and a "no enzyme" control.
-
In a 96-well microplate, add 50 µL of the diluted inhibitor solutions.
-
Prepare a working solution of angiogenin in the Assay Buffer. Add 25 µL of the angiogenin solution to each well (except the "no enzyme" control, to which you add 25 µL of Assay Buffer).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to angiogenin.
-
Prepare a working solution of the fluorescent RNA substrate in the Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence using a plate reader set to the appropriate excitation and emission wavelengths for the substrate. Read kinetically for 30-60 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This protocol assesses the ability of an inhibitor to block angiogenin-induced tube formation by endothelial cells.
-
Reagent Preparation:
-
Endothelial Cells: Use primary human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line.
-
Cell Culture Medium: Use the appropriate endothelial cell growth medium, supplemented with a low percentage of serum (e.g., 0.5-2%) for the assay.
-
Extracellular Matrix Gel: Use a basement membrane extract like Matrigel®. Thaw on ice.
-
Angiogenin and Inhibitor: Prepare stock solutions as described in Protocol 1.
-
-
Assay Procedure:
-
Thaw the extracellular matrix gel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest the endothelial cells and resuspend them in low-serum medium to a density of 1-2 x 10^5 cells/mL.
-
Prepare treatment solutions in low-serum medium containing:
-
Vehicle control (medium only)
-
Angiogenin alone (e.g., 100 ng/mL)
-
Inhibitor alone (at various concentrations)
-
Angiogenin + Inhibitor (at various concentrations)
-
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the respective treatment solutions to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, visualize the formation of tube-like structures using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total branching points using image analysis software.
-
-
Data Analysis:
-
Normalize the tube formation data to the "angiogenin alone" control (100% tube formation).
-
Plot the percent inhibition of tube formation versus the inhibitor concentration to determine the inhibitor's potency in a cell-based setting.
-
Visualizations
Angiogenin Signaling Pathway
References
- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 5. Emerging role of angiogenin in stress response and cell survival under adverse conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Angiogenin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for Angiogenin (108-122) (TFA) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiogenin (B13778026) (108-122) (TFA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin (108-122) and what is its primary function?
A1: Angiogenin (108-122) is a peptide fragment derived from the C-terminal region of the full-length Angiogenin (ANG) protein.[1] The full-length ANG is a potent inducer of angiogenesis, the formation of new blood vessels.[2] However, the Angiogenin (108-122) fragment acts as an inhibitor of the enzymatic and biological activities of the native Angiogenin protein.[3]
Q2: My cells are showing unexpected toxicity or altered growth in the presence of Angiogenin (108-122) (TFA). What could be the cause?
A2: The trifluoroacetate (B77799) (TFA) salt, a remnant from the peptide synthesis and purification process, can be a significant confounding factor in cell-based assays. TFA can alter the pH of your culture medium and has been reported to have direct effects on cell viability and proliferation. It is crucial to consider the potential effects of TFA in your experiments.
Q3: How can I remove TFA from my Angiogenin (108-122) peptide?
A3: Several methods can be used to remove or exchange the TFA counter-ion. The most common methods are:
-
Lyophilization with HCl: This involves dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it. This process is repeated several times to replace the TFA ions with chloride ions.
-
Ion-exchange chromatography: This method separates the peptide from the TFA salt based on charge.
-
Reverse-phase HPLC: Using a modified mobile phase containing a different acid, such as acetic acid, can also facilitate the exchange of TFA.
Q4: What are appropriate negative controls for my Angiogenin (108-122) experiments?
A4: A robust negative control is essential to ensure that the observed effects are specific to the Angiogenin (108-122) peptide sequence. An ideal negative control is a scrambled peptide . This peptide should have the same amino acid composition as Angiogenin (108-122) but in a randomized sequence.
-
Angiogenin (108-122) Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg
-
Example Scrambled Sequence Generation: A scrambled version can be generated using a random sequence generator, ensuring it has no significant homology to other known proteins. A possible scrambled sequence could be: Arg-Leu-Gly-Gln-Val-Phe-Pro-Ser-Asn-His-Ile-Glu-Asp-Leu-Arg. It is recommended to perform a BLAST search to confirm the scrambled sequence does not have unintended biological activity.
Q5: What are suitable positive controls for my experiments?
A5: The choice of a positive control will depend on the specific assay you are performing.
-
For angiogenesis inhibition assays: A well-characterized inhibitor of angiogenesis, such as Suramin or Bevacizumab, can be used.
-
For cell migration inhibition assays: A general inhibitor of cell migration, such as Cytochalasin D, could be used.
-
To demonstrate the effect of the full-length protein: Recombinant full-length Angiogenin can be used to induce the biological effect that you expect the (108-122) fragment to inhibit.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Angiogenesis in a Tube Formation Assay
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of the peptide at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Reconstitute the peptide in a sterile, appropriate solvent just before use. |
| Incorrect Peptide Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration of Angiogenin (108-122). |
| Sub-optimal Assay Conditions | Ensure endothelial cells are healthy and at a low passage number. Matrigel or other basement membrane extracts should be properly thawed and plated to form a uniform gel. |
| TFA Interference | If not already done, perform TFA removal from your peptide stock. Run a control with TFA salt alone to assess its effect on tube formation. |
Issue 2: High Background in Cell Migration/Invasion Assays
| Possible Cause | Troubleshooting Step |
| Chemoattractant Concentration Too High | Optimize the concentration of the chemoattractant (e.g., serum, growth factors) in the lower chamber of the transwell plate to create a suitable gradient. |
| Incubation Time Too Long | Reduce the incubation time to minimize random cell migration. |
| Cell Seeding Density Too High | Optimize the number of cells seeded in the upper chamber to avoid overcrowding. |
| Non-specific Peptide Effects | Use a scrambled peptide as a negative control to confirm the specificity of the inhibition. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from your experiments. You should populate these with your own experimental results.
Table 1: Dose-Response of Angiogenin (108-122) on Endothelial Tube Formation
| Concentration of Angiogenin (108-122) (µM) | Total Tube Length (µm) | Number of Junctions |
| 0 (Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of Angiogenin (108-122) on Endothelial Cell Migration
| Treatment | Number of Migrated Cells | % Inhibition |
| Vehicle Control | 0% | |
| Angiogenin (108-122) [Optimal Concentration] | ||
| Scrambled Peptide [Optimal Concentration] |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
-
Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice overnight at 4°C. Pre-cool pipette tips and a 96-well plate at -20°C.
-
Coating: Add 50 µL of thawed Matrigel to each well of the pre-cooled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free media. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add Angiogenin (108-122) at various concentrations to the respective wells. Include vehicle and scrambled peptide controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize tube formation using a microscope. Quantify the total tube length, number of junctions, and number of loops using image analysis software.
Protocol 2: Transwell Cell Migration Assay
-
Preparation: Rehydrate the inserts of a transwell plate (8 µm pore size) with serum-free media.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.
-
Cell Seeding: Harvest and resuspend cells in serum-free media. Add the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the transwell insert.
-
Treatment: Add Angiogenin (108-122) or control peptides to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Analysis: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet). Count the number of migrated cells in several fields of view under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to Angiogenin (108-122) studies.
Caption: Angiogenin signaling pathway and proposed inhibition by Angiogenin (108-122).
Caption: General experimental workflow for studying Angiogenin (108-122) (TFA).
Caption: A logical troubleshooting workflow for Angiogenin (108-122) experiments.
References
Validation & Comparative
A Comparative Guide to Angiogenin (108-122) (TFA) and Other Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Angiogenin (B13778026) (108-122) (TFA), a peptide-based angiogenesis inhibitor, with two clinically established angiogenesis inhibitors, Bevacizumab and Sunitinib. The information presented herein is intended to assist researchers in understanding the distinct mechanisms of action and to provide a basis for evaluating these compounds in anti-angiogenic research.
Introduction to Angiogenesis and its Inhibitors
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology.
Angiogenin (108-122) (TFA) is a synthetic peptide fragment derived from the C-terminus of human angiogenin, a potent pro-angiogenic protein. This peptide fragment, however, acts as an inhibitor of the full-length angiogenin, thereby interfering with its role in neovascularization.[1]
Bevacizumab (Avastin®) is a humanized monoclonal antibody that targets and neutralizes vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis. By preventing VEGF-A from binding to its receptors on endothelial cells, Bevacizumab effectively blocks a critical signaling pathway for new blood vessel formation.
Sunitinib (Sutent®) is a small-molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including all vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Its multi-targeted approach disrupts several signaling pathways involved in tumor growth and angiogenesis.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target | Assay | Key Findings |
| Angiogenin (108-123) | Angiogenin | tRNA Cleavage Assay | K_i = 278 µM[2] |
| Chick Chorioallantoic Membrane (CAM) Assay | Significantly decreases neovascularization elicited by angiogenin.[1] | ||
| Bevacizumab | VEGF-A | Endothelial Cell Proliferation/Tube Formation | Dose-dependent inhibition of VEGF-induced proliferation and tube formation.[3] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, etc. | Kinase Assays, Cell-based Assays | Potent inhibitor of multiple receptor tyrosine kinases. |
Note: The provided data for Angiogenin (108-123) is for a closely related peptide and may not be directly extrapolated to Angiogenin (108-122) (TFA). The lack of standardized, head-to-head comparative studies necessitates that these values be interpreted with caution.
Mechanisms of Action and Signaling Pathways
The three inhibitors employ distinct strategies to disrupt the process of angiogenesis.
Angiogenin (108-122) (TFA): A Competitive Inhibitor of Angiogenin
Angiogenin (108-122) (TFA) is believed to act as a competitive inhibitor of the full-length angiogenin protein. Full-length angiogenin promotes angiogenesis through several mechanisms, including its ribonucleolytic activity and its interaction with endothelial and smooth muscle cells, leading to cell migration, invasion, and proliferation.[4] By binding to angiogenin, the peptide fragment likely interferes with these pro-angiogenic functions.
Caption: Angiogenin Signaling Pathway and Inhibition by Angiogenin (108-122).
Bevacizumab: A VEGF-A Neutralizing Antibody
Bevacizumab functions by directly binding to circulating VEGF-A, thereby preventing its interaction with VEGFR-1 and VEGFR-2 on the surface of endothelial cells. This blockade inhibits the activation of downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.
Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib is an oral small molecule that inhibits multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. By blocking the intracellular tyrosine kinase domains of VEGFRs, PDGFRs, and other kinases, Sunitinib disrupts the signaling pathways that promote endothelial and tumor cell proliferation and survival.
Caption: VEGF Signaling Pathway and Inhibition by Bevacizumab and Sunitinib.
Experimental Protocols for Angiogenesis Assays
The following are detailed methodologies for commonly used in vitro and ex vivo angiogenesis assays to evaluate the efficacy of inhibitors.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
24-well tissue culture plates
-
Test compounds (Angiogenesis inhibitors)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
For visualization, the cells can be labeled with Calcein AM.
-
Examine the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay uses the highly vascularized chorioallantoic membrane of a chick embryo to assess angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline
-
Small sterile disks or sponges
-
Test compounds
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Place a sterile disk or sponge saturated with the test compound (or control) onto the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Assess the angiogenic response by counting the number of blood vessels converging towards the disk or by measuring the area of neovascularization.
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Aortic Ring Assay
This ex vivo assay uses rings of rat or mouse aorta to study the sprouting of new blood vessels.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen gel or Matrigel®
-
48-well tissue culture plates
-
Test compounds
-
Inverted microscope
Protocol:
-
Aseptically dissect the thoracic aorta and clean it of surrounding fatty and connective tissue.
-
Cut the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel® in a 48-well plate.
-
Add culture medium containing the test compounds to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor the sprouting of microvessels from the aortic rings daily for 7-14 days using an inverted microscope.
-
Quantify the angiogenic response by measuring the length and number of the sprouts.
Caption: Workflow for the Aortic Ring Assay.
Conclusion
Angiogenin (108-122) (TFA), Bevacizumab, and Sunitinib represent three distinct classes of angiogenesis inhibitors with different molecular targets and mechanisms of action.
-
Angiogenin (108-122) (TFA) offers a targeted approach by inhibiting the specific pro-angiogenic functions of angiogenin. This peptide-based inhibitor may have a more focused effect with potentially fewer off-target effects compared to multi-targeted kinase inhibitors.
-
Bevacizumab provides a well-established and potent method for neutralizing VEGF-A, a central regulator of angiogenesis. Its efficacy is proven in various cancer types.
-
Sunitinib presents a broad-spectrum inhibition of multiple signaling pathways involved in both angiogenesis and tumor cell proliferation, making it a powerful anti-cancer agent.
The choice of an angiogenesis inhibitor for research or therapeutic development will depend on the specific context, including the tumor type, the desire for a targeted versus a broad-spectrum approach, and the need to overcome potential resistance mechanisms. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of these different classes of angiogenesis inhibitors.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 3. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide: Full-Length Angiogenin vs. Angiogenin (108-122) (TFA) in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of full-length human angiogenin (B13778026) and its synthetic peptide fragment, Angiogenin (108-122) (TFA). The available scientific evidence indicates a clear distinction in their roles: full-length angiogenin acts as a potent inducer of angiogenesis, while the Angiogenin (108-122) peptide functions as an inhibitor of angiogenin's biological activities.
Executive Summary
Full-length angiogenin is a 14.1 kDa protein that plays a crucial role in the formation of new blood vessels, a process known as angiogenesis.[1] It is involved in various physiological and pathological processes, including tumor growth and wound healing. Its mechanism of action is multifaceted, involving enzymatic activity, cell surface binding, signal transduction, and nuclear translocation to stimulate ribosomal RNA (rRNA) transcription.[2]
In contrast, the peptide fragment Angiogenin (108-122), corresponding to the C-terminal region of the full-length protein, has been demonstrated to inhibit the pro-angiogenic effects of the native molecule.[3] This inhibitory action targets both the enzymatic (ribonucleolytic) and biological activities of full-length angiogenin.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the activities of full-length angiogenin and the Angiogenin (108-122) peptide based on available experimental data.
Table 1: Comparison of Biological Activity
| Feature | Full-Length Angiogenin | Angiogenin (108-122) (TFA) |
| Primary Function | Pro-angiogenic factor | Inhibitor of Angiogenin Activity |
| Effect on Endothelial Cell Proliferation | Stimulates | Inhibits angiogenin-induced proliferation |
| Effect on Endothelial Cell Migration & Invasion | Promotes | Inhibits angiogenin-induced migration and invasion |
| Effect on Tube Formation | Induces | Inhibits angiogenin-induced tube formation |
| In vivo Angiogenesis (e.g., CAM Assay) | Induces neovascularization | Decreases angiogenin-induced neovascularization[3] |
| Ribonucleolytic Activity | Present (weak) | Inhibits the ribonucleolytic activity of full-length angiogenin[3] |
Table 2: Mechanistic Comparison
| Mechanism | Full-Length Angiogenin | Angiogenin (108-122) (TFA) |
| Receptor Binding | Binds to a putative 170-kDa receptor and cell-surface actin | Competitively inhibits binding of full-length angiogenin |
| Signal Transduction | Activates ERK1/2 and Akt pathways | Blocks downstream signaling initiated by full-length angiogenin |
| Nuclear Translocation | Translocates to the nucleus | Prevents the nuclear effects of full-length angiogenin |
| Effect on rRNA Transcription | Stimulates | Inhibits angiogenin-induced rRNA transcription |
Signaling Pathways and Mechanisms of Action
Full-Length Angiogenin Signaling Pathway
Full-length angiogenin initiates a signaling cascade that promotes cell proliferation, migration, and invasion, culminating in the formation of new blood vessels. This process involves binding to cell surface receptors, activation of intracellular kinases, and translocation to the nucleus to enhance ribosome biogenesis.
Caption: Signaling cascade of full-length angiogenin leading to angiogenesis.
Inhibitory Mechanism of Angiogenin (108-122)
The Angiogenin (108-122) peptide is believed to act as a competitive antagonist, binding to full-length angiogenin or its receptor, thereby preventing the initiation of the pro-angiogenic signaling cascade.
Caption: Angiogenin (108-122) inhibits the binding of full-length angiogenin.
Experimental Protocols
Detailed methodologies for key assays used to assess angiogenesis are provided below. These protocols serve as a reference for designing and interpreting experiments comparing full-length angiogenin and its inhibitory peptide.
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess in vivo angiogenic and anti-angiogenic activity.
Methodology:
-
Fertilized chicken eggs are incubated for 3-4 days.
-
A small window is made in the shell to expose the CAM.
-
A sterile carrier (e.g., a small filter paper disc or a biocompatible sponge) saturated with the test substance (full-length angiogenin, Angiogenin (108-122), or vehicle control) is placed on the CAM.
-
For inhibition studies, the peptide can be co-administered with full-length angiogenin.
-
The window is sealed, and the eggs are incubated for a further 2-3 days.
-
The CAM is then excised and examined under a microscope.
-
Quantification: The number of blood vessel branch points converging towards the carrier is counted. A significant increase in vessel density compared to the control indicates angiogenic activity, while a decrease in angiogenin-induced vascularization indicates inhibitory activity.
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of endothelial cells to form capillary-like structures in vitro.
Methodology:
-
A layer of basement membrane matrix (e.g., Matrigel) is polymerized in the wells of a multi-well plate.
-
Endothelial cells (e.g., HUVECs) are seeded onto the matrix.
-
The cells are treated with the test substances (full-length angiogenin, Angiogenin (108-122), or a combination for inhibition studies) in culture medium.
-
The plates are incubated for 4-18 hours.
-
The formation of tube-like structures is observed and photographed using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.
Endothelial Cell Proliferation Assay
Objective: To determine the effect of the test substances on the proliferation of endothelial cells.
Methodology:
-
Endothelial cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then serum-starved to synchronize their cell cycles.
-
The cells are treated with various concentrations of the test substances (full-length angiogenin or Angiogenin (108-122) in the presence of angiogenin).
-
The cells are incubated for 24-72 hours.
-
Cell proliferation is assessed using a colorimetric assay (e.g., MTT or WST-1 assay) or by direct cell counting.
-
Quantification: The absorbance at a specific wavelength is measured, which is proportional to the number of viable cells.
Conclusion
The scientific literature clearly delineates the opposing roles of full-length angiogenin and its C-terminal fragment, Angiogenin (108-122). Full-length angiogenin is a potent stimulator of angiogenesis, acting through a complex signaling network. In contrast, Angiogenin (108-122) demonstrates efficacy as an inhibitor of these processes. For researchers in drug development, this peptide fragment represents a potential therapeutic lead for diseases characterized by excessive angiogenesis, such as cancer and certain inflammatory conditions. Further quantitative studies are warranted to precisely determine the inhibitory potency (e.g., IC50 values) of Angiogenin (108-122) in various in vitro and in vivo models of angiogenesis.
References
A Comparative Guide to Angiogenin Inhibitors: A Focus on Angiogenin (108-122) (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Angiogenin (B13778026) (108-122) (TFA), a peptide-based inhibitor of angiogenin, with other classes of angiogenin inhibitors. The following sections present a compilation of experimental data to validate its efficacy, detailed protocols of key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Angiogenin and its Inhibition
Angiogenin (ANG) is a potent mediator of angiogenesis, the physiological process involving the growth of new blood vessels. It plays a crucial role in various biological processes, including cell migration, proliferation, and invasion.[1] ANG's multifaceted mechanism of action involves its ribonucleolytic activity, binding to cellular actin, interaction with a putative 170-kDa receptor, and nuclear translocation to enhance ribosomal RNA (rRNA) transcription.[1][2] Given its central role in promoting vascularization, which is a hallmark of cancer progression, ANG has emerged as a significant target for anti-cancer therapies.
Angiogenin (108-122) (TFA) is a synthetic peptide corresponding to the C-terminal region of ANG.[3][4][5] This peptide has been identified as an inhibitor of both the enzymatic and biological activities of angiogenin, showing potential as a therapeutic agent in diseases characterized by excessive angiogenesis, such as cancer.[3][4][5] This guide will compare the inhibitory properties of this peptide with a representative small molecule inhibitor, NSC-65828, and the aminoglycoside antibiotic, neomycin.
Quantitative Comparison of Angiogenin Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of Angiogenin (108-123), the small molecule NSC-65828, and neomycin. The data is compiled from various in vitro and in vivo assays.
| Inhibitor | Assay Type | Target | Key Findings | Reference |
| Angiogenin (108-123) | Ribonucleolytic Activity Assay (tRNA cleavage) | Angiogenin | Apparent Inhibition Constant (Ki) = 278 µM | [6] |
| Chick Chorioallantoic Membrane (CAM) Assay | Angiogenesis | Significantly decreases neovascularization | [5] | |
| NSC-65828 | Ribonucleolytic Activity Assay | Angiogenin | Inhibition Constant (Ki) = 81 µM | [7] |
| Endothelial Cell Tube Formation Assay | Angiogenesis | 43% reduction at 0.5 µM; 58% reduction at 2.0 µM | [8] | |
| Cell Proliferation Assay (UROtsa cells) | Cell Proliferation | IC50 ≈ 4 µM | [8] | |
| Cell Proliferation Assay (T24 cells) | Cell Proliferation | IC50 ≈ 5 µM | [8] | |
| Cell Proliferation Assay (HeLa cells) | Cell Proliferation | IC50 ≈ 6 µM | [8] | |
| Neomycin | Endothelial Cell Proliferation Assay | Angiogenin-induced proliferation | Effective dose of 50 µM abolishes proliferation | [9] |
| Chick Chorioallantoic Membrane (CAM) Assay | Angiogenesis | Complete inhibition at 20 ng/egg | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Ribonucleolytic Activity Assay (tRNA Cleavage Assay)
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic function of angiogenin.
Principle: This method measures the cleavage of a transfer RNA (tRNA) substrate by angiogenin. The inhibition of this cleavage by a test compound is quantified to determine its inhibitory potency (e.g., Ki or IC50).
Materials:
-
Recombinant human angiogenin
-
Yeast tRNA
-
Assay buffer (e.g., 30 mM HEPES, pH 6.8, 30 mM NaCl)
-
Test inhibitor (e.g., Angiogenin (108-123))
-
Denaturing polyacrylamide gel (e.g., 15% with 8 M urea)
-
Gel staining solution (e.g., methylene (B1212753) blue or SYBR Gold)
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Prepare a reaction mixture containing assay buffer, a defined concentration of yeast tRNA, and the desired concentration of the test inhibitor.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding a known concentration of angiogenin to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a denaturing loading buffer (containing formamide (B127407) and a tracking dye).
-
Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the cleaved tRNA fragments from the intact tRNA.
-
Stain the gel using a suitable method (e.g., methylene blue or SYBR Gold) to visualize the RNA bands.
-
Quantify the intensity of the bands corresponding to cleaved and intact tRNA using densitometry.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki or IC50 value.[7][10]
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), differentiate and organize to form a network of tube-like structures. The inhibitory effect of a compound on this process is evaluated.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
96-well culture plates
-
Test inhibitor (e.g., NSC-65828)
-
Microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in a serum-reduced medium.
-
Add the HUVEC suspension to the coated wells.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Observe the formation of tube-like structures under a microscope.
-
Capture images of the tube networks in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from inhibitor-treated wells to the vehicle control to determine the percentage of inhibition.[2][8][11][12]
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay provides a robust model to study angiogenesis and the effect of inhibitors on blood vessel formation.
Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as a natural environment to observe angiogenesis. Test compounds are applied to the CAM to assess their pro- or anti-angiogenic effects.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Thermanox coverslips or sterile filter paper discs
-
Test inhibitor (e.g., Angiogenin (108-123) or neomycin)
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Prepare the test inhibitor by dissolving it in a suitable vehicle and applying it to a sterile coverslip or filter disc.
-
Gently place the coverslip/disc onto the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
Incubate for another 48-72 hours.
-
On the day of observation, open the window and examine the CAM under a stereomicroscope.
-
Assess the angiogenic response by observing the formation of new blood vessels radiating from the implant. The response can be scored or quantified by measuring the vessel density or length.
-
Compare the angiogenic response in the presence of the inhibitor to that of the control.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of angiogenin and a general workflow for the validation of angiogenin inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 4. Angiogenin cleaves tRNA and promotes stress-induced translational repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Endothelial sprouting, proliferation, or senescence: tipping the balance from physiology to pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay for ribosome stimulation of angiogenin nuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro assay of angiogenesis: inhibition of capillary tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
Comparative Analysis of C-terminal Angiogenin Peptides as Angiogenesis Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the inhibitory effects of C-terminal angiogenin (B13778026) peptides. This report provides a comparative analysis of their performance, supported by experimental data, detailed protocols for key assays, and visualizations of the proposed inhibitory signaling pathway.
Angiogenin (ANG), a potent pro-angiogenic protein, plays a crucial role in the formation of new blood vessels, a process vital for both normal physiological functions and pathological conditions such as tumor growth. The C-terminal region of angiogenin has been identified as a key domain for its biological activity. Consequently, synthetic peptides derived from this C-terminal region have emerged as promising inhibitors of angiogenin, offering potential therapeutic avenues for anti-angiogenic therapies. This guide provides a comparative analysis of different C-terminal angiogenin peptides, focusing on their inhibitory efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Performance Comparison of C-terminal Angiogenin Peptides
Synthetic peptides corresponding to the C-terminal region of angiogenin have been shown to effectively inhibit both its enzymatic and biological activities. In contrast, peptides from the N-terminal region do not exhibit these inhibitory effects[1]. Key C-terminal peptides that have been studied for their anti-angiogenic properties include Ang(108-121) and Ang(108-123)[1][2].
The inhibitory potential of these peptides is often quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). However, it is important to note that direct comparison of these values across different studies can be challenging due to variations in experimental conditions such as pH and salt concentrations[3]. The following table summarizes the available quantitative data on the inhibition of angiogenin by various peptides.
| Peptide Sequence | Target Activity | Inhibition Constant (Ki) / IC50 | Experimental Conditions | Reference |
| C-terminal peptide | Ribonucleolytic activity | Ki = 278 µM | Not specified in abstract | [3] |
| Acetyl-LDDAEEWGG (Peptide 1) | Ribonucleolytic activity | Ki = 641 ± 53 µM | 50 mM MES-NaOH buffer, pH 6.0, 0.10 M NaCl, 25 °C | [3] |
| Acetyl-AEDYDYSWW (Peptide 2) | Ribonucleolytic activity | Ki = 56.4 ± 4.1 µM | 50 mM MES-NaOH buffer, pH 6.0, 0.10 M NaCl, 25 °C | [3] |
Experimental Protocols
The evaluation of the anti-angiogenic properties of C-terminal angiogenin peptides relies on a variety of in vivo and in vitro assays. Below are detailed protocols for key experiments cited in the literature.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess both angiogenesis and anti-angiogenesis.
Principle: The highly vascularized chorioallantoic membrane of a developing chick embryo serves as a platform to observe the formation of new blood vessels in response to angiogenic stimuli and their inhibition by test compounds.
Procedure:
-
Egg Preparation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3-4, a small window is carefully made in the eggshell to expose the CAM.
-
Application of Test Substance: A sterile filter paper disc or a carrier substance containing the C-terminal angiogenin peptide (e.g., Ang(108-123)) is placed on the CAM. A pro-angiogenic factor, such as angiogenin itself, is often co-administered to induce a measurable angiogenic response. Control groups receive the carrier without the peptide.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a defined period (typically 48-72 hours).
-
Observation and Quantification: The CAM is then excised, and the degree of neovascularization is assessed. This can be done by counting the number of blood vessel branch points, measuring the total vessel length, or scoring the avascular zone around the application site.
In Vitro tRNA Cleavage Assay
This assay measures the ribonucleolytic activity of angiogenin, which is essential for its biological function.
Principle: Angiogenin specifically cleaves transfer RNA (tRNA) at the anticodon loop. The inhibitory effect of C-terminal peptides on this activity can be quantified by measuring the reduction in tRNA cleavage.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tRNA, recombinant angiogenin, and the C-terminal angiogenin peptide inhibitor at various concentrations in a suitable buffer (e.g., 50 mM MES pH 5.5, 10 mM NaCl, 10 mM MgCl2)[4].
-
Incubation: The reaction is incubated at 37°C for a specific time course (e.g., 0 to 90 minutes)[5].
-
Stopping the Reaction: The reaction is stopped by adding a proteinase K solution to digest the angiogenin[4].
-
Analysis of Cleavage Products: The RNA cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The RNA fragments are visualized by staining with a suitable dye (e.g., methylene (B1212753) blue or SYBR Gold) or by autoradiography if radiolabeled tRNA is used[4][5]. The intensity of the cleaved tRNA bands is quantified to determine the extent of inhibition.
Endothelial Cell Proliferation Assay
This in vitro assay assesses the effect of C-terminal peptides on the proliferation of endothelial cells, a key step in angiogenesis.
Principle: The proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is measured in the presence and absence of the inhibitory peptides.
Procedure:
-
Cell Seeding: Endothelial cells are seeded in a multi-well plate and allowed to adhere.
-
Treatment: The cells are then treated with a pro-angiogenic stimulus (e.g., VEGF or angiogenin) and varying concentrations of the C-terminal angiogenin peptide.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 24-48 hours).
-
Quantification of Proliferation: Cell proliferation can be measured using various methods, such as:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.
-
-
Data Analysis: The results are expressed as a percentage of inhibition of cell proliferation compared to the control group treated only with the angiogenic stimulus.
Signaling Pathways and Mechanism of Action
Angiogenin exerts its pro-angiogenic effects through a multi-step process that includes binding to endothelial cell surface receptors, internalization, and translocation to the nucleus where it stimulates rRNA transcription, as well as cytoplasmic cleavage of tRNA leading to translational repression of certain proteins and promotion of others[6][7][8]. C-terminal angiogenin peptides are believed to inhibit these processes primarily through competitive inhibition.
The following diagrams illustrate the proposed signaling pathway of angiogenin and the inhibitory mechanism of its C-terminal peptides.
Figure 1: Angiogenin Signaling Pathway.
Figure 2: Competitive Inhibition by C-terminal Peptides.
The proposed mechanism of action for C-terminal angiogenin peptides is competitive inhibition. These peptides, mimicking the C-terminal domain of native angiogenin, are thought to compete for binding to angiogenin's cell surface receptor on endothelial cells. By occupying the receptor binding site, the peptides prevent the binding of endogenous angiogenin, thereby blocking the downstream signaling events that lead to angiogenesis. This includes the inhibition of angiogenin's internalization, nuclear translocation, and its ribonucleolytic activity, ultimately leading to a suppression of endothelial cell proliferation, migration, and new blood vessel formation.
Conclusion
C-terminal angiogenin peptides represent a promising class of angiogenesis inhibitors. Their ability to specifically target and inhibit the pro-angiogenic functions of angiogenin makes them attractive candidates for further pre-clinical and clinical investigation. While the available data strongly supports their anti-angiogenic potential, further studies providing direct quantitative comparisons of different C-terminal peptides under standardized conditions are needed to fully elucidate their structure-activity relationships and to identify the most potent inhibitory sequences for therapeutic development. The experimental protocols and signaling pathway models presented in this guide provide a valuable resource for researchers in the field of anti-angiogenic drug discovery.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 3. Genetic selection for peptide inhibitors of angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA biology of angiogenin: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Angiogenin (108-122) (TFA) Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenin (ANG) is a potent mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The C-terminal region of ANG is known to be involved in its biological activity. Peptides derived from this region, such as Angiogenin (108-122), are hypothesized to act as inhibitors of ANG function, thereby exerting anti-angiogenic and anti-tumor effects. This guide reviews the available evidence for this hypothesis and places it in the context of other anti-cancer peptides.
Mechanism of Action: Angiogenin and its Inhibitory Peptides
Angiogenin promotes angiogenesis and tumor growth through several mechanisms, including its ribonucleolytic activity, interaction with endothelial cell surface receptors, and induction of signaling pathways that lead to cell proliferation and migration. The peptide Angiogenin (108-122) is a fragment of the C-terminal region of ANG and is believed to competitively inhibit the binding of full-length ANG to its receptors or substrates, thereby blocking its pro-angiogenic and tumorigenic functions.
Below is a diagram illustrating the proposed inhibitory mechanism of Angiogenin (108-122).
Comparative In Vivo Anti-Tumor/Anti-Angiogenic Activity
While specific data on tumor growth inhibition by Angiogenin (108-122) in animal models is lacking, a study on the highly similar peptide, Angiogenin (108-123), demonstrated significant inhibition of neovascularization in a Chick Chorioallantoic Membrane (CAM) assay. For a comprehensive comparison, this section presents available in vivo data for other anti-tumor peptides.
| Peptide/Protein | Animal Model | Cancer Type | Administration Route | Dosage | Tumor Growth Inhibition | Reference |
| Angiogenin (108-123) | Chick Embryo | - | Topical | Not specified | Significant decrease in neovascularization | [1] |
| Melittin | Nude Mice | Non-small cell lung cancer xenograft | Subcutaneous | 1 and 10 mg/kg/day | 27% and 61%, respectively | [2][3] |
| Melittin | C57BL/6 Mice | Lewis lung carcinoma | Intraperitoneal | 0.5 mg/kg every 3 days | ~45% reduction in tumor size at day 15 | [4] |
| NRC-03 | Immune-deficient Mice | Breast cancer xenograft | Intratumoral | Not specified | Maintained stable tumor size compared to control growth | [5][6] |
| [D]-NRC-03 | Immune-deficient Mice | Breast cancer xenograft | Not specified | 4-fold less than NRC-03 | Equivalent to NRC-03 | [7][8] |
| Endostatin (B67465) | Nude Mice | Colon carcinoma xenograft | Not specified | Not specified | 84.17% inhibition in tumor volume | [9] |
| Angiostatin | Swiss Nude Mice | Glioma xenograft | Systemic | Not specified | Inhibition to 11% of controls | [10] |
Experimental Protocols
This section details the methodologies for key in vivo experiments relevant to the validation of anti-tumor peptides.
Mouse Xenograft Model for Anti-Tumor Activity
This model is a standard for evaluating the efficacy of anti-cancer compounds in a mammalian system.
Protocol Details:
-
Cell Culture: Human cancer cell lines (e.g., breast, lung, colon) are cultured in appropriate media until they reach the desired confluence.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific volume of the cell suspension (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers, calculated with the formula: (width² x length)/2.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test peptide (e.g., Angiogenin (108-122)) is administered via a specified route (e.g., intraperitoneal, intravenous, or intratumoral) at various doses. The control group receives a vehicle control.
-
Data Analysis: Tumor volumes are monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenic Activity
The CAM assay is a well-established in vivo model to assess the effect of compounds on angiogenesis.
References
- 1. Angiogenin antagonists prevent tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Pleurocidin-family cationic antimicrobial peptides are cytolytic for breast carcinoma cells and prevent growth of tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced killing of breast cancer cells by a d-amino acid analog of the winter flounder-derived pleurocidin NRC-03 - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 9. Effects of endostatin on expression of vascular endothelial growth factor and its receptors and neovascularization in colonic carcinoma implanted in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiostatin suppresses malignant glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Angiogenin (108-122) (TFA): A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the accuracy and reliability of experimental results. This guide provides an objective comparison of the performance of antibodies targeting the Angiogenin (108-122) peptide, supported by experimental data and detailed methodologies.
Angiogenin, a 14 kDa protein, is a potent stimulator of new blood vessel formation, a process known as angiogenesis. It is a member of the ribonuclease (RNase) A superfamily and exhibits ribonucleolytic activity, which is crucial for its biological function. The C-terminal peptide fragment, Angiogenin (108-122), has been identified as an inhibitor of both the enzymatic and biological activities of the full-length Angiogenin protein. Antibodies developed against this specific peptide are valuable tools for studying the function of Angiogenin. However, due to the sequence homology between Angiogenin and other members of the RNase A superfamily, the potential for cross-reactivity of these antibodies is a critical consideration.
Principles of Antibody Specificity and Cross-Reactivity
An antibody's specificity is its ability to bind to a unique epitope on its target antigen. Cross-reactivity occurs when an antibody binds to an unintended antigen, often due to structural similarities in the epitope region. This can lead to inaccurate quantification, false-positive results, and misinterpretation of experimental data. Therefore, rigorous testing of antibody specificity is essential.
Comparative Analysis of Antibody Binding
To assess the cross-reactivity of an antibody targeting Angiogenin (108-122), a series of immunoassays are typically performed. The ideal antibody will exhibit high affinity for the Angiogenin (108-122) peptide and the full-length Angiogenin protein, with minimal to no binding to other related proteins such as Ribonuclease A (RNase A) or other irrelevant proteins.
While specific quantitative data from a single comprehensive study is not publicly available, the following table summarizes the expected outcomes from such a comparative analysis based on the principles of antibody specificity.
| Antigen | Expected Binding Affinity (Kd) | Expected Cross-Reactivity (%) | Rationale |
| Angiogenin (108-122) Peptide | High (nM range) | 100% (Reference) | The antibody was raised against this specific peptide. |
| Full-length Human Angiogenin | High (nM range) | High | The 108-122 sequence is exposed on the surface of the native protein. |
| Human Ribonuclease A (RNase A) | Low (µM range or no binding) | Low to None | Although a homolog, sequence differences in the 108-122 region should prevent significant binding. |
| Bovine Ribonuclease A (RNase A) | Low (µM range or no binding) | Low to None | Greater sequence divergence compared to human RNase A. |
| Unrelated Control Protein (e.g., BSA) | No Binding | None | Serves as a negative control to ensure specificity. |
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed methodologies for key experiments used to determine the cross-reactivity of an anti-Angiogenin (108-122) antibody.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying antibody-antigen interactions. A competitive ELISA is particularly useful for assessing cross-reactivity.
Protocol:
-
Coating: Microtiter plates are coated with the Angiogenin (108-122) peptide.
-
Blocking: Unbound sites on the plate are blocked using a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Competition: The anti-Angiogenin (108-122) antibody is pre-incubated with varying concentrations of the test antigens (Angiogenin (108-122) peptide, full-length Angiogenin, RNase A, BSA).
-
Incubation: The antibody-antigen mixtures are added to the coated wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of binding between the primary antibody and the coated peptide.
-
Data Analysis: The percentage of cross-reactivity is calculated by comparing the concentration of the test antigen required to inhibit 50% of the primary antibody binding to the concentration of the Angiogenin (108-122) peptide required for the same level of inhibition.
Western Blotting
Western blotting is used to detect specific proteins in a complex mixture. It can be used to assess cross-reactivity by testing the antibody's ability to bind to different proteins that have been separated by size.
Protocol:
-
Sample Preparation: Lysates containing full-length Angiogenin, RNase A, and a negative control protein are prepared.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-Angiogenin (108-122) antibody.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an enzyme-conjugated secondary antibody.
-
Detection: A chemiluminescent or colorimetric substrate is added, and the protein bands are visualized. The presence and intensity of a band at the correct molecular weight for each protein indicate the degree of binding.
Angiogenin Signaling Pathway
Angiogenin exerts its biological effects through a complex signaling cascade. Upon binding to its receptor on the cell surface, it is internalized and translocates to the nucleus where it stimulates ribosomal RNA (rRNA) transcription, leading to cell proliferation and angiogenesis. Understanding this pathway is crucial for interpreting the effects of inhibitory molecules like the Angiogenin (108-122) peptide.
Conclusion
A Comparative Guide to Angiogenin (108-122) (TFA) and Commercially Available RNase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide Angiogenin (B13778026) (108-122) (TFA) with established commercially available ribonuclease (RNase) inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate RNase inhibitor for their specific applications, based on available experimental data and product specifications.
Introduction to RNase Inhibition
Ribonucleases are ubiquitous enzymes that degrade RNA, posing a significant challenge in molecular biology research where the integrity of RNA is paramount. To counteract this, various inhibitors have been developed. This guide focuses on Angiogenin (108-122) (TFA), a peptide fragment of a human protein with known roles in angiogenesis and ribonuclease activity, and benchmarks it against well-known protein-based RNase inhibitors.
Angiogenin (108-122) (TFA): A Novel Peptide-Based Inhibitor
Angiogenin is a member of the RNase A superfamily.[1] Synthetic peptides derived from the C-terminal region of angiogenin have been shown to inhibit its enzymatic and biological activities. Specifically, peptides such as Angiogenin (108-121) and (108-123) have demonstrated inhibitory effects on the nuclease activity of angiogenin.[2] One study reported that Angiogenin (108-122) can inhibit the ribonucleolytic activity of angiogenin by 39% when using tRNA as a substrate.[3] This suggests that Angiogenin (108-122) (TFA) may represent a novel class of peptide-based RNase inhibitors. However, detailed quantitative data, such as IC50 values against a broad range of RNases, are not yet publicly available.
Benchmarking Against Established RNase Inhibitors
For a comprehensive evaluation, Angiogenin (108-122) (TFA) is compared against a selection of widely used, commercially available RNase inhibitors: RNasin®, RNaseOUT™, SUPERase•In™, RiboLock™, and Murine RNase Inhibitor. These inhibitors are primarily recombinant proteins that bind to and inactivate a broad spectrum of RNases.
Data Presentation: A Comparative Analysis
The following table summarizes the key features and available performance data for Angiogenin (108-122) (TFA) and the selected commercial RNase inhibitors. It is important to note that a direct comparison of inhibitory potency through IC50 values is challenging due to the limited availability of such data for Angiogenin (108-122) (TFA) in the public domain.
| Feature | Angiogenin (108-122) (TFA) | RNasin® (Promega) | RNaseOUT™ (Thermo Fisher Scientific) | SUPERase•In™ (Thermo Fisher Scientific) | RiboLock™ (Thermo Fisher Scientific) | Murine RNase Inhibitor (New England Biolabs) |
| Inhibitor Type | Peptide | Recombinant Protein | Recombinant Protein | Recombinant Protein | Recombinant Protein | Recombinant Protein |
| Target RNases | Angiogenin (self-inhibition)[2] | RNase A, B, C, human placental RNase, angiogenin[4] | RNase A, B, C[5] | RNase A, B, C, T1, I[6] | RNase A, B, C[7] | RNase A, B, C[8] |
| Mechanism | Likely competitive or allosteric inhibition of angiogenin's active site | Non-competitive, 1:1 binding[4] | Potent non-competitive inhibitor[9] | Non-covalent binding[6] | Non-competitive, 1:1 binding[10] | Non-covalent, 1:1 binding[11] |
| Quantitative Data | 39% inhibition of angiogenin's ribonucleolytic activity (tRNA substrate)[3] | Ki for RNase A: ~10⁻¹⁴ M[12] | One unit inhibits 5 ng of RNase A by 50%[5] | One unit blocks degradation of 0.1µg/µL RNA by 2.5pg/µL RNase A[6] | One unit inhibits 5 ng of RNase A by 50%[10] | One unit inhibits 5 ng of RNase A by 50%[11] |
| Key Advantages | Potential for high specificity; peptide-based (potentially lower immunogenicity) | High affinity for RNases; well-established performance[4] | Broad-spectrum inhibition; stable at various temperatures[5] | Inhibits a wider range of RNases including RNase T1 and I[6] | High stability; active over a broad pH range | Resistant to oxidation; suitable for low DTT applications[11] |
Note: The unit definitions for commercial inhibitors vary between manufacturers, making direct comparisons based on units challenging. IC50 values would provide a more standardized measure of potency.
Experimental Protocols
To facilitate further research and a direct comparison of Angiogenin (108-122) (TFA) with other inhibitors, a detailed protocol for a fluorometric RNase inhibition assay is provided below. This method is suitable for determining IC50 values.
Protocol: Fluorometric RNase Inhibition Assay for IC50 Determination
This protocol is adapted from commercially available RNase activity assay kits, such as the RNaseAlert® Assay.
1. Materials:
-
RNase-free water
-
RNase A (or other RNase of interest)
-
Fluorogenic RNase substrate (e.g., RNaseAlert® substrate)
-
10X RNase aAssay Buffer
-
Inhibitor solutions:
-
Angiogenin (108-122) (TFA) at various concentrations
-
Commercial RNase inhibitors at various concentrations (prepare serial dilutions)
-
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Prepare a master mix for the assay by combining RNase-free water, 10X RNase Assay Buffer, and the fluorogenic RNase substrate according to the manufacturer's instructions.
-
Dispense the inhibitor solutions into the wells of the 96-well plate. Include a "no inhibitor" control (with RNase-free water or buffer instead of inhibitor) and a "no RNase" control (with inhibitor but no RNase).
-
Add the RNase to all wells except the "no RNase" control. The final concentration of RNase should be sufficient to produce a robust signal in the "no inhibitor" control.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate.
3. Data Analysis:
-
Subtract the background fluorescence (from the "no RNase" control) from all other readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the reaction velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the percentage of RNase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of RNase activity).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of Angiogenin.
Caption: Experimental workflow for RNase inhibition assay.
Conclusion
Angiogenin (108-122) (TFA) presents an intriguing avenue for the development of novel, peptide-based RNase inhibitors, particularly with potential specificity towards angiogenin itself. The existing data, while limited, suggests inhibitory activity. However, for a comprehensive and objective comparison with established, broad-spectrum RNase inhibitors, further quantitative studies are essential to determine its IC50 values against a panel of common RNases.
The commercially available inhibitors benchmarked in this guide offer robust and well-characterized performance for general laboratory use. The choice among them will depend on the specific application, the types of RNases that are of concern, and other experimental parameters such as temperature and DTT concentration. Researchers are encouraged to use the provided experimental protocol to conduct their own comparative studies to determine the optimal inhibitor for their needs.
References
- 1. intactgenomics.com [intactgenomics.com]
- 2. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA biology of angiogenin: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Head-to-Head Comparison of RNasin® and RNaseOUT™ Ribonuclease Inhibitors [worldwide.promega.com]
- 5. Invitrogen™ RNaseOUT™ Recombinant Ribonuclease Inhibitor | Fisher Scientific [fishersci.ca]
- 6. Invitrogen SUPERase In RNase Inhibitor (20 U/ L) 2500 U | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. Thermo Scientific™ RiboLock RNase Inhibitor (40 U/μL) | Fisher Scientific [fishersci.ca]
- 8. biocompare.com [biocompare.com]
- 9. biocompare.com [biocompare.com]
- 10. Thermo Scientific RiboLock RNase Inhibitor (40 U/ L) 2,500 units | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. neb.com [neb.com]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Angiogenin-Derived Peptides: N-Terminal vs. C-Terminal (108-122) Fragments
In the landscape of angiogenesis research and therapeutic development, peptides derived from the potent angiogenic factor, angiogenin (B13778026) (ANG), have garnered significant interest. This guide provides a detailed, data-supported comparison between two distinct classes of these peptides: the C-terminal fragment Angiogenin (108-122) and various N-terminal angiogenin peptides. The evidence presented herein delineates their contrasting biological activities and potential therapeutic applications.
Executive Summary
Fundamentally, Angiogenin (108-122) and N-terminal angiogenin peptides exhibit opposing biological effects. Angiogenin (108-122), a synthetic peptide corresponding to the C-terminal region of ANG, acts as an inhibitor of the parent protein's enzymatic and biological functions.[1][2][3] In stark contrast, peptides derived from the N-terminal region of angiogenin have been shown to be largely inactive , not affecting the protein's core activities.[3] This fundamental difference positions the C-terminal peptide as a potential therapeutic antagonist for diseases characterized by excessive angiogenesis, such as cancer, while N-terminal peptides, in their fragmented form, do not demonstrate such therapeutic promise.
Biological Activity: A Tale of Two Termini
Angiogenin (108-122): The Inhibitor
The primary role of Angiogenin (108-122) is the attenuation of angiogenin's functions. This inhibitory action is multifaceted:
-
Enzymatic Inhibition : Angiogenin is a ribonuclease, and this enzymatic activity is crucial for its angiogenic effects.[2] The C-terminal peptide Angiogenin (108-122) has been demonstrated to inhibit this ribonucleolytic activity.[1][3] For instance, it has been shown to cause a 39% inhibition of angiogenin's ribonucleolytic activity using tRNA as a substrate.[1]
-
Anti-Angiogenic Activity : By curbing the enzymatic function of angiogenin, the (108-122) peptide effectively disrupts the downstream processes of new blood vessel formation. Studies using the chick chorioallantoic membrane (CAM) assay have confirmed that C-terminal peptides, including the 108-123 fragment, significantly reduce neovascularization induced by the full-length angiogenin protein.[3]
-
Inhibition of Protein Synthesis : Angiogenin can inhibit cell-free protein synthesis, and the peptide Ang(108-121) has been shown to transiently abolish this effect.[3]
N-Terminal Angiogenin Peptides: The Inactive Fragments
In direct contrast to their C-terminal counterparts, synthetic peptides corresponding to the N-terminal region of angiogenin do not exhibit any inhibitory effects on the parent molecule's activity.[3] While the N-terminus of the full-length angiogenin protein is crucial for its function, containing a nuclear localization signal (residues 31-35), isolated N-terminal peptide fragments do not appear to retain this activity or interfere with the function of the mature protein.[2] Research on an N-terminal fragment, Ang(1-17), has primarily focused on its role in copper binding, which is relevant to the overall function of angiogenin, but this does not translate to a direct modulation of angiogenin's key angiogenic or ribonucleolytic activities.[4]
Quantitative Data Summary
| Parameter | Angiogenin (108-122) & C-Terminal Analogues | N-Terminal Peptides | Reference |
| Ribonucleolytic Activity | Inhibitory (e.g., 39% inhibition with tRNA substrate) | No significant effect | [1][3] |
| Angiogenesis (CAM Assay) | Inhibitory (decreased neovascularization) | No significant effect | [3] |
| Cell-free Protein Synthesis | Inhibitory (transiently abolishes ANG's effect) | No significant effect | [3] |
Signaling Pathways: A Dichotomy of Action
The full-length angiogenin protein exerts its pro-angiogenic effects by activating several key signaling pathways, including the ERK1/2 and PI3K/Akt pathways, upon binding to its receptor on endothelial cells.[2][5]
Angiogenin (108-122) , as an inhibitor of the parent protein, would logically act to block these signaling cascades. By preventing the full-length angiogenin from exerting its function, this C-terminal peptide would lead to a downregulation of these pro-proliferative and pro-survival signals.
Conversely, N-terminal peptides are not known to independently influence these signaling pathways. Their role is contextualized within the full-length protein.
Below is a diagram illustrating the inhibitory effect of Angiogenin (108-122) on the signaling pathway of the mature angiogenin protein.
Caption: Inhibitory action of Angiogenin (108-122) on ANG signaling.
Experimental Protocols
Ribonuclease Activity Assay
This assay measures the enzymatic activity of angiogenin and the inhibitory effect of the peptides.
Workflow Diagram:
Caption: Workflow for the Ribonuclease Activity Assay.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified angiogenin, a ribonucleic acid substrate (such as yeast tRNA), and a suitable buffer (e.g., 30 mM HEPES, pH 7.5, containing 30 mM NaCl).
-
Peptide Addition: Add varying concentrations of the test peptide (Angiogenin (108-122) or an N-terminal peptide) to the reaction mixture. A control reaction with no peptide is also prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a precipitating agent, such as perchloric acid, to precipitate the undigested RNA.
-
Quantification: Centrifuge the samples to pellet the undigested RNA. The amount of cleaved, acid-soluble RNA in the supernatant is then quantified by measuring the absorbance at 260 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the peptide-treated samples to the control sample.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the pro- or anti-angiogenic potential of substances.
Workflow Diagram:
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Detailed Methodology:
-
Egg Preparation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 3-4 days.
-
Window Creation: A small window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM), a highly vascularized membrane.
-
Sample Application: A carrier, such as a sterile filter disc or a methylcellulose (B11928114) pellet, is saturated with the test substance. For this comparison, separate carriers would be prepared with: a) angiogenin alone (positive control), b) angiogenin mixed with Angiogenin (108-122), c) angiogenin mixed with an N-terminal peptide, and d) a buffer control. The carriers are then placed directly onto the CAM.
-
Incubation: The window is sealed with tape, and the eggs are returned to the incubator for an additional 2-3 days.
-
Analysis: After the incubation period, the eggs are opened, and the CAM is examined under a stereomicroscope. The growth of new blood vessels towards the carrier is quantified. A "spoke-wheel" pattern of blood vessels converging on the carrier indicates a positive angiogenic response. The degree of neovascularization is scored or quantified by image analysis.
Conclusion
The head-to-head comparison of Angiogenin (108-122) and N-terminal angiogenin peptides reveals a clear functional divergence. The C-terminal fragment acts as a potent inhibitor of angiogenin's enzymatic and angiogenic activities, positioning it as a promising candidate for anti-angiogenic therapies. In contrast, N-terminal fragments are largely inactive, serving as a crucial control in understanding the structure-function relationship of the full-length angiogenin protein. For researchers and drug developers, this distinction is critical in guiding the design and screening of novel therapeutics targeting the angiogenin pathway.
References
Assessing the specificity of Angiogenin (108-122) (TFA) for angiogenin's ribonucleolytic site
This guide provides a detailed comparison of Angiogenin (B13778026) (108-122) (TFA) and other alternative inhibitors targeting the ribonucleolytic active site of Angiogenin (ANG). Angiogenin is a potent angiogenic factor whose enzymatic, tRNA-cleaving activity is critical for its biological function, making it a key target in cancer therapy and other diseases.[1] Assessing the specificity of an inhibitor is crucial to minimize off-target effects, particularly concerning homologous proteins like bovine pancreatic ribonuclease (RNase A).
Quantitative Comparison of Angiogenin Inhibitors
The efficacy and specificity of an inhibitor are best understood through quantitative measures like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity between the inhibitor and the enzyme.[2][3] Specificity is determined by comparing the Kᵢ value for the target enzyme (Angiogenin) against a related off-target enzyme (RNase A).
The peptide of interest, Angiogenin (108-122), is a C-terminal fragment of the protein itself.[4] Studies show it can inhibit the ribonucleolytic activity of angiogenin, with one report indicating 39% inhibition using tRNA as a substrate.[5] However, for a direct and robust comparison with other agents, a full dose-response analysis to determine Kᵢ or IC₅₀ values is necessary.
Below is a comparative summary of Angiogenin (108-122) and other classes of inhibitors.
| Inhibitor | Type | Angiogenin Kᵢ (µM) | RNase A Kᵢ (µM) | Selectivity (ANG vs RNase A) |
| Angiogenin (108-122) | Peptide | Data not available (39% inhibition reported) | Data not available | Not Determined |
| Peptide 1 (acetyl-LDDAEEWGG) | Peptide | 641 ± 53 | > 1200 (~30% inhibition at 1.2 mM) | ~2-fold for Angiogenin |
| Peptide 2 (acetyl-AEDYDYSWW) | Peptide | 56.4 ± 4.1 | 17.5 ± 1.1 | ~3-fold for RNase A |
| NCI 65828 | Small Molecule | 81 | Data not available | Not Directly Determined |
| Human Placental RNase Inhibitor (hRI) | Protein | < 0.000001 (< 1 fM) | 0.000044 (44 fM) | Broad specificity for RNase superfamily |
Data sourced from references[5][6][7][8][9]. Note: It has been notoriously difficult to generate inhibitors that are highly specific for angiogenin over RNase A.[6]
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action requires knowledge of both the cellular signaling pathways Angiogenin is involved in and the experimental workflow used to validate inhibitors.
Caption: Angiogenin signaling cascade.
Caption: Experimental workflow for assessing inhibitor specificity.
Experimental Protocols
A robust assessment of inhibitor specificity requires precise and reproducible experimental methods. The following is a generalized protocol for determining the Kᵢ of an inhibitor against Angiogenin's ribonucleolytic activity.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., Angiogenin (108-122)) against human Angiogenin and assess its specificity by comparison with RNase A.
Principle: This assay measures the rate of cleavage of a fluorogenic RNA substrate. In the presence of an inhibitor, the rate of fluorescence increase is reduced. The IC₅₀ is determined from a dose-response curve and converted to a Kᵢ value using the Cheng-Prusoff equation, which requires knowing the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.[10]
Materials:
-
Recombinant Human Angiogenin
-
Bovine Pancreatic RNase A (for specificity testing)
-
Fluorogenic substrate (e.g., RNAse-specific FRET substrate)
-
Assay Buffer: 0.1 M MES-NaOH, pH 6.0, 0.1 M NaCl
-
Test Inhibitor Stock Solution (e.g., in DMSO or water)
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare working solutions of Angiogenin and RNase A in the assay buffer. The final concentration should be optimized for a linear reaction rate (e.g., 0.1-1 µM).
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration should be at or below the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the test inhibitor (e.g., Angiogenin (108-122)) in the assay buffer. Typically, an 8 to 12-point curve is generated, spanning from nanomolar to high micromolar concentrations. Include a "no inhibitor" control.
-
-
Assay Reaction:
-
To each well of the microplate, add:
-
50 µL of assay buffer containing the appropriate concentration of the test inhibitor.
-
25 µL of the enzyme working solution (Angiogenin or RNase A).
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at regular intervals (e.g., every 60 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the appropriate Cheng-Prusoff equation for the mechanism of inhibition (e.g., for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)).[10]
-
Repeat the entire procedure using RNase A to determine the Kᵢ for the off-target enzyme and calculate the selectivity index.
-
The peptide Angiogenin (108-122) (TFA) has been shown to inhibit its parent enzyme, Angiogenin. However, based on publicly available data, a comprehensive assessment of its specificity is not possible due to the lack of quantitative Kᵢ values and comparative studies against homologous ribonucleases.[5] In contrast, other inhibitors, such as rationally designed peptides and small molecules, have been characterized more thoroughly, providing benchmarks for both potency and selectivity.[6][8] The experimental framework provided here outlines the necessary steps to fully evaluate the potential of Angiogenin (108-122) as a specific therapeutic agent. For any researcher in drug development, conducting these rigorous, comparative experiments is a mandatory step to validate a lead compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 3. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 4. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Genetic selection for peptide inhibitors of angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular recognition of human angiogenin by placental ribonuclease inhibitor—an X‐ray crystallographic study at 2.0 Å resolution | The EMBO Journal [link.springer.com]
- 10. m.youtube.com [m.youtube.com]
Reproducibility of Angiogenin (108-122) (TFA) inhibitory effects across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of the Angiogenin (B13778026) (108-122) (TFA) peptide. While direct comparative studies detailing the inhibitory concentrations of this specific peptide across a wide range of cell lines are not extensively published, this document synthesizes the foundational research on its activity and provides context through data on other Angiogenin inhibitors. The guide also includes detailed experimental protocols for key assays and visual diagrams of the relevant signaling pathways to support further research and aid in the design of new comparative studies.
Introduction to Angiogenin and its Inhibition
Angiogenin (ANG) is a 14 kDa protein that plays a crucial role in angiogenesis, the formation of new blood vessels. It is secreted by tumor cells and is a potent inducer of neovascularization.[1] ANG's functions are multifaceted, including the stimulation of cell migration, invasion, and proliferation of endothelial and smooth muscle cells.[2] It exerts its effects through several mechanisms, including its ribonucleolytic activity and by activating various signaling pathways within target cells.[2] Given its role in tumor growth and metastasis, ANG is a significant target for cancer therapy.
The peptide Angiogenin (108-122) is a synthetic fragment corresponding to the C-terminal region of the full ANG protein. Research has shown that peptides from this C-terminal region can inhibit the enzymatic and biological activities of Angiogenin.[3] Specifically, the peptide Ang(108-123) has been demonstrated to significantly decrease neovascularization elicited by angiogenin.[3] This guide focuses on the reproducibility of these inhibitory effects.
Comparative Inhibitory Data
Direct comparative data on the half-maximal inhibitory concentration (IC50) of Angiogenin (108-122) (TFA) across various cell lines is limited in publicly available literature. However, to provide a framework for comparison, the following table summarizes the inhibitory effects of a small molecule inhibitor of Angiogenin, N65828, on different cell lines. This data illustrates the kind of comparative analysis that is crucial for evaluating the reproducibility and cell-type specificity of Angiogenin inhibitors.
Table 1: Inhibitory Effects of the Angiogenin Inhibitor N65828 on Cellular Proliferation [4]
| Cell Line | Cell Type | IC50 Value (µM) of N65828 |
| UROtsa | Normal urothelial | ~6.0 |
| T24 | Bladder carcinoma | ~4.5 |
| HeLa | Cervical cancer | ~5.5 |
Data is approximated from the graphical representation in the cited source. The study used a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cellular proliferation after 72 hours of treatment.[4]
Foundational research on C-terminal angiogenin peptides, such as Ang(108-121), has shown that they can transiently abolish the inhibition of cell-free protein synthesis caused by angiogenin and inhibit its nuclease activity when using tRNA as a substrate.[3] Another study mentions that Angiogenin (108-122) inhibits the ribonucleolytic activity of angiogenin with tRNA as a substrate by 39%.[5]
Key Signaling Pathways Modulated by Angiogenin
Angiogenin's pro-angiogenic and pro-proliferative effects are mediated through several key signaling pathways. Inhibitors like Angiogenin (108-122) are expected to interfere with these cascades.
Experimental Protocols
To facilitate reproducible research on the inhibitory effects of Angiogenin (108-122) (TFA), detailed protocols for key experimental assays are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies investigating Angiogenin inhibitors.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Angiogenin (108-122) (TFA) in the appropriate vehicle. Remove the medium from the wells and add 100 µL of the diluted peptide or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the peptide concentration.
Endothelial Cell Tube Formation Assay
This assay is a widely used in vitro model for angiogenesis.[6][7]
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free medium containing the desired concentrations of Angiogenin (108-122) (TFA) and a pro-angiogenic factor (e.g., VEGF).
-
Cell Seeding: Seed 1.5 x 10^4 cells in 100 µL of the prepared cell suspension onto the solidified basement membrane extract.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization: Observe and photograph the formation of capillary-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Conclusion and Future Directions
The Angiogenin (108-122) (TFA) peptide, derived from the C-terminus of Angiogenin, demonstrates inhibitory activity against its parent protein's enzymatic and biological functions. While foundational studies have established this inhibitory role, a critical gap exists in the literature regarding a comprehensive, comparative analysis of its potency across a diverse panel of cell lines. The data on other Angiogenin inhibitors suggest that the effects can be cell-type specific, underscoring the need for such studies to ascertain the reproducibility and therapeutic potential of Angiogenin (108-122) (TFA).
Researchers are encouraged to utilize the provided experimental protocols to conduct systematic investigations into the inhibitory effects of this peptide on various cancer and normal cell lines. Such studies will be invaluable in elucidating its mechanism of action, determining its selectivity, and ultimately advancing its potential as a targeted therapeutic agent. Future research should focus on generating robust, quantitative data, including IC50 values for cell proliferation and quantitative analysis of angiogenesis inhibition, to build a comprehensive profile of Angiogenin (108-122) (TFA)'s bioactivity.
References
- 1. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Guide to the In Vivo Anti-Angiogenic Effects of Angiogenin (108-122) (TFA) in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-angiogenic potential of the Angiogenin-derived peptide, Angiogenin (B13778026) (108-122) (TFA). Due to a lack of direct quantitative data for this specific peptide in murine models within the current body of scientific literature, this document outlines the established experimental protocols to confirm such effects. Furthermore, it presents a comparison with well-characterized anti-angiogenic agents, Bevacizumab and Sunitinib (B231), for which in vivo data in mice are available. This guide serves as a valuable resource for designing and interpreting experiments aimed at evaluating novel anti-angiogenic compounds.
Introduction to Angiogenin and its Inhibition
Comparative Analysis of Anti-Angiogenic Agents
To provide a framework for evaluating the potential efficacy of Angiogenin (108-122) (TFA), this section summarizes the in vivo anti-angiogenic effects of two clinically approved inhibitors, Bevacizumab (a monoclonal antibody targeting VEGF-A) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The data presented below is collated from studies utilizing common murine models of angiogenesis.
Quantitative Data from In Vivo Mouse Models
The following tables summarize the quantitative outcomes of Bevacizumab and Sunitinib treatment in mouse tumor xenograft and Matrigel plug assays.
Table 1: Tumor Xenograft Model - Anti-Angiogenic Effects
| Treatment Group | Mouse Model | Tumor Type | Key Metric | Result |
| Bevacizumab | A498 xenograft | Human Renal Cancer | Tumor Perfusion | Decrease to 44.8 ± 16.1 mL/100 g/min (Control: 92.6 ± 42.9 mL/100 g/min )[5] |
| A2780-1A9 xenograft | Ovarian Carcinoma | Microvessel Density (CD31+) | Significant reduction compared to control[6] | |
| Canine Osteosarcoma xenograft | Osteosarcoma | Tumor Growth Delay | 13.4 ± 3.8 days (High Dose) vs. 7.2 ± 1.5 days (Control)[7] | |
| Sunitinib | 786-O xenograft | Renal Cell Carcinoma | Microvessel Density | Significant reduction in treated tumors[8] |
| NB xenograft | Neuroblastoma | Tumor Growth (%T/C) | 49% for SK-N-BE(2) and 55% for NB12 tumors at 20 mg/kg[9] | |
| PNET xenograft | Pancreatic Neuroendocrine Tumor | Tumor Burden | Significant reduction in tumor burden[10] |
Table 2: Matrigel Plug Assay - Inhibition of Angiogenesis
| Treatment Group | Mouse Model | Pro-Angiogenic Stimulus | Key Metric | Result |
| Bevacizumab | Nude mice | bFGF | Microvessel Density (CD31+) | Significant inhibition of vessel formation[6] |
| Sunitinib | Not Specified | Not Specified | Not specified in available results | Not specified in available results |
Experimental Protocols for In Vivo Assessment
To confirm the anti-angiogenic effects of Angiogenin (108-122) (TFA) in vivo, the following standard experimental protocols are recommended.
Matrigel Plug Assay
This assay is a widely used method to quantify in vivo angiogenesis.
Protocol:
-
Preparation: Thaw Matrigel on ice. Mix with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (Angiogenin (108-122) (TFA)) or vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of immunodeficient mice (e.g., C57BL/6 or BALB/c).
-
Incubation: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for a period of 7-14 days.
-
Analysis: Excise the Matrigel plugs. Angiogenesis can be quantified by:
-
Hemoglobin Content: Measure the amount of hemoglobin in the plug using a Drabkin's reagent-based assay, which correlates with the extent of vascularization.
-
Immunohistochemistry: Section the plugs and stain for endothelial cell markers such as CD31 or von Willebrand Factor (vWF). Microvessel density can then be quantified by image analysis.
-
Tumor Xenograft Model
This model assesses the effect of an anti-angiogenic agent on the growth of a solid tumor.
Protocol:
-
Cell Culture: Culture a suitable tumor cell line (e.g., human colorectal adenocarcinoma HT-29 or human renal cancer A498 cells).
-
Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Angiogenin (108-122) (TFA) or vehicle control systemically (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors.
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition compared to the control group.
-
Microvessel Density: Perform immunohistochemistry on tumor sections for endothelial markers (CD31, vWF) to quantify angiogenesis.
-
Perfusion Analysis: Advanced imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can be used to assess tumor perfusion.[5]
-
Visualizing Mechanisms and Workflows
Angiogenin Signaling Pathway
Angiogenin exerts its pro-angiogenic effects through a multi-step signaling cascade. The peptide Angiogenin (108-122) is hypothesized to interfere with this pathway, likely by blocking the interaction of Angiogenin with its cellular receptors or downstream effectors.
Caption: Hypothesized mechanism of Angiogenin-induced angiogenesis and its inhibition.
Experimental Workflow for In Vivo Testing
The following diagram illustrates a typical workflow for assessing the anti-angiogenic properties of a test compound like Angiogenin (108-122) (TFA) in a mouse model.
Caption: Workflow for in vivo evaluation of anti-angiogenic compounds.
Comparative Logic: Angiogenin (108-122) vs. Other Inhibitors
This diagram outlines a logical comparison of the potential attributes of a peptide-based inhibitor like Angiogenin (108-122) (TFA) against small molecules and monoclonal antibodies.
Caption: Comparison of potential attributes of different anti-angiogenic drug classes.
Conclusion
While direct, quantitative in vivo data for Angiogenin (108-122) (TFA) in murine models remains to be published, the anti-angiogenic activity of related C-terminal peptides in other in vivo systems provides a strong rationale for its investigation. The experimental protocols and comparative data for established inhibitors like Bevacizumab and Sunitinib presented in this guide offer a robust framework for researchers to design and execute studies to confirm and quantify the anti-angiogenic effects of Angiogenin (108-122) (TFA) in mice. Such studies are crucial for the preclinical development of this promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Angiogenin - Wikipedia [en.wikipedia.org]
- 4. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of bevacizumab on angiogenesis and growth of canine osteosarcoma cells xenografted in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible epithelial to mesenchymal transition and acquired resistance to sunitinib in patients with renal cell carcinoma: evidence from a xenograft study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging guided trials of the angiogenesis inhibitor sunitinib in mouse models predict efficacy in pancreatic neuroendocrine but not ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Angiogenin (108-122) (TFA)
For Immediate Use by Laboratory Personnel
This document outlines the critical personal protective equipment (PPE) and handling procedures required for Angiogenin (108-122) (TFA). The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals when working with this peptide. The presence of Trifluoroacetic Acid (TFA) as a counter-ion necessitates specific precautions due to its corrosive nature.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling Angiogenin (108-122) (TFA).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Body Protection | Impervious Laboratory Coat | A long-sleeved, impervious lab coat is required to protect skin and clothing from potential spills. |
| Respiratory Protection | Respirator | A suitable respirator should be used, particularly when handling the powdered form of the peptide or when adequate ventilation is not available, to prevent inhalation of airborne particles. |
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.[1]
-
After handling, thoroughly wash hands and any exposed skin.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal:
-
Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Visual Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Angiogenin (108-122) (TFA).
Caption: PPE selection workflow for handling Angiogenin (108-122) (TFA).
Disclaimer: This information is intended for guidance purposes only and should not replace a thorough risk assessment conducted by qualified personnel. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
